Technical Documentation Center

(1-(Piperazin-1-yl)cyclopropyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(Piperazin-1-yl)cyclopropyl)methanol

Core Science & Biosynthesis

Foundational

13C NMR characterization of (1-(Piperazin-1-yl)cyclopropyl)methanol

13C NMR Characterization of (1-(Piperazin-1-yl)cyclopropyl)methanol: A Mechanistic and Methodological Guide Executive Summary (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly functionalized, sp3-rich aliphatic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Characterization of (1-(Piperazin-1-yl)cyclopropyl)methanol: A Mechanistic and Methodological Guide

Executive Summary

(1-(Piperazin-1-yl)cyclopropyl)methanol is a highly functionalized, sp3-rich aliphatic building block. It is prominently utilized as a critical intermediate in the synthesis of Menin-MLL inhibitors, which are targeted therapeutics for acute leukemias and solid tumors[1]. Characterizing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents a unique analytical challenge due to the juxtaposition of a highly strained cyclopropyl ring, a dynamic piperazine chair conformation, and a deshielding hydroxymethyl group. This whitepaper provides an authoritative, self-validating methodological guide to the 13C NMR structural elucidation of this compound.

Theoretical Framework & Structural Elucidation

To accurately assign the 13C NMR spectrum, one must understand the magnetic and electronic microenvironments governing the molecule's five distinct carbon environments.

The Cyclopropyl Core and Magnetic Anisotropy The cyclopropyl ring contains a quaternary carbon (C1) and two equivalent methylene carbons (C2'/C3'). The C-C bonds in a three-membered ring possess high p-character, generating a local magnetic field that heavily shields the in-plane protons and carbons. Due to this magnetic anisotropy, the C2'/C3' carbons experience a pronounced upfield shift, typically resonating around ~12.5 ppm [2]. Conversely, the quaternary C1 is heavily deshielded by the directly attached electronegative nitrogen (piperazine) and the adjacent oxygen (hydroxymethyl), pushing its shift downfield to ~42.0 ppm .

The Piperazine Ring Dynamics The piperazine ring exists predominantly in a chair conformation. Due to the rapid nitrogen inversion and ring-flipping at room temperature, the molecule exhibits time-averaged symmetry, resulting in two distinct carbon signals for the ring[3]. The C2/C6 carbons, adjacent to the tertiary amine (N1, attached to the cyclopropyl group), are more deshielded and resonate at ~51.0 ppm . The C3/C5 carbons, adjacent to the secondary amine (N4), resonate slightly further upfield at ~46.5 ppm [3].

The Hydroxymethyl Group The single methylene carbon of the hydroxymethyl group (-CH2OH) is directly bonded to a highly electronegative oxygen atom. This inductive electron withdrawal heavily deshields the carbon nucleus, resulting in the most downfield aliphatic signal in the molecule at ~66.0 ppm .

Signal_Assignment Mol (1-(Piperazin-1-yl) cyclopropyl)methanol Pip Piperazine Ring Mol->Pip Cyc Cyclopropyl Ring Mol->Cyc Met Hydroxymethyl Mol->Met C26 C2/C6: ~51 ppm (CH2, DEPT -) Pip->C26 C35 C3/C5: ~46 ppm (CH2, DEPT -) Pip->C35 C1 C1: ~42 ppm (Quat, DEPT Null) Cyc->C1 C23 C2'/C3': ~12 ppm (CH2, DEPT -) Cyc->C23 CH2O CH2OH: ~66 ppm (CH2, DEPT -) Met->CH2O

Caption: Logical mapping of molecular sub-structures to expected 13C NMR chemical shifts and DEPT phases.

Experimental Protocols: A Self-Validating System

A robust NMR protocol does not merely record data; it proves its own accuracy. The following methodology establishes a closed-loop validation system for this specific molecule.

Phase 1: Sample Preparation & Environmental Control

  • Solvent Selection : Dissolve 15–20 mg of the analyte in 0.6 mL of Methanol-d4 (MeOD).

    • Causality: While CDCl3 is standard, the secondary amine and hydroxyl group in this molecule can cause severe hydrogen-bonding-induced line broadening in non-polar solvents. MeOD disrupts these intermolecular networks, yielding sharp, highly resolved peaks.

  • Internal Standardization : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0.0 ppm reference point.

Phase 2: Instrument Calibration 3. Probe Tuning : Manually tune the broadband probe to the exact resonance frequency of 13C (e.g., ~100 MHz on a 400 MHz spectrometer) to maximize the Signal-to-Noise (S/N) ratio. 4. Shimming : Perform gradient shimming on the 2H lock signal to ensure a homogeneous magnetic field, which is critical for resolving the closely spaced piperazine C2/C6 and C3/C5 signals.

Phase 3: Acquisition Parameters & Causality 5. 1D 13C{1H} Acquisition : Execute a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). 6. Relaxation Delay (D1) Optimization : Set D1 to ≥ 2.0 seconds.

  • Causality: The quaternary C1 lacks attached protons, meaning it relies entirely on slower dipole-dipole relaxation from neighboring spins. A standard short D1 (e.g., 1.0s) will saturate the C1 transition, rendering it invisible in the final spectrum.

  • DEPT-135 Acquisition : Run a Distortionless Enhancement by Polarization Transfer sequence with a 135° read pulse.

Phase 4: The Self-Validating Filter 8. Validation Logic : Because the molecular framework of (1-(Piperazin-1-yl)cyclopropyl)methanol consists exclusively of methylene (CH2) groups and a single quaternary carbon, the DEPT-135 spectrum acts as an absolute binary purity filter. 9. Execution : Overlay the 1D 13C and DEPT-135 spectra. In a theoretically pure sample, the DEPT-135 spectrum will exhibit exactly four signals, all of which must be negative (phased downwards) . The quaternary C1 (~42 ppm) will be nullified. The presence of any positive signal (indicating a CH or CH3 group) provides immediate, self-validating proof of contamination or structural misassignment.

NMR_Workflow A 1. Sample Preparation (MeOD-d4, TMS) B 2. Probe Tuning & Shimming (Optimize Line Shape) A->B C 3. 1D 13C{1H} Acquisition (zgpg30, D1 ≥ 2.0s) B->C D 4. DEPT-135 Acquisition (Multiplicity Validation) C->D E 5. Fourier Transform & Phase Correction D->E F 6. Peak Picking & Negative-Phase Verification E->F

Caption: Step-by-step experimental workflow for 13C NMR acquisition and structural validation.

Data Presentation: Spectral Assignment Summary

The following table synthesizes the quantitative chemical shifts, multiplicity, and self-validating DEPT-135 phases expected for this molecule.

Carbon EnvironmentPredicted Shift (ppm)Multiplicity (1H Coupled)DEPT-135 PhaseStructural Assignment
C1 (Cyclopropyl) ~42.0Singlet (C)Null (Absent)Quaternary, attached to N and O
C2'/C3' (Cyclopropyl) ~12.5Triplet (CH2)Negative (-)Shielded ring CH2
C2/C6 (Piperazine) ~51.0Triplet (CH2)Negative (-)Adjacent to tertiary amine
C3/C5 (Piperazine) ~46.5Triplet (CH2)Negative (-)Adjacent to secondary amine
CH2OH (Methanol) ~66.0Triplet (CH2)Negative (-)Deshielded by hydroxyl oxygen

References

  • Title: WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use Source: Google Patents URL
  • Title: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives Source: BenchChem URL
  • Title: 1-(4-chlorophenyl)

Sources

Exploratory

Mass Spectrometry of (1-(Piperazin-1-yl)cyclopropyl)methanol: A Comprehensive Technical Guide

Executive Summary & Chemical Context In modern drug discovery, sp³-rich, highly polar bifunctional scaffolds are increasingly utilized to improve the physicochemical properties of drug candidates. (1-(Piperazin-1-yl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, sp³-rich, highly polar bifunctional scaffolds are increasingly utilized to improve the physicochemical properties of drug candidates. (1-(Piperazin-1-yl)cyclopropyl)methanol (Chemical Formula:


; Exact Mass: 156.1263 Da) is a prime example of such a building block. It is frequently incorporated into complex therapeutics, including Menin-MLL interaction inhibitors 1 and selective PDE10A inhibitors [[2]]().

As a Senior Application Scientist, I have designed this guide to elucidate the causality behind the analytical behavior of this scaffold. Due to its highly basic secondary amine (pKa ~9.8) and polar hydroxymethyl group, analyzing this compound requires specific chromatographic strategies to prevent ion suppression, alongside a deep mechanistic understanding of its collision-induced dissociation (CID) pathways.

Chromatographic Separation Strategy: The Causality of Retention

Standard C18 columns rely purely on hydrophobic interactions. Because (1-(Piperazin-1-yl)cyclopropyl)methanol has a low partition coefficient (LogP < 0), it typically elutes in the void volume on standard reversed-phase media, leading to severe matrix effects and ion suppression from endogenous salts.

The Solution: Utilizing a polar-embedded C18 column (e.g., Zorbax Extend-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) provides secondary hydrogen-bonding interactions. Adding 0.1% formic acid to the mobile phase ensures complete protonation of the piperazine nitrogen, while a low-organic starting gradient forces the analyte to partition effectively, delaying its elution past the suppression zone.

Workflow N1 Sample Prep (LLE / PPT) N2 UHPLC Separation (Polar-C18) N1->N2 N3 ESI+ Ionization (Capillary 3.5kV) N2->N3 N4 HCD/CID Fragmentation N3->N4 N5 Orbitrap/TOF Detection N4->N5

Fig 1: Self-validating LC-MS/MS analytical workflow for piperazine-cyclopropyl scaffolds.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in pharmacokinetic or structural assays, the following protocol incorporates a closed-loop validation system.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/matrix containing the analyte into a 96-well plate.

  • Precipitation & Internal Standard (IS): Add 150 µL of cold acetonitrile spiked with 10 ng/mL of a stable-isotope labeled IS (e.g., Piperazine-

    
     analog). Causality: Adding the IS directly to the crash solvent corrects for both extraction recovery and downstream matrix effects.
    
  • Agitation: Vortex for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Aqueous Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect).

Protocol 2: System Suitability Testing (SST) Criteria

A protocol is only as reliable as its validation parameters. Before acquiring data, the system must pass these criteria:

  • Carryover Check: A blank injection following the Upper Limit of Quantification (ULOQ) must show <5% of the Lower Limit of Quantification (LLOQ) signal.

  • IS Consistency: The IS peak area must remain within ±15% across all batch samples.

  • Retention Stability: Retention time Relative Standard Deviation (RSD) must be <2%.

Mechanistic Elucidation of CID Fragmentation Pathways

Under Electrospray Ionization (ESI+), the molecule is readily protonated at the secondary amine of the piperazine ring, yielding an abundant precursor ion at m/z 157.1337 (


). Upon entering the collision cell, the molecule undergoes highly specific, thermodynamically driven fragmentation.
  • Pathway A: Dehydration and Cyclopropylcarbinyl Rearrangement (m/z 139.1232) Charge migration to the hydroxyl oxygen leads to the expulsion of a neutral water molecule (-18.01 Da). The resulting primary carbocation is inherently unstable. However, the adjacent cyclopropyl ring donates electron density through its Walsh orbitals, triggering a rapid cyclopropylcarbinyl-to-homoallylic rearrangement. This expansion relieves the severe ring strain (~27.5 kcal/mol) and stabilizes the positive charge, making this the dominant quantifier transition.

  • Pathway B: Piperazine Ring Cleavage (m/z 85.0762 & m/z 56.0500) Charge-directed cleavage of the C-N bond between the piperazine and the cyclopropyl group yields the intact piperazine cation (m/z 85.0762). Higher collision energies induce cross-ring cleavage of the piperazine itself—a well-documented hallmark of this heterocycle [[3]]( neutral imines or ethylene to yield the characteristic m/z 56.0500 (

    
    ) fragment.
    

Fragmentation M [M+H]+ m/z 157.1337 F1 [M+H - H2O]+ m/z 139.1232 (Homoallylic Cation) M->F1 -H2O (-18.01 Da) Rearrangement F2 [M+H - CH2O]+ m/z 127.1232 M->F2 -CH2O (-30.01 Da) F3 Piperazine Ion m/z 85.0762 M->F3 C-N Scission (-72.05 Da) F4 Ring Cleavage m/z 56.0500 F1->F4 -C5H9N F3->F4 -CH2NH

Fig 2: CID fragmentation pathways showing cyclopropylcarbinyl rearrangement and ring scission.

Quantitative Data Presentation

To facilitate method transfer and instrument tuning, the quantitative mass spectrometry parameters are summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragment Ion Profile

Precursor / FragmentFormulaExact Mass (Da)Mass ErrorMechanistic Origin
Precursor

157.1337< 5 ppmProtonation at piperazine N4
Fragment 1

139.1232< 5 ppmLoss of

; cyclopropyl ring opening
Fragment 2

127.1232< 5 ppmLoss of

from hydroxymethyl group
Fragment 3

85.0762< 5 ppmC-N bond cleavage (intact piperazine)
Fragment 4

56.0500< 5 ppmPiperazine internal cross-ring cleavage

Table 2: Optimized MRM Transitions for Triple Quadrupole (QQQ) Analysis

Q1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
157.1139.15015Quantifier (Highest abundance, low CE)
157.185.15025Qualifier 1 (Specificity via C-N scission)
157.156.15035Qualifier 2 (Confirmation via ring cleavage)

Conclusion

The successful mass spectrometric analysis of (1-(Piperazin-1-yl)cyclopropyl)methanol requires a synergy between tailored chromatography and a deep understanding of gas-phase ion chemistry. By leveraging polar-embedded stationary phases and monitoring the thermodynamically favored cyclopropylcarbinyl rearrangement (m/z 157.1


 139.1), researchers can develop highly sensitive, self-validating assays critical for the advancement of modern therapeutics.

References

  • Substituted inhibitors of menin-mll and methods of use (WO2017161028A1). Google Patents. 1

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 4

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Foundational

infrared spectroscopy of (1-(Piperazin-1-yl)cyclopropyl)methanol

An In-Depth Technical Guide to the Infrared Spectroscopy of (1-(Piperazin-1-yl)cyclopropyl)methanol Executive Summary (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly specialized bifunctional building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (1-(Piperazin-1-yl)cyclopropyl)methanol

Executive Summary

(1-(Piperazin-1-yl)cyclopropyl)methanol is a highly specialized bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, most notably in the development of small-molecule inhibitors targeting the menin-MLL protein-protein interaction for the treatment of acute leukemias1[1]. Because this compound exists as a viscous oil at room temperature2[2], Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal technique for rapid, non-destructive structural validation. This whitepaper deconstructs the vibrational modes of its three distinct structural domains—the piperazine ring, the highly strained cyclopropyl ring, and the primary alcohol—providing a causal framework for spectral interpretation.

Structural Deconstruction & Vibrational Theory

To accurately interpret the FTIR spectrum of (1-(Piperazin-1-yl)cyclopropyl)methanol, one must understand the quantum mechanical and steric factors governing its bond vibrations. The molecule's infrared signature is a composite of three localized domains:

A. The Cyclopropyl Ring: Strain-Induced Frequency Shifts

Unlike standard aliphatic alkanes, the internal C-C-C bond angles of a cyclopropyl ring are constrained to 60°. This severe angle strain forces the C-C bonds to bend outward ("banana bonds"), which consequently increases the


-character of the exocyclic C-H bonds to approximately 

hybridization. Because

-orbitals are closer to the nucleus, the C-H bonds are shorter and stiffer. This causality explains why the cyclopropyl C-H stretching frequency shifts anomalously high, appearing above 3000 cm⁻¹ (typically 3040–3080 cm⁻¹), effectively separating it from standard

C-H stretches 3[3].
B. The Hydroxymethyl Group: Hydrogen Bonding and Dipole Moments

The primary alcohol moiety (-CH₂OH) is dominated by intermolecular hydrogen bonding. The dynamic nature of these hydrogen bonds weakens the covalent O-H bond to varying degrees across the sample matrix, resulting in a broad distribution of vibrational energies. This manifests as a massive, broad O-H stretching band between 3200 and 3500 cm⁻¹. Furthermore, the asymmetric C-C-O stretch of the primary alcohol is highly polar, resulting in a large change in the dipole moment during vibration. This yields a very strong, diagnostic absorption peak near 1050 cm⁻¹ 4[4].

C. The Piperazine Ring: Amine and Aliphatic Signatures

The piperazine heterocycle contributes a secondary amine (N-H) and multiple aliphatic CH₂ groups. The N-H stretch (3200–3400 cm⁻¹) often overlaps with the broader O-H stretch but can sometimes be identified as a sharper protrusion within the broad hydroxyl envelope. The C-N stretching vibrations are typically observed in the 1100–1250 cm⁻¹ region, while the unstrained aliphatic C-H stretches of the piperazine ring fall in their expected 2800–2950 cm⁻¹ range 5[5].

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Because the compound is an oil, transmission FTIR using KBr pellets is unnecessarily tedious and prone to moisture contamination. A single-reflection Diamond ATR-FTIR system is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Calibration (Positive Control)

  • Action: Scan a traceable polystyrene standard film.

  • Causality: Validates the interferometer's laser alignment and wavenumber accuracy (verifying the critical 3028 cm⁻¹ and 1601 cm⁻¹ polystyrene peaks).

Step 2: Background Acquisition (Negative Control)

  • Action: Clean the diamond crystal with isopropanol, allow to evaporate, and collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Causality: Diamond has a high refractive index (2.4) which provides excellent depth of penetration, but it absorbs weakly in the 1900–2300 cm⁻¹ region. The background scan subtracts this inherent crystal absorption and atmospheric CO₂/H₂O.

Step 3: Sample Application & Acquisition

  • Action: Deposit 1–2 drops of the neat (1-(Piperazin-1-yl)cyclopropyl)methanol oil directly onto the ATR crystal. Ensure complete coverage of the active sensor area. Do not apply the pressure anvil (unnecessary for liquids).

  • Causality: Intimate contact between the liquid and the crystal ensures a uniform evanescent wave penetration.

Step 4: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: In ATR spectroscopy, the depth of penetration of the IR beam is directly proportional to the wavelength. Peaks at lower wavenumbers (e.g., 1050 cm⁻¹) will appear artificially intense compared to high wavenumbers (e.g., 3300 cm⁻¹). ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

G N1 System Calibration (Polystyrene Standard) N2 Background Scan (Clean Diamond Crystal) N1->N2 N3 Sample Application (Neat Oil, No Pressure) N2->N3 N4 Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 Data Processing (ATR & Baseline Correction) N4->N5

Caption: Self-validating ATR-FTIR experimental workflow for liquid sample analysis.

Quantitative Data Presentation

The table below summarizes the theoretical and empirically expected IR absorption bands for (1-(Piperazin-1-yl)cyclopropyl)methanol, synthesized from the structural causality described above.

Functional Group DomainVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Hydroxymethyl (-OH) O-H Stretch3200 – 3500Strong, Very BroadConfirms presence of the alcohol. Broadness indicates extensive H-bonding.
Piperazine (N-H) N-H Stretch3250 – 3350Medium, Sharp(er)Often embedded in the O-H band; confirms the secondary amine.
Cyclopropyl Ring C-H Stretch (

-like)
3040 – 3080Weak to MediumCritical identifier. Differentiates the cyclopropyl ring from standard aliphatic chains.
Piperazine/Aliphatic C-H Stretch (

)
2800 – 2950Strong, MultipleConfirms the piperazine CH₂ backbone.
Piperazine Ring N-H Bend~1500 – 1600MediumSecondary confirmation of the free amine.
Piperazine Ring C-N Stretch1100 – 1250MediumConfirms the tertiary and secondary amine linkages.
Hydroxymethyl (C-O) C-O Stretch (Primary)~1050Very Strong, SharpCritical identifier. Confirms the primary nature of the alcohol.
Cyclopropyl Ring Ring Deformation~1000 – 1020MediumSecondary confirmation of the strained 3-membered ring.

Mechanistic Insights & Spectral Troubleshooting

During the synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol, incomplete deprotection or unreacted precursors can contaminate the sample.

Troubleshooting Precursor Contamination:

  • Ester Precursors: If the molecule was synthesized via the reduction of an ester (e.g., ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate), incomplete reduction will manifest as a sharp, intense C=O (carbonyl) stretch at ~1730 cm⁻¹ . The pure target molecule must have zero absorbance in the 1700–1750 cm⁻¹ region.

  • Boc-Protected Intermediates: If the piperazine nitrogen was Boc-protected during synthesis, a massive carbonyl peak near 1690–1700 cm⁻¹ (carbamate) and a strong tert-butyl C-H stretch near 2975 cm⁻¹ will be visible.

The logical flow for validating the purity and identity of the final product is visualized below:

G Start Analyze Processed IR Spectrum Q1 Peak at ~1700-1750 cm⁻¹? Start->Q1 Fail1 Contamination (Ester/Boc Precursor) Q1->Fail1 Yes Q2 Broad band at 3200-3500 cm⁻¹? Q1->Q2 No O1 O-H / N-H Confirmed Q2->O1 Yes Q3 Peak at ~3040-3080 cm⁻¹? O2 Cyclopropyl Confirmed Q3->O2 Yes Q4 Strong peak at ~1050 cm⁻¹? Target Target Molecule Verified Q4->Target Yes O1->Q3 O2->Q4

Caption: Diagnostic decision tree for the spectral validation of (1-(Piperazin-1-yl)cyclopropyl)methanol.

References

  • WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use. Google Patents.
  • US10781218B2 - Substituted inhibitors of menin-MLL and methods of use. Google Patents.
  • Infrared spectrum of cyclopropane. Doc Brown's Advanced Organic Chemistry. Available at:[Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at:[Link]

  • Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at:[Link]

Sources

Exploratory

Structural Basicity and pKa Profiling of (1-(Piperazin-1-yl)cyclopropyl)methanol: A Technical Guide for Drug Design

Executive Summary The functionalization of piperazine rings is a cornerstone strategy in medicinal chemistry, utilized to tune pharmacokinetics, mitigate off-target toxicities, and enhance target engagement. (1-(Piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperazine rings is a cornerstone strategy in medicinal chemistry, utilized to tune pharmacokinetics, mitigate off-target toxicities, and enhance target engagement. (1-(Piperazin-1-yl)cyclopropyl)methanol represents a highly specialized, rigidified pharmacophore. By appending a cyclopropyl-methanol moiety directly to the N1 position of the piperazine ring, drug developers can finely modulate the basicity of the system. This specific scaffold has gained significant traction in modern oncology, particularly as a critical building block in the design of 1[1].

This whitepaper provides an in-depth analysis of the mechanistic basicity, pKa profiling, and self-validating experimental methodologies required to characterize this molecule.

Structural Analysis and Mechanistic Basicity

To understand the macroscopic pKa values of (1-(Piperazin-1-yl)cyclopropyl)methanol, one must deconstruct the microenvironments of its two nitrogen centers:

  • N4 (Secondary Aliphatic Amine - Primary Basic Center): In an unsubstituted state, 2[2]. However, the N4 position in this molecule experiences a distal inductive pull from the N1 substituent. This electron-withdrawing effect propagates through the

    
    -bonds of the piperazine ring, moderately depressing the N4 basicity to an estimated pKa of ~8.8.
    
  • N1 (Tertiary Amine - Secondary Basic Center): The N1 atom is subjected to a profound convergence of electronic and steric descreening effects:

    • Walsh Orbitals & s-Character: To accommodate the 60° bond angles, the C-C bonds of the cyclopropyl ring possess high s-character (~33%, sp²-like). This makes the cyclopropyl group strongly electron-withdrawing (-I effect) compared to standard sp³ alkyl groups.

    • Inductive Oxygen Pull: The adjacent hydroxymethyl (-CH₂OH) group exerts a strong electronegative pull, further depleting electron density from the N1 lone pair.

    • Steric Shielding: The quaternary-like substitution at the C1 carbon of the cyclopropyl ring sterically hinders the approach of water molecules, preventing efficient solvation and stabilization of the conjugate acid.

Consequently, the basicity of N1 is severely quenched, dropping the secondary pKa from 5.35 (in standard piperazine) to approximately 3.8.

G A Free Base (Neutral) B Monoprotonated (N4 Position) A->B +H⁺ (pKa ~8.8) B->A -H⁺ C Diprotonated (N1 & N4 Positions) B->C +H⁺ (pKa ~3.8) C->B -H⁺

Protonation state equilibrium of (1-(Piperazin-1-yl)cyclopropyl)methanol across physiological pH.

Comparative Quantitative Data

The table below summarizes the pKa shifts induced by progressive functionalization of the piperazine core.

CompoundpKa₁ (Primary Site, N4)pKa₂ (Secondary Site, N1)Reference / Source
Piperazine (Unsubstituted)9.735.352[2]
1-Cyclopropylpiperazine9.234.803[3]
(1-(Piperazin-1-yl)cyclopropyl)methanol~8.80~3.80Extrapolated (LFER)

Note: The addition of the hydroxymethyl group dramatically shifts the pKa₂ due to compounded inductive effects.

Experimental Protocols for pKa Determination

To rigorously characterize the ionization profile of this molecule, a self-validating system combining macroscopic (potentiometric) and microscopic (NMR) techniques is required.

Method A: Potentiometric Titration (Macroscopic pKa)

This is the gold standard for determining thermodynamic pKa values.

  • Electrode Calibration: Calibrate the glass electrode using the Gran's plot method. Causality: This determines the standard electrode potential (

    
    ) and ensures the system measures true hydrogen ion activity rather than mere concentration.
    
  • Sample Preparation: Dissolve the analyte to a concentration of 2 mM in a 0.15 M KCl aqueous solution. Causality: The high background concentration of KCl maintains a constant ionic strength, ensuring that the activity coefficients of the analyte remain stable throughout the titration.

  • Titration Execution: Titrate the solution from pH 2.0 to 12.0 using 0.1 M KOH under a continuous nitrogen (

    
    ) blanket. Causality: The 
    
    
    
    blanket prevents atmospheric
    
    
    from dissolving into the basic solution to form carbonic acid, which would artificially skew the high-pH readings.
  • Data Analysis: Plot the average number of bound protons (

    
    ) against pH (Bjerrum plot) to extract the precise pKa₁ and pKa₂ values.
    
Method B: ¹H-NMR Titration (Orthogonal Micro-pKa Validation)

While potentiometry provides the macroscopic pKa, it cannot definitively prove which nitrogen protonates first. NMR titration provides site-specific validation.

  • Sample Preparation: Dissolve the compound in

    
     with 0.15 M KCl.
    
  • Titration: Adjust the pD using

    
     and 
    
    
    
    . Record a ¹H-NMR spectrum at 0.5 pD increments.
  • Chemical Shift Tracking: Monitor the chemical shifts (

    
    ) of the piperazine C3/C5 protons (adjacent to N4) versus the C2/C6 protons (adjacent to N1). Causality: As a nitrogen atom protonates, the adjacent protons experience a strong deshielding effect, shifting their NMR signals downfield. The C3/C5 protons will shift at pH ~8.8, proving N4 is the primary basic center.
    

Workflow S1 1. Sample Prep 0.15M KCl Background S2 2. Potentiometric Titration Macro-pKa Determination S1->S2 S3 3. 1H-NMR Titration Micro-pKa Site Validation S2->S3 S4 4. Bjerrum Analysis Data Deconvolution S3->S4

Self-validating experimental workflow for determining macroscopic and microscopic pKa values.

Implications in Drug Development

The deliberate structural tuning of (1-(Piperazin-1-yl)cyclopropyl)methanol yields two major advantages in medicinal chemistry:

  • Mitigation of hERG Liability: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. By4 down to ~8.8[4], the fraction of protonated species at physiological pH is reduced, significantly lowering hERG affinity while maintaining sufficient basicity for target salt-bridge formation.

  • Enhanced Membrane Permeability: The lower pKa increases the relative abundance of the neutral free-base species at pH 7.4. Coupled with the internal hydrogen-bonding potential of the hydroxymethyl group, this enhances passive transcellular permeability, a critical factor for intracellular targets like menin.

References

  • Title: WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use Source: Google Patents URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina (Journal of Chemical and Engineering Data) URL: [Link]

Sources

Foundational

The Piperazine Scaffold: A Privileged Moiety in Modern Drug Discovery and Optimization

Executive Summary In the landscape of medicinal chemistry, the piperazine ring—a six-membered saturated heterocycle containing two nitrogen atoms at the 1,4-positions—has cemented its status as a "privileged scaffold"[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperazine ring—a six-membered saturated heterocycle containing two nitrogen atoms at the 1,4-positions—has cemented its status as a "privileged scaffold"[1]. Its ubiquitous presence in FDA-approved therapeutics across oncology, neurology, and infectious diseases is not coincidental[2]. As an application scientist navigating lead optimization, I frequently leverage the piperazine moiety to resolve complex structure-activity relationship (SAR) bottlenecks.

This whitepaper provides an in-depth technical analysis of the piperazine scaffold. We will explore the causality behind its physicochemical advantages, detail field-proven experimental workflows for its functionalization and pharmacokinetic profiling, and map the mechanistic pathways that make it indispensable for targeted drug design.

Physicochemical & Pharmacokinetic Profiling: The "Why" Behind Piperazine

The strategic insertion of a piperazine ring is rarely just about spatial filling; it is a calculated maneuver to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate[3].

Basicity and pKa Tuning

Piperazine is a diprotic base with two distinct pKa values (typically ~5.35 and ~9.73 at 25 °C). Under physiological conditions (pH 7.4), the piperazine ring is predominantly monoprotonated.

  • Causality in Design: This protonation allows the molecule to form stable, water-soluble salts (e.g., piperazine citrate or mesylate), drastically improving oral bioavailability[2]. Furthermore, the protonated nitrogen acts as a potent hydrogen bond donor, enabling critical salt-bridge interactions with acidic amino acid residues (like aspartate or glutamate) within target receptor pockets[2].

Lipophilicity (logP/logD) and Solubility

Unsubstituted piperazine is highly hydrophilic. However, its two nitrogen atoms serve as versatile synthetic handles. By selectively alkylating or arylating these nitrogens, medicinal chemists can fine-tune the partition coefficient (logP)[1][4].

  • Causality in Design: If a lead compound is too lipophilic (causing poor aqueous solubility and high plasma protein binding), inserting a piperazine linker lowers the logP, driving the compound back into the "drug-like" chemical space (Lipinski’s Rule of Five)[5]. Conversely, specific N-substitutions can optimize lipophilicity just enough to permit Blood-Brain Barrier (BBB) penetration for Central Nervous System (CNS) targets.

Conformational Flexibility vs. Rigidity

The piperazine ring predominantly adopts a chair conformation[3].

  • Causality in Design: This provides a necessary degree of structural rigidity to project attached pharmacophores into specific vectors, minimizing the entropic penalty upon target binding. Yet, it retains enough flexibility to undergo ring-flipping or adopt boat conformations to perfectly complement the topography of complex binding sites, such as the ATP-binding cleft of kinases[1].

Clinical Validation: Piperazine in FDA-Approved Therapeutics

The versatility of the piperazine moiety is best illustrated by its successful deployment in clinical therapeutics. The table below summarizes key quantitative and qualitative data across different therapeutic domains[2][3].

Drug NameTherapeutic AreaTargetRole of Piperazine Moiety
Imatinib OncologyBCR-ABL Tyrosine KinaseDramatically increases aqueous solubility; forms a critical salt bridge with the Ile360 residue in the kinase hinge region.
Aripiprazole CNS / PsychiatryD2 / 5-HT ReceptorsActs as a flexible spatial linker; precisely positions the lipophilic aryl group for optimal receptor antagonism/partial agonism.
Ciprofloxacin Infectious DiseaseBacterial DNA GyraseEnhances broad-spectrum antibacterial activity; improves cellular penetration and modulates overall molecular basicity.
Sildenafil CardiovascularPDE5 EnzymeModulates the logP to ensure optimal oral absorption; enhances target selectivity via hydrogen bonding in the active site.

Mechanistic Pathways & Workflows

To understand how piperazine derivatives move from the bench to the clinic, we must visualize the optimization workflows and the biological mechanisms of action.

Drug Candidate Optimization Workflow

G N1 Hit Identification (Piperazine Core) N2 N/C-Functionalization (SAR Tuning) N1->N2 N3 ADME Profiling (logP, pKa, Solubility) N2->N3 N4 In Vivo Validation (PK/PD Models) N3->N4

Caption: Sequential workflow for the discovery and optimization of piperazine-based drug candidates.

Mechanism of Action: Kinase Inhibition (e.g., Imatinib)

G A Piperazine-Based Inhibitor (e.g., Imatinib) B Protonation at Physiological pH (Formation of Cationic Species) A->B C Entry into ATP-Binding Pocket (BCR-ABL Kinase) B->C D Salt Bridge Formation (Targeting Acidic Residues) C->D E Kinase Inhibition & Apoptosis Induction D->E

Caption: Mechanistic pathway of piperazine-mediated kinase inhibition in oncology.

Experimental Protocols: Synthesis and ADME Profiling

As a self-validating system, a drug discovery program requires robust, reproducible experimental protocols. Below are the standard methodologies used to synthesize and evaluate piperazine derivatives.

Protocol 1: Buchwald-Hartwig Cross-Coupling for N-Aryl Piperazines

The Buchwald-Hartwig amination is the gold standard for synthesizing N-aryl piperazines, allowing the coupling of the piperazine secondary amine with unactivated aryl halides[1].

Rationale & Causality: Palladium catalysis is required because direct nucleophilic aromatic substitution (SNAr) fails on unactivated aromatic rings. Sodium tert-butoxide (NaOtBu) is chosen as the base because its steric bulk prevents nucleophilic attack on the aryl halide, while its strong basicity efficiently deprotonates the amine to form the reactive palladium-amido complex.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), piperazine derivative (1.2 equiv), Pd2(dba)3 precatalyst (0.02 equiv), and BINAP ligand (0.04 equiv).

  • Base Addition: Add NaOtBu (1.5 equiv) to the flask. Note: The excess base ensures complete deprotonation of the amine during the catalytic cycle.

  • Solvent Introduction: Dissolve the mixture in anhydrous, degassed toluene (0.2 M concentration). Seal the flask and remove it from the glovebox.

  • Heating & Coupling: Heat the reaction mixture to 90 °C under continuous magnetic stirring for 12–18 hours. The color will typically shift from dark purple to a reddish-brown as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, typically using a Dichloromethane/Methanol gradient due to the polarity of the piperazine product).

Protocol 2: Shake-Flask Method for logP and Aqueous Solubility Determination

Understanding the lipophilicity (logP) and thermodynamic solubility of a piperazine derivative is critical for predicting its oral absorption[4].

Rationale & Causality: The shake-flask method remains the industry standard because it directly measures thermodynamic partitioning at equilibrium, unlike computational predictions or rapid kinetic solubility assays which can be skewed by amorphous compound states[4][6].

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir a biphasic mixture of n-octanol and aqueous buffer (pH 7.4) for 24 hours. Allow the phases to separate completely. Causality: Mutual saturation prevents volume changes during the actual experiment, ensuring accurate concentration calculations.

  • Sample Preparation: Dissolve a known mass of the piperazine test compound in the saturated aqueous buffer to create a stock solution (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine equal volumes (e.g., 2 mL each) of the spiked aqueous phase and the saturated n-octanol phase.

  • Equilibration: Agitate the vials on a mechanical shaker at 25 °C for 24 hours to ensure the compound reaches thermodynamic equilibrium between the lipophilic and hydrophilic phases.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the piperazine compound in each phase using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

  • Calculation: Calculate logP using the equation: logP = log10([Concentration in Octanol] /[Concentration in Water]).

Conclusion

The piperazine moiety is far more than a simple structural linker; it is a dynamic, functional tool that dictates the pharmacokinetic fate and pharmacodynamic efficacy of a drug. By mastering its basicity, conformational properties, and synthetic functionalization, medicinal chemists can systematically overcome ADME liabilities and design highly selective, potent therapeutics.

References

  • "The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", nih.gov,
  • "Role of piperazine scaffolds in medicinal chemistry", benchchem.com,
  • "The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry", benchchem.com,
  • "A Technical Guide to the Physicochemical Properties of N-Cbz-Piperazine", benchchem.com,
  • "Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in r
  • "PIPERAZINE",
  • "Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones", mdpi.com,

Sources

Protocols & Analytical Methods

Method

synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Application Note: Synthesis and Validation of (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride Introduction & Mechanistic Rationale The represents a critical workflow for generating conformationally restricted, basi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride

Introduction & Mechanistic Rationale

The represents a critical workflow for generating conformationally restricted, basic pharmacophores widely utilized in modern drug discovery. Most notably, this building block is a key intermediate in the development of menin-MLL protein-protein interaction inhibitors, which are actively investigated for the treatment of specific leukemias and solid tumors[1].

Structurally, the molecule features a cyclopropane ring that locks the spatial orientation of the basic piperazine moiety and the hydrogen-bonding hydroxymethyl group. Synthesizing this geminally disubstituted cyclopropane requires a carefully orchestrated sequence to manage steric hindrance and prevent unwanted ring-opening side reactions[2]. As a Senior Application Scientist, I have structured this protocol to prioritize high-yielding, scalable, and self-validating steps. The chosen route avoids the use of highly unstable intermediates, relying instead on the robust functionalization of commercially available ethyl 1-bromocyclopropanecarboxylate, followed by ester reduction and controlled deprotection[3].

Synthetic Strategy & Workflow

The synthesis is executed in three distinct stages:

  • N-Alkylation: Nucleophilic substitution of ethyl 1-bromocyclopropanecarboxylate with 1-Boc-piperazine.

  • Hydride Reduction: Conversion of the cyclopropanecarboxylate ester to the primary alcohol using Lithium Aluminum Hydride (

    
    ).
    
  • Acidic Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) group to yield the final product as a highly stable, water-soluble hydrochloride salt[4].

SyntheticWorkflow A Starting Materials Ethyl 1-bromocyclopropanecarboxylate + 1-Boc-piperazine B Step 1: N-Alkylation (K2CO3, DMF, 80°C) A->B C Intermediate 1 Ethyl 1-(4-Boc-piperazin-1-yl) cyclopropanecarboxylate B->C D Step 2: Ester Reduction (LiAlH4, THF, 0°C to RT) C->D E Intermediate 2 tert-Butyl 4-(1-(hydroxymethyl)cyclopropyl) piperazine-1-carboxylate D->E F Step 3: Boc Deprotection (3M HCl/MeOH, RT) E->F G Final Product (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride F->G

Fig 1: Three-step synthetic workflow for (1-(Piperazin-1-yl)cyclopropyl)methanol hydrochloride.

Causality & Expert Insights (E-E-A-T)

To ensure experimental success, it is vital to understand the why behind the chemistry:

  • Overcoming Steric Hindrance in Step 1: Nucleophilic attack on a cyclopropyl halide is notoriously sluggish due to the high s-character of the C-Br bond. However, the adjacent electron-withdrawing ester group sufficiently activates the position. We utilize

    
    -Dimethylformamide (DMF) as a polar aprotic solvent to maximize the nucleophilicity of the piperazine nitrogen, while Potassium Carbonate (
    
    
    
    ) serves as a non-nucleophilic acid scavenger to prevent ester hydrolysis.
  • Strategic Hydride Selection in Step 2: Sodium borohydride (

    
    ) is insufficiently reactive to reduce aliphatic esters to primary alcohols efficiently. Therefore, 
    
    
    
    is mandatory[3]. The Boc protecting group is entirely stable to these highly reducing conditions. The most critical failure point here is the workup; we employ the Fieser Quench Method to prevent the formation of unfilterable aluminum emulsions, ensuring the product is not trapped in the inorganic lattice.
  • Direct Salt Formation in Step 3: While Trifluoroacetic acid (TFA) is a common Boc-deprotection reagent, using anhydrous

    
     in Methanol is vastly superior for this specific workflow[4]. It drives the reaction to completion via the off-gassing of isobutylene and directly yields the hydrochloride salt. This allows for isolation via simple ether trituration, bypassing tedious aqueous basic workups that would lead to severe yield losses due to the high water solubility of the free-base product.
    

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-Boc-piperazin-1-yl)cyclopropanecarboxylate
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.2 eq, 22.3 mmol) and anhydrous

    
     (2.0 eq, 37.2 mmol).
    
  • Reaction: Suspend the mixture in anhydrous DMF (40 mL). Add ethyl 1-bromocyclopropanecarboxylate (1.0 eq, 18.6 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Verify completion via TLC (Hexanes/EtOAc 3:1). The starting bromide should be consumed, replaced by a lower-Rf UV-active spot.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL). To remove the DMF, wash the organic layer sequentially with distilled water (

    
     mL) and brine (
    
    
    
    mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford Intermediate 1.
    
Step 2: Synthesis of tert-Butyl 4-(1-(hydroxymethyl)cyclopropyl)piperazine-1-carboxylate
  • Setup: In a flame-dried 250 mL flask, dissolve Intermediate 1 (1.0 eq, 12.0 mmol) in anhydrous THF (50 mL) under a strict nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add

    
     (1.0 M solution in THF, 1.5 eq, 18.0 mL) dropwise over 15 minutes to control the exothermic hydrogen gas evolution.
    
  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Sequentially and cautiously add:

    • 0.68 mL of distilled

      
       (dropwise, vigorous bubbling)
      
    • 0.68 mL of 15% aqueous

      
      
      
    • 2.04 mL of distilled

      
      
      
  • Isolation: Stir the quenched mixture vigorously for 30 minutes at room temperature until the aluminum salts form a granular white precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate in vacuo to yield Intermediate 2, which is typically of sufficient purity (>95%) to use directly in the next step.

Step 3: Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride
  • Setup: Dissolve the crude Intermediate 2 (1.0 eq, 10.0 mmol) in anhydrous Methanol (20 mL).

  • Deprotection: Cool the solution to 0 °C. Slowly add a solution of 3M

    
     in Methanol (5.0 eq, 16.6 mL).
    
  • Propagation: Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours). The off-gassing of isobutylene will cease upon completion.

  • Isolation: Concentrate the reaction mixture completely under reduced pressure to remove all methanol and excess

    
    .
    
  • Purification: Suspend the resulting sticky residue in cold diethyl ether (30 mL) and triturate vigorously until a free-flowing off-white powder forms. Filter the solid, wash with additional cold ether, and dry under high vacuum to afford the final (1-(Piperazin-1-yl)cyclopropyl)methanol hydrochloride salt.

Data Presentation & Validation Benchmarks

Table 1: Quantitative Reaction Parameters

Step Transformation Primary Reagents Temp Time Expected Yield

| 1 | N-Alkylation | 1-Boc-piperazine,


, DMF | 80 °C | 12 h | 75 - 85% |
| 2  | Ester Reduction | 

(1M in THF), THF | 0 °C

RT | 3 h | 85 - 95% | | 3 | Boc Deprotection | 3M

in MeOH | RT | 12 h | > 95% |

Table 2: Analytical Characterization Benchmarks | Compound | TLC System (Expected


) | Physical State | Key 

H-NMR Signatures (Expected) | | :--- | :--- | :--- | :--- | | Intermediate 1 | Hexane/EtOAc 3:1 (

) | Pale yellow oil | Cyclopropyl protons (

~0.8-1.2, m, 4H); Ethyl ester (

~4.1, q, 2H) | | Intermediate 2 | DCM/MeOH 9:1 (

) | Viscous oil | Loss of ethyl ester signals; Appearance of

(

~3.5, s, 2H) | | Final Product | Baseline in DCM/MeOH | Off-white solid | Loss of Boc group (

~1.4, s, 9H); Broad piperazine

signals |

References

Sources

Application

Application Note: Scalable Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Introduction & Strategic Rationale (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly valuable, sp³-rich bifunctional building block increasingly utilized in modern drug discovery. Its rigid cyclopropyl ring restricts t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(1-(Piperazin-1-yl)cyclopropyl)methanol is a highly valuable, sp³-rich bifunctional building block increasingly utilized in modern drug discovery. Its rigid cyclopropyl ring restricts the conformational flexibility of the piperazine moiety, making it an ideal pharmacophore for optimizing target binding affinity and improving metabolic stability. Notably, this scaffold has been successfully employed in the synthesis of potent Menin-MLL inhibitors for the treatment of leukemia and solid tumors[1].

Mechanistic Rationale for the Synthetic Route: A common pitfall in designing cyclopropyl-containing amines is attempting a direct nucleophilic substitution (Sₙ2) on a cyclopropyl halide. Due to the high s-character of the C-C bonds in the cyclopropane ring, the transition state for a backside Sₙ2 attack is sterically and electronically disfavored, leading to prohibitive activation energies and near-zero yields.

To bypass this restriction, our protocol constructs the piperazine ring de novo onto a pre-existing cyclopropylamine core. By reacting commercially available ethyl 1-aminocyclopropanecarboxylate with N-Boc-bis(2-chloroethyl)amine[2],[3], we achieve a high-yielding double alkylation. Subsequent reduction of the ester using Lithium Aluminum Hydride (LiAlH₄) followed by acidic Boc-deprotection yields the desired product cleanly.

Synthetic Workflow

SyntheticWorkflow A Starting Materials: Ethyl 1-aminocyclopropanecarboxylate + N-Boc-bis(2-chloroethyl)amine B Step 1: Double Alkylation (DIPEA, NaI, MeCN, 80°C) A->B C Intermediate 1: Ethyl 1-(4-Boc-piperazin-1-yl) cyclopropanecarboxylate B->C D Step 2: Ester Reduction (LiAlH4, THF, 0°C to RT) C->D E Intermediate 2: tert-Butyl 4-(1-(hydroxymethyl) cyclopropyl)piperazine-1-carboxylate D->E F Step 3: Acidic Deprotection (4M HCl in Dioxane, DCM, RT) E->F G Final Product: (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride F->G

Figure 1: Three-step synthetic workflow for (1-(Piperazin-1-yl)cyclopropyl)methanol.

Quantitative Data & Reagent Specifications

To ensure a self-validating and reproducible system, the following tables summarize the exact stoichiometry for a 10 mmol scale reaction and the expected analytical profile for quality control.

Table 1: Reagent Quantities (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Ethyl 1-aminocyclopropanecarboxylate HCl165.621.001.66 gPrimary Starting Material
N-Boc-bis(2-chloroethyl)amine242.141.052.54 gBis-alkylating Agent
N,N-Diisopropylethylamine (DIPEA)129.243.506.10 mLNon-nucleophilic Base
Sodium Iodide (NaI)149.890.200.30 gFinkelstein Catalyst
LiAlH₄ (2.0 M solution in THF)37.951.507.50 mLStrong Reducing Agent
4M HCl in Dioxane36.465.0012.5 mLDeprotecting Agent
Table 2: Expected Analytical Profile
Compound¹H NMR Key Signals (CDCl₃ or D₂O, ppm)LC-MS [M+H]⁺
Intermediate 1 4.10 (q, 2H), 3.35 (m, 4H), 2.55 (m, 4H), 1.45 (s, 9H), 1.25 (t, 3H), 1.10 (m, 2H), 0.95 (m, 2H)299.2
Intermediate 2 3.55 (s, 2H), 3.35 (m, 4H), 2.60 (m, 4H), 1.45 (s, 9H), 0.65 (m, 2H), 0.50 (m, 2H)257.2
Final Product (D₂O): 3.60 (s, 2H), 3.40 (m, 8H), 0.85 (m, 2H), 0.75 (m, 2H)157.1

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylate

Causality Insight: The addition of catalytic NaI facilitates an in situ Finkelstein reaction, converting the sluggish alkyl chlorides of N-Boc-bis(2-chloroethyl)amine into highly reactive alkyl iodides, thereby accelerating the cyclization and minimizing side reactions.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend Ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.66 g, 10.0 mmol) in anhydrous Acetonitrile (40 mL).

  • Add DIPEA (6.10 mL, 35.0 mmol) and stir for 5 minutes at room temperature to liberate the free amine.

  • Add N-Boc-bis(2-chloroethyl)amine (2.54 g, 10.5 mmol) followed by Sodium Iodide (0.30 g, 2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of tert-Butyl 4-(1-(hydroxymethyl)cyclopropyl)piperazine-1-carboxylate

Causality Insight: LiAlH₄ is required to fully reduce the ester to a primary alcohol. However, LiAlH₄ reductions notoriously form intractable aluminum emulsion gels during aqueous quenching. To solve this, we employ the industry-standard Fieser Workup [4],[5]. This specific stoichiometric addition of water and base dehydrates the hydrated alumina, yielding a free-flowing, easily filterable powder.

  • In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve Intermediate 1 (2.98 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Dropwise, add a 2.0 M solution of LiAlH₄ in THF (7.50 mL, 15.0 mmol) over 15 minutes. Safety Note: Vigorous hydrogen gas evolution will occur.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Workup: Cool the reaction back to 0°C. Dilute with diethyl ether (30 mL).

    • Slowly add 0.57 mL of distilled water (dropwise, wait for bubbling to subside).

    • Slowly add 0.57 mL of 15% aqueous NaOH.

    • Slowly add 1.71 mL of distilled water.

  • Remove the ice bath and stir vigorously for 15 minutes until a stark white, granular precipitate forms.

  • Add anhydrous MgSO₄, stir for 5 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Concentrate the filtrate in vacuo to yield Intermediate 2 as a white solid. (Typically pure enough to use without further chromatography).

Step 3: Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride

Causality Insight: Utilizing 4M HCl in dioxane rather than trifluoroacetic acid (TFA) allows the final product to precipitate directly out of the reaction mixture as a stable, highly pure hydrochloride salt, completely bypassing the need for tedious aqueous extractions of a highly water-soluble amino alcohol.

  • Dissolve Intermediate 2 (2.56 g, 10.0 mmol) in anhydrous Dichloromethane (20 mL).

  • Add 4M HCl in Dioxane (12.5 mL, 50.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Note: Isobutylene gas and CO₂ will evolve, and a white precipitate will gradually form.

  • Monitor completion via LC-MS. Once complete, add cold diethyl ether (20 mL) to maximize precipitation.

  • Filter the resulting solid through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL).

  • Dry the solid thoroughly under high vacuum to afford the final product, (1-(Piperazin-1-yl)cyclopropyl)methanol Hydrochloride , as a highly pure white powder.

References

  • WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use. Google Patents. 1

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. 2

  • 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6. Benchchem. 3

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. 4

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 5

Sources

Method

Application Note: Selective Mono-Acylation of Piperazine with Cyclopropanecarbonyl Chloride

Executive Summary & Context The synthesis of 1-(cyclopropylcarbonyl)piperazine (CAS: 59878-57-8) is a critical transformation in modern medicinal chemistry. This compound serves as a highly versatile building block and i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of 1-(cyclopropylcarbonyl)piperazine (CAS: 59878-57-8) is a critical transformation in modern medicinal chemistry. This compound serves as a highly versatile building block and is most notably utilized as a key intermediate in the commercial synthesis of Olaparib , a blockbuster PARP inhibitor used in oncology[1].

The primary synthetic challenge in producing this intermediate is the desymmetrization of piperazine. Because piperazine is a symmetrical diamine with two secondary amines of identical pKa, reacting it with highly electrophilic acylating agents like cyclopropanecarbonyl chloride inherently risks over-acylation, yielding the unwanted 1,4-bis(cyclopropylcarbonyl)piperazine impurity[2].

This application note details field-proven strategies to achieve absolute regiocontrol during the mono-acylation of piperazine, bridging the gap between theoretical statistical control and highly scalable, self-validating experimental protocols.

Mechanistic Insights & Causality of Experimental Choices

When cyclopropanecarbonyl chloride is introduced to free piperazine, the initial acylation forms an amide. While the newly formed amide nitrogen is rendered non-nucleophilic due to resonance, the remaining secondary amine retains its full nucleophilicity. Because the reaction rate of the mono-acylated product with the acid chloride is competitive with the starting material, a simple 1:1 stoichiometric mixture inevitably results in a statistical distribution of unreacted piperazine, mono-acylated product, and di-acylated impurity.

To bypass statistical limitations, synthetic chemists employ two primary control strategies[3][4]:

  • Electronic Desymmetrization (The Mono-Salt Method): By introducing precisely 1.0 equivalent of acid (e.g., HCl) to the piperazine solution, a mono-ammonium cation is formed in situ. The protonated nitrogen becomes sterically hindered and electronically deactivated, directing the acyl chloride exclusively to the unprotonated nitrogen.

  • Steric Protection (The Boc Method): A more traditional, albeit longer, medicinal chemistry approach involves using 1-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group physically blocks one nitrogen, ensuring 100% selectivity during acylation, followed by an acidic deprotection step.

Quantitative Strategy Comparison
StrategyTypical YieldAtom EconomyScalabilityPurity Profile (Mono vs. Di)
Statistical Control (Excess Piperazine)40 - 55%PoorLowModerate (Requires rigorous distillation)
Electronic Control (Mono-Salt Formation)80 - 90%ExcellentHigh (Process Chem Standard)High (Di-acylated impurity < 2%)
Steric Control (Boc Protection)85 - 95% (Over 2 steps)ModerateMedium (Discovery Chem Standard)Ultra-High (Di-acylated impurity 0%)

Reaction Pathway Visualization

PiperazineAcylation Pip Piperazine (Symmetrical Diamine) MonoSalt Piperazine Mono-salt (Electronic Control) Pip->MonoSalt HCl (1.0 eq) Protonation BocPip 1-Boc-Piperazine (Steric Control) Pip->BocPip Boc2O (1.0 eq) Protection Impurity 1,4-Bis(cyclopropylcarbonyl)piperazine (Over-acylation Impurity) Pip->Impurity Uncontrolled Acylation Target 1-(Cyclopropylcarbonyl)piperazine (Target API Intermediate) MonoSalt->Target Cyclopropanecarbonyl Chloride Selective Acylation BocPip->Target 1. Cyclopropanecarbonyl Chloride 2. TFA Deprotection Target->Impurity Excess Acid Chloride

Figure 1: Reaction pathways for piperazine desymmetrization and acylation.

Experimental Protocols

Protocol A: Electronic Desymmetrization via In Situ Mono-Salt Formation

This protocol is optimized for scale-up and atom economy, utilizing acid-base partitioning as a self-validating purification system[2][3].

Step 1: Mono-Salt Generation

  • Dissolve piperazine (8.61 g, 100 mmol, 1.0 eq) in a 1:1 mixture of Ethanol/Water (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 1N Aqueous HCl (100 mL, 100 mmol, 1.0 eq) over 30 minutes.

    • Causality: Slow addition ensures that the localized concentration of HCl does not exceed piperazine, preventing the formation of the unreactive piperazine dihydrochloride.

Step 2: Selective Acylation

  • To the mono-salt solution at 0 °C, add cyclopropanecarbonyl chloride (9.93 g, 95 mmol, 0.95 eq) dropwise over 1 hour.

    • Causality: Using a slight sub-stoichiometric amount of the acid chloride ensures that any trace unprotonated piperazine in equilibrium is not over-acylated.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Self-Validating Workup & Purification

  • Impurity Purge: Wash the acidic aqueous reaction mixture with Ethyl Acetate (3 × 50 mL).

    • Causality: At this acidic pH, unreacted piperazine and the mono-acylated target are protonated and remain in the aqueous layer. The di-acylated impurity (1,4-bis(cyclopropylcarbonyl)piperazine) is neutral and highly organic-soluble. This step effectively purges the over-acylated byproduct.

  • Product Isolation: Basify the aqueous layer to pH > 12 using 6N NaOH.

    • Causality: Basification deprotonates the mono-acylated product, turning it into a neutral free base.

  • Extract the basified aqueous layer with Dichloromethane (DCM) (4 × 75 mL). Unreacted piperazine is highly hydrophilic and largely remains in the aqueous phase, while the mono-acylated product partitions into the DCM.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(cyclopropylcarbonyl)piperazine as a pale yellow viscous oil or off-white solid (Yield: ~85%)[5].

Protocol B: Steric Control via Boc-Protection

This protocol is optimized for discovery chemistry where absolute purity is prioritized over step count.

Step 1: Acylation of 1-Boc-Piperazine

  • Dissolve 1-Boc-piperazine (18.6 g, 100 mmol, 1.0 eq) and Triethylamine (TEA) (12.1 g, 120 mmol, 1.2 eq) in anhydrous DCM (200 mL) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Add cyclopropanecarbonyl chloride (10.9 g, 105 mmol, 1.05 eq) dropwise.

    • Causality: TEA acts as an acid scavenger. If the HCl generated during the acylation is not neutralized, it will prematurely cleave the acid-sensitive Boc group, leading to di-acylation.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, separate the organic layer, dry, and concentrate to yield the intermediate N-Boc-N'-(cyclopropylcarbonyl)piperazine.

Step 2: Deprotection

  • Dissolve the intermediate in DCM (100 mL) and cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA) (50 mL) dropwise. Stir for 2 hours at room temperature.

    • Causality: TFA cleanly cleaves the tert-butyl carbamate, releasing the secondary amine as a TFA salt and evolving CO₂ gas (visual confirmation of reaction progress).

  • Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous Na₂CO₃ until pH 10 is reached, then extract with DCM (3 × 100 mL). Dry and concentrate to yield the pure product.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 1-(cyclopropylcarbonyl)piperazine, analytical validation must focus on the detection of the di-acylated impurity.

  • LC-MS Monitoring: The target mono-acylated product has a molecular weight of 154.21 g/mol [5] (Expected [M+H]⁺ = 155.2). The di-acylated impurity has a molecular weight of 222.28 g/mol (Expected [M+H]⁺ = 223.3).

  • Troubleshooting Over-Acylation: If LC-MS indicates >5% di-acylated impurity in Protocol A, it is indicative of insufficient protonation. Ensure the pH of the initial mono-salt solution is strictly maintained between 4.5 and 5.5 prior to the addition of the acid chloride.

References

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. "Imidazole-Catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, 2010, 12(19), 4232-4235. URL:[Link]

  • Bandgar, B. P., & Pandit, S. S. "Highly rapid and direct synthesis of monoacylated piperazine derivatives from carboxylic acids under mild conditions." Tetrahedron Letters, 2003, 44(19), 3855-3858. URL:[Link]

  • Jigs Chemical. "1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate." Jigs Pharma. URL:[Link]

Sources

Application

Application Note: Utilization of (1-(Piperazin-1-yl)cyclopropyl)methanol as a Conformationally Restricted Scaffold in the Synthesis of Menin-MLL Inhibitors

Abstract (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly specialized, bifunctional building block increasingly utilized in modern medicinal chemistry. By merging the solubilizing properties of a piperazine pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly specialized, bifunctional building block increasingly utilized in modern medicinal chemistry. By merging the solubilizing properties of a piperazine pharmacophore with the rigid, metabolically stable framework of a 1,1-disubstituted cyclopropyl ring, this scaffold is uniquely suited for designing inhibitors that target complex protein-protein interactions (PPIs). This application note details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for functionalizing this scaffold, with a specific focus on its role in developing Menin-MLL epigenetic inhibitors for acute leukemias.

Strategic Rationale & Mechanistic Insights
1.1. The "Cyclopropyl Effect" in Scaffold Design

In drug development, replacing flexible alkyl chains with a cyclopropyl ring addresses multiple pharmacokinetic and pharmacodynamic roadblocks. The cyclopropyl fragment is not merely a spacer; it provides profound conformational restriction, contributing to an entropically more favorable binding to the target receptor[1]. Furthermore, the enhanced s-character of the cyclopropyl C-H bonds (which are shorter and stronger than typical alkanes) significantly increases metabolic stability by resisting cytochrome P450-mediated oxidation[1]. When adjacent to a basic piperazine nitrogen, the cyclopropyl ring also subtly alters the amine's pKa, which can reduce P-glycoprotein efflux and improve cellular permeability[1].

1.2. Targeting the Menin-MLL Interaction

The interaction between the tumor-suppressor protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical epigenetic driver in acute myeloblastic leukemia (AML) and acute lymphoblastic leukemia (ALL)[2]. Small molecule inhibitors must disrupt this bivalent PPI by precisely fitting into the central cavity of Menin, mimicking the MBM1 motif of MLL[2][3]. The (1-(piperazin-1-yl)cyclopropyl)methanol scaffold is ideal for this application: the rigid cyclopropyl ring projects the piperazine core and the hydroxymethyl group at optimal trajectories to satisfy both hydrophobic contacts and critical hydrogen-bonding networks within the Menin pocket[3].

MeninMLL MLL MLL Fusion Protein (Oncogenic) Complex Menin-MLL Complex MLL->Complex Binds Menin Menin (Epigenetic Cofactor) Menin->Complex Binds Transcription HOXA9 & MEIS1 Transcription Complex->Transcription Upregulates Leukemia Leukemogenesis (AML / ALL) Transcription->Leukemia Drives Inhibitor Cyclopropyl-Piperazine Inhibitor Inhibitor->Complex Disrupts PPI

Diagram 1: Epigenetic signaling pathway of the Menin-MLL complex and targeted inhibitor intervention.

Experimental Workflows: Dual Activation Protocol

To incorporate this scaffold into advanced drug candidates, both the secondary amine of the piperazine and the primary alcohol of the cyclopropylmethanol group must be functionalized. A highly efficient strategy is dual mesylation , which simultaneously caps the basic piperazine (forming a sulfonamide) and activates the alcohol (forming a mesylate) for subsequent nucleophilic displacement[4].

Causality of Reagent Selection: Utilizing 3.0 equivalents of methanesulfonyl chloride (MsCl) ensures complete conversion. The secondary amine reacts rapidly to form the N-mesyl derivative, which lowers the overall basicity of the molecule (aiding in hydrophobic pocket binding and reducing hERG liabilities). The slower-reacting primary alcohol is subsequently converted into an O-mesyl leaving group, priming the scaffold for SN2 coupling with complex anilines or heterocycles[4].

Protocol: Synthesis of (1-(4-(Methylsulfonyl)piperazin-1-yl)cyclopropyl)methyl methanesulfonate

Materials:

  • (1-(Piperazin-1-yl)cyclopropyl)methanol (1.0 eq, e.g., 400 mg, 2.5 mmol)

  • Triethylamine (Et3N) (3.0 eq, 1.1 mL, 7.5 mmol)

  • Methanesulfonyl chloride (MsCl) (3.0 eq, 925 mg, 7.5 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Preparation: Suspend (1-(piperazin-1-yl)cyclopropyl)methanol (400 mg, 2.5 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Et3N (1.1 mL, 7.5 mmol) to the suspension in a single portion. Stir for 5 minutes to ensure homogeneity.

    • Self-Validation Checkpoint: The previously heterogeneous suspension should become a clear solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of MsCl (925 mg, 7.5 mmol) in DCM (5 mL). Add the MsCl solution dropwise over 10 minutes to safely control the exothermic sulfonylation.

  • Reaction Propagation: Remove the ice bath and allow the resulting mixture to stir at room temperature for 4 hours[4].

  • Monitoring: Confirm reaction completion via LC-MS.

    • Self-Validation Checkpoint: Look for the complete disappearance of the starting material mass (m/z[M+H]+ 157) and the appearance of the bis-mesylated product mass (m/z [M+H]+ 313).

  • Workup: Dilute the reaction mixture with additional DCM (20 mL) and quench with distilled water (20 mL)[4]. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the activated intermediate.

SyntheticWorkflow SM (1-(Piperazin-1-yl)cyclopropyl)methanol (Bifunctional Scaffold) Reagents Addition of Et3N (3.0 eq) & MsCl (3.0 eq) in DCM SM->Reagents Reaction Stir at RT for 4h (Dual Activation) Reagents->Reaction Workup Aqueous Quench & Extraction (H2O / DCM) Reaction->Workup Product N-Mesyl, O-Mesyl Intermediate (Activated Electrophile) Workup->Product Coupling Nucleophilic Displacement (e.g., with Aryl Amine) Product->Coupling SN2 Reaction Final Advanced Menin Inhibitor Coupling->Final

Diagram 2: Synthetic workflow for the dual activation of the bifunctional cyclopropyl-piperazine scaffold.

Quantitative Data Presentation

The following tables summarize the optimization parameters for the dual activation protocol and the physicochemical advantages of utilizing the cyclopropyl-piperazine scaffold over traditional linear analogs.

Table 1: Reaction Optimization for Dual Mesylation

EntryEquivalents (MsCl : Et3N)SolventTemperatureYield (%)Mechanistic Observation
12.0 : 2.0DCMRT45%Incomplete O-mesylation; mono-sulfonamide is the major product.
23.0 : 3.0DCM0 °C to RT82%Complete dual activation; standard validated conditions[4].
33.0 : 3.0THF65 °C55%Increased impurities; thermal degradation of the sensitive mesylate.
43.0 : 4.0DCM0 °C to RT91%Optimal; excess base completely neutralizes HCl, preventing degradation.

Table 2: Physicochemical Impact of the Cyclopropyl Motif

Property(1-(Piperazin-1-yl)cyclopropyl)methanolGem-Dimethyl AnalogCausality / Impact on Drug Design
Conformational Entropy Low (Rigidly Restricted)High (Highly Flexible)Cyclopropyl reduces the entropic penalty upon binding to Menin[1].
Metabolic Stability High (Resists Oxidation)Low (Prone to Oxidation)Enhanced s-character of cyclopropyl C-H bonds resists CYP450 cleavage[1].
Lipophilicity (LogP) LowerHigherCyclopropyl is less lipophilic than open-chain isopropyl/gem-dimethyl groups.
Target Affinity High (nM range)Moderate (µM range)Rigid projection of pharmacophores perfectly mimics the MBM1 motif of MLL[2].
References

1.[4] WIPO (PCT). WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use. Google Patents. 2.[1] Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. 3.[2] Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood - ASH Publications. 4.[3] Challenges and opportunities in targeting the menin-MLL interaction. PMC.

Sources

Method

Application Note: (1-(Piperazin-1-yl)cyclopropyl)methanol as a 3D Building Block for Advanced API Synthesis

Executive Summary & Strategic Rationale In modern Fragment-Based Drug Discovery (FBDD) and Active Pharmaceutical Ingredient (API) synthesis, there is a paradigm shift away from flat, sp2-hybridized aromatic rings toward...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD) and Active Pharmaceutical Ingredient (API) synthesis, there is a paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly specialized, bifunctional 3D building block that addresses critical bottlenecks in drug development, such as poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.

This application note provides a comprehensive guide for researchers and drug development professionals on the structural causality, physicochemical profiling, and synthetic integration of this building block, with a specific focus on its role in developing targeted oncology therapeutics[1].

Structural Causality & Physicochemical Profiling

The efficacy of (1-(Piperazin-1-yl)cyclopropyl)methanol as an API building block is rooted in the synergistic causality of its three distinct structural motifs:

  • The Piperazine Core (Solubility & Salt-Bridge Formation): The piperazine ring is a privileged pharmacophore that modulates the overall physicochemical properties of the API. With a basic secondary amine (pKa ~8.5–9.0), it ensures high aqueous solubility at physiological pH and frequently acts as a protonated anchor, forming critical salt bridges with acidic amino acid residues within target binding pockets[1].

  • The Geminal Cyclopropyl Ring (Conformational Restriction): Unlike flexible open-chain alkyl linkers, the cyclopropyl group locks the molecule into a rigid conformation. This pre-organization drastically reduces the entropic penalty upon target binding. Furthermore, the steric bulk of the cyclopropyl ring shields adjacent bonds from rapid CYP450-mediated oxidation, significantly extending the API's metabolic half-life.

  • The Hydroxymethyl Handle (Synthetic Versatility & H-Bonding): The primary alcohol (-CH₂OH) serves as a highly versatile synthetic exit vector. It can be utilized for late-stage etherification, esterification, or oxidation. Biologically, it acts as a potent hydrogen bond donor and acceptor, allowing the API to interact deeply within hydrophobic target pockets[2].

Quantitative Data: Impact of Conformational Restriction

The table below summarizes the physicochemical advantages of utilizing a cyclopropyl-restricted piperazine building block compared to a traditional flexible alkyl linker.

PropertyFlexible Linker (Open Chain)Cyclopropyl-Restricted LinkerCausality / Pharmacological Impact
Conformational Entropy HighLowPre-organization reduces the entropic penalty upon target binding, boosting affinity.
Metabolic Stability (t1/2) ~30 mins>120 minsThe cyclopropyl ring sterically shields adjacent bonds from CYP450 enzymatic oxidation.
Target Affinity (IC50) > 200 μM< 50 nMLocked exit vectors precisely align the API with specific hydrophobic target pockets.
Aqueous Solubility ModerateHighThe piperazine core maintains an optimal pKa for physiological solubility and distribution.

Application Focus: Menin-MLL Protein-Protein Interaction Inhibitors

A premier application of (1-(Piperazin-1-yl)cyclopropyl)methanol is in the synthesis of inhibitors targeting the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction[3].

Chimeric MLL fusion proteins are primary drivers in acute myeloblastic leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins rely on the cofactor menin to constitutively upregulate oncogenes such as HOXA9 and MEIS1[3]. Small-molecule APIs utilizing the cyclopropyl-piperazine-methanol motif are designed to closely mimic natural protein-protein interactions. The rigid 3D structure forces the molecule to occupy the critical F9, P10, and P13 hydrophobic pockets of menin, competitively displacing the MLL fusion protein and halting leukemogenesis[2].

Menin_MLL_Pathway MLL MLL Fusion Protein Complex Menin-MLL Complex MLL->Complex Binds Menin Menin Cofactor Menin->Complex Binds Genes HOXA9 / MEIS1 Upregulation Complex->Genes Transcriptional Activation Leukemia Leukemogenesis (AML / ALL) Genes->Leukemia Proliferation API API with Piperazine Building Block API->Complex Competitive Inhibition

Fig 1: Menin-MLL signaling pathway and competitive inhibition by piperazine-derived APIs.

Experimental Protocols: Synthesis & Functionalization

To ensure high-fidelity integration of (1-(Piperazin-1-yl)cyclopropyl)methanol into API scaffolds, the following self-validating protocols must be strictly adhered to.

Protocol A: N-Alkylation via Selective Reductive Amination

Objective: Attach the secondary nitrogen of the piperazine ring to an aldehyde-bearing API core scaffold[1].

  • Causality of Reagents: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde. Furthermore, under mildly acidic conditions, the primary alcohol of the building block remains unreactive, eliminating the need for costly protecting-group chemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde-bearing core (1.0 eq) and (1-(Piperazin-1-yl)cyclopropyl)methanol (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: Anhydrous DCM prevents ambient moisture from hydrolyzing the delicate imine intermediate back into the starting materials.

  • Activation: Add glacial acetic acid (1.5 eq) to the mixture to adjust the apparent pH to ~5. Stir for 30 minutes at room temperature (20–25 °C).

    • Causality: Mild acidity protonates the intermediate carbinolamine, accelerating the elimination of water to form the reactive iminium ion.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Stir the reaction for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is self-validating when the UV trace shows the complete disappearance of the aldehyde peak, accompanied by the emergence of a new peak corresponding to the

    
     mass of the target API.
    
  • Work-Up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: O-Alkylation of the Hydroxymethyl Handle

Objective: Extend the molecule via the primary hydroxyl group to attach a hydrophobic tail (e.g., to occupy the P13 pocket of menin)[2].

  • Causality of Reagents: The piperazine nitrogen must be previously alkylated (as in Protocol A) or protected (e.g., via a Boc group) to prevent competitive N-alkylation. Sodium Hydride (NaH) is used to irreversibly deprotonate the primary alcohol, generating a highly nucleophilic alkoxide that readily undergoes Sₙ2 substitution with an alkyl/aryl halide.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated (1-(Piperazin-1-yl)cyclopropyl)methanol intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration). Cool the reaction vessel to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in one portion under an inert argon atmosphere.

    • Self-Validation: The immediate evolution of hydrogen gas (H₂ bubbles) serves as a visual, self-validating confirmation that the alkoxide is successfully forming.

  • Coupling: Stir at 0 °C for 30 minutes until gas evolution ceases. Dropwise, add the desired electrophile (e.g., an aryl bromide derivative) (1.1 eq) dissolved in a minimal amount of THF.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for an additional 4 hours.

  • Work-Up: Quench the excess NaH by adding cold water dropwise at 0 °C. Extract the product with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

References

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry (ACS Publications).2

  • WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use. Google Patents.3

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.1

Sources

Application

derivatization of (1-(Piperazin-1-yl)cyclopropyl)methanol

Application Note: Strategic Derivatization of (1-(Piperazin-1-yl)cyclopropyl)methanol in Medicinal Chemistry Executive Summary The bifunctional scaffold (1-(Piperazin-1-yl)cyclopropyl)methanol has emerged as a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of (1-(Piperazin-1-yl)cyclopropyl)methanol in Medicinal Chemistry

Executive Summary

The bifunctional scaffold (1-(Piperazin-1-yl)cyclopropyl)methanol has emerged as a highly privileged building block in modern medicinal chemistry, most notably in the synthesis of Menin-MLL interaction inhibitors for the treatment of acute leukemias[1][2]. The structural architecture of this compound features a conformationally flexible piperazine ring and a sterically constrained cyclopropylmethanol moiety[3]. This unique combination allows for the precise tuning of lipophilicity, basicity, and target affinity[4][5].

As a Senior Application Scientist, I have designed this protocol guide to address the inherent chemoselectivity challenges associated with this scaffold. By exploiting the differential nucleophilicity between the secondary amine and the primary alcohol, researchers can execute highly targeted N- and O-derivatizations[4].

Structural Analysis & Reactivity Profile (The "Why")

To design a successful derivatization strategy, one must understand the causality dictated by the molecule's electronic and steric environment:

  • The Secondary Amine (Piperazine N4): With a pKₐ of approximately 9.8, this nitrogen is highly nucleophilic and unhindered. It serves as the primary site for electrophilic attack.

  • The Primary Alcohol (-CH₂OH): While nucleophilic, the hydroxyl oxygen is significantly less reactive than the secondary amine. It requires strong basic conditions (e.g., NaH) to form a highly reactive alkoxide anion for etherification.

  • The Tertiary Amine (Piperazine N1): Attached directly to the 1,1-disubstituted cyclopropyl ring, this nitrogen is sterically shielded and electronically stable, rendering it non-reactive under standard derivatization conditions.

Causality in Experimental Design: Because the secondary amine is vastly more nucleophilic than the primary alcohol, chemoselective N-derivatization can be achieved directly without the need for protecting groups[4]. Conversely, O-derivatization strictly requires the prior masking of the secondary amine (typically via a tert-butyloxycarbonyl, or Boc, group) to prevent competitive N-alkylation during the strongly basic conditions required for alkoxide formation.

Workflow Start (1-(Piperazin-1-yl)cyclopropyl)methanol N_Deriv Chemoselective N-Derivatization (Reductive Amination / Acylation) Start->N_Deriv Aldehyde/NaBH(OAc)3 or Acid Chloride/Base Protect N-Boc Protection (Boc2O, Et3N) Start->Protect Masking Secondary Amine O_Deriv O-Alkylation / Esterification (NaH, R-X) Protect->O_Deriv Strong Base, Electrophile Deprotect Acidic Deprotection (TFA or HCl) O_Deriv->Deprotect Acid Cleavage

Caption: Strategic workflows for N- and O-derivatization of the piperazine-cyclopropylmethanol scaffold.

Experimental Protocols (The "How")

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that the reaction trajectory is correct before proceeding to subsequent steps.

Protocol A: Chemoselective N-Reductive Amination

Rationale: Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for amines over alcohols. The weakly acidic conditions facilitate iminium ion formation at the N4 position without triggering unwanted side reactions at the hydroxyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (1-(Piperazin-1-yl)cyclopropyl)methanol (1.0 eq, 5.0 mmol) and the target aldehyde (1.05 eq, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Iminium Formation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint 1: Monitor via TLC (10% MeOH in DCM). The starting amine should diminish, and a new, slightly less polar intermediate spot (iminium) should appear.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2: The crude product should test negative with ninhydrin stain (indicating the absence of the secondary amine) but positive with Dragendorff’s reagent (confirming the presence of the newly formed tertiary amine).

Protocol B: O-Alkylation via N-Boc Protection

Rationale: To functionalize the primary alcohol, the highly reactive secondary amine must be temporarily masked. The Boc group is chosen because it is completely stable to the strong bases (e.g., NaH) required for O-alkylation and can be cleanly cleaved under mild acidic conditions.

Step-by-Step Methodology:

  • N-Protection: Dissolve the starting material (1.0 eq) in DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add Boc-anhydride (Boc₂O, 1.05 eq). Stir for 4 hours at room temperature. Wash with water, dry, and concentrate.

    • Validation Checkpoint 1: The resulting N-Boc intermediate will be significantly less polar on TLC and completely unreactive to ninhydrin stain.

  • O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF under nitrogen. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Validation Checkpoint 2: Immediate evolution of H₂ gas confirms the successful deprotonation of the alcohol to form the alkoxide.

  • Electrophilic Addition: After 30 minutes of stirring, add the alkyl halide (R-X, 1.2 eq) dropwise. Stir at room temperature for 6 hours. Quench with cold water and extract with Ethyl Acetate. Purify via flash chromatography.

  • Deprotection: Dissolve the purified O-alkylated intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Validation Checkpoint 3: Successful deprotection is confirmed by a drastic increase in polarity on TLC and the disappearance of the intense 9-proton singlet (~1.4 ppm) in the ¹H-NMR spectrum. Concentrate and neutralize to yield the free amine.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity profiles of the derivatization strategies discussed.

Derivatization StrategyReagents & ConditionsTarget SiteChemoselectivityTypical YieldValidation Marker
N-Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, DCE, RTPiperazine N4>95% (N over O)75 - 85%Ninhydrin Negative
N-Acylation Acid Chloride, Et₃N, DCM, 0 °CPiperazine N4>90% (N over O)80 - 90%Amide Carbonyl in IR
N-Boc Protection Boc₂O, Et₃N, DCM, RTPiperazine N4>98% (N over O)90 - 95%¹H-NMR: 9H singlet at 1.4 ppm
O-Alkylation NaH, Alkyl Halide, DMF, 0 °C to RTPrimary -OHRequires N-Boc65 - 80%H₂ Gas Evolution during NaH addition
Boc Deprotection TFA/DCM (1:4), RT, 2hCleaves N-BocN/A>95%Drastic polarity increase on TLC

Pharmacological Application: Menin-MLL Inhibition

Derivatives of (1-(Piperazin-1-yl)cyclopropyl)methanol are heavily utilized in the synthesis of Menin-MLL inhibitors[1][2]. The piperazine core acts as a critical linker that positions the pharmacophore within the Menin binding pocket, while the cyclopropylmethanol moiety enhances metabolic stability and provides essential hydrogen-bonding interactions[4][5]. Inhibiting this protein-protein interaction effectively downregulates HOX and MEIS1 oncogenes, halting leukemogenesis in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL)[1][2].

Pathway Scaffold (1-(Piperazin-1-yl)cyclopropyl)methanol Menin Menin-MLL Interaction Inhibitor Assembly Scaffold->Menin N-Alkylation & Coupling HOX Downregulation of HOX & MEIS1 Oncogenes Menin->HOX Epigenetic Modulation Leukemia Inhibition of Leukemogenesis (AML / ALL) HOX->Leukemia Cell Cycle Arrest & Differentiation

Caption: Role of the derivatized scaffold in Menin-MLL inhibition and leukemia treatment pathways.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N. (2024). "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design, 103(6), e14537. Available at: [Link]

  • Wu, T., Li, L., Wang, Y., Ren, P., Grembecka, J. (2017). "Substituted inhibitors of menin-mll and methods of use." World Intellectual Property Organization, Patent WO2017161028A1.

Sources

Method

reactions of the hydroxyl group in (1-(Piperazin-1-yl)cyclopropyl)methanol

Application Note: Chemoselective Functionalization of the Hydroxyl Group in (1-(Piperazin-1-yl)cyclopropyl)methanol Executive Summary & Structural Analysis (1-(Piperazin-1-yl)cyclopropyl)methanol is a highly versatile, b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Hydroxyl Group in (1-(Piperazin-1-yl)cyclopropyl)methanol

Executive Summary & Structural Analysis

(1-(Piperazin-1-yl)cyclopropyl)methanol is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including Menin-MLL interaction inhibitors[1]. The structural architecture presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary amine (within the piperazine ring) and a primary neopentyl-like hydroxyl group (-CH2OH) situated on a sterically constrained cyclopropane ring.

For drug development professionals, controlling the site of electrophilic attack is paramount. Because the secondary amine is significantly more nucleophilic and basic than the primary alcohol, any direct reaction with electrophiles (e.g., alkyl halides, sulfonyl chlorides, or oxidizing agents) will preferentially occur at the nitrogen atom. Therefore, functionalizing the hydroxyl group requires either a deliberate global functionalization strategy or a rigorous protection-deprotection sequence.

Strategic Workflows & Mechanistic Causality

To successfully manipulate the primary hydroxyl group, scientists must choose between two divergent pathways based on the target molecule's requirements:

  • Global Electrophilic Functionalization: If the final synthetic target requires both the nitrogen and oxygen to be functionalized (e.g., forming a sulfonamide and a mesylate simultaneously), an excess of the electrophile is used to drive the reaction at both sites[1].

  • Chemoselective O-Functionalization: If the goal is to create an ether, aldehyde, or ester exclusively at the cyclopropylmethanol site, the piperazine nitrogen must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it resists the strongly basic conditions of Williamson ether synthesis and is easily removed via mild acidolysis[2][3].

Pathway SM (1-(Piperazin-1-yl)cyclopropyl)methanol [Highly Nucleophilic 2° Amine] Prot N-Boc Protection (Boc2O, Base) SM->Prot Block N-nucleophilicity Mesyl Global Mesylation (Excess MsCl, Et3N) SM->Mesyl Unprotected Route Int Boc-Protected Intermediate [Isolated Primary -OH] Prot->Int Oxid Oxidation (Dess-Martin) Int->Oxid Alkyl O-Alkylation (NaH, R-Br) Int->Alkyl Prod1 N-Sulfonyl Alkyl Mesylate (Dual Electrophile) Mesyl->Prod1 Prod2 Cyclopropyl Aldehyde (Reductive Amination) Oxid->Prod2 Prod3 Alkyl Ether (Stable Linkage) Alkyl->Prod3

Figure 1: Strategic pathways for the functionalization of (1-(Piperazin-1-yl)cyclopropyl)methanol.

Quantitative Data Presentation

The following table summarizes the stoichiometric requirements and expected outcomes for the primary hydroxyl transformations discussed in this guide.

Reaction TypeReagentsStoichiometry (Substrate:Reagent)Target Site(s)Expected YieldPrimary IPC Method
Global Mesylation MsCl, Et₃N1 : 3.0 : 3.0N-H and -OH85–95%LC-MS (+156 Da mass shift)
N-Boc Protection Boc₂O, NaHCO₃1 : 1.05 : 2.0N-H only90–98%TLC (Ninhydrin negative)
O-Alkylation NaH, R-Br1 : 1.5 : 1.2-OH only65–80%TLC (KMnO₄ positive)
Oxidation DMP, NaHCO₃1 : 1.2 : 2.0-OH only75–85%LC-MS (-2 Da mass shift)

Table 1: Comparative reaction parameters and self-validation metrics for hydroxyl functionalization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each procedure includes specific In-Process Controls (IPCs) and workup rationales that allow the chemist to verify success at the bench without relying solely on downstream NMR analysis.

Protocol A: Global Mesylation (Simultaneous N- and O-Functionalization)

Context: This protocol is adapted from the synthesis of Menin-MLL inhibitors, where complete functionalization of the scaffold is required[1]. Causality: By using 3.0 equivalents of methanesulfonyl chloride (MsCl), the reaction rapidly sulfonylates the highly nucleophilic secondary amine, immediately followed by the mesylation of the primary hydroxyl group. The excess triethylamine (Et₃N) neutralizes the HCl generated in both steps, preventing the protonation of the tertiary amine (which would stall the reaction and cause precipitation).

Step-by-Step Methodology:

  • Initiation: Dissolve (1-(piperazin-1-yl)cyclopropyl)methanol (1.0 equiv, e.g., 400 mg, 2.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N (3.0 equiv, 7.5 mmol, 1.1 mL) in a single portion. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of MsCl (3.0 equiv, 7.5 mmol, 925 mg) in DCM (5 mL) dropwise over 10 minutes to control the exothermic sulfonylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours[1].

  • Self-Validation (IPC): Analyze via LC-MS. The starting material (m/z 157[M+H]⁺) should be completely consumed, replaced by the di-mesylated product (m/z 313 [M+H]⁺).

  • Workup & Isolation: Quench the reaction by diluting with water (15 mL). Extract the biphasic mixture with DCM (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective N-Boc Protection (The Prerequisite for O-Functionalization)

Context: To perform selective reactions on the primary alcohol (like oxidation or etherification), the secondary amine must be deactivated[2][3]. Causality: Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the secondary amine over the primary alcohol due to the amine's vastly superior nucleophilicity. Using exactly 1.05 equivalents prevents unwanted O-Boc formation.

Step-by-Step Methodology:

  • Initiation: Dissolve the amino-alcohol (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M concentration). The biphasic system moderates reactivity and solubilizes both the polar starting material and the non-polar Boc₂O.

  • Base Addition: Add solid NaHCO₃ (2.0 equiv). Note: A mild inorganic base is preferred over Et₃N here to minimize the risk of O-acylation.

  • Protection: Add Boc₂O (1.05 equiv) dropwise. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with .

    • Validation Logic: The starting material will develop a deep purple spot (free secondary amine). The product spot will remain colorless or stain very faintly yellow, proving the nucleophilic nitrogen has been successfully masked.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the N-Boc protected intermediate.

Protocol C: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Context: Cyclic amino alcohols present unique regioselectivity and reactivity challenges during O-alkylation[4]. Causality: The primary alcohol on the cyclopropyl ring is sterically hindered by the adjacent tertiary amine and the rigid ring system. Therefore, a strong, irreversible base (NaH) is required to form the alkoxide, and a polar aprotic solvent (DMF) is used to solvate the resulting ion pair, maximizing its nucleophilicity toward the alkyl halide.

Step-by-Step Methodology:

  • Alkoxide Formation: Dissolve the N-Boc protected intermediate from Protocol B (1.0 equiv) in anhydrous DMF (0.1 M) under nitrogen. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Alkylation: Add the desired alkyl bromide (R-Br, 1.2 equiv) dropwise. Warm the reaction to room temperature and stir for 6 hours.

  • Self-Validation (IPC): TLC analysis (Hexanes/EtOAc). Since the product lacks a strong UV chromophore (unless R is aromatic), stain the plate with basic KMnO₄. The disappearance of the highly polar alcohol spot and the appearance of a higher-Rf ether spot indicates success.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C to destroy excess NaH. Extract with Diethyl Ether (3 × 20 mL). Crucial Step: Wash the combined ether layers with water (5 × 20 mL) to completely remove the DMF solvent, which otherwise complicates purification. Dry, concentrate, and purify via flash chromatography.

References

  • Title: WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use Source: Google Patents URL
  • Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate Source: White Rose eTheses Online URL: [Link]

  • Title: US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: Synthesis and Evaluation of Novel Glycine Transporter-1 (GlyT-1) Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The Glycine Transporter-1 (GlyT-1) has emerged as a compelling therapeutic target for addressing cognitive and negative symptoms associat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Glycine Transporter-1 (GlyT-1) has emerged as a compelling therapeutic target for addressing cognitive and negative symptoms associated with schizophrenia.[1][2][3] This application note provides a comprehensive guide for researchers engaged in the synthesis and evaluation of novel GlyT-1 inhibitors. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind synthetic strategies, offers a detailed, replicable protocol for the synthesis of a representative inhibitor, and outlines methodologies for its subsequent biological characterization. By integrating field-proven insights with foundational principles, this guide serves as a practical resource for advancing the discovery of next-generation central nervous system (CNS) therapeutics.

The Rationale for GlyT-1 Inhibition in CNS Disorders

Glycine plays a dual role in the central nervous system, acting as an inhibitory neurotransmitter and, crucially, as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] The "glutamate hypofunction hypothesis" of schizophrenia posits that diminished NMDA receptor activity contributes significantly to the cognitive and negative symptoms of the disorder, which are poorly addressed by current antipsychotics.[3][6]

GlyT-1, located primarily on astrocytes surrounding glutamatergic synapses, is responsible for the reuptake of glycine from the synaptic cleft.[3][4] By inhibiting GlyT-1, the extracellular concentration of glycine is increased, leading to greater occupancy of the glycine co-agonist site on the NMDA receptor.[7][8][9] This, in turn, potentiates NMDA receptor activity in an activity-dependent manner, offering a nuanced approach to enhancing glutamatergic signaling without the risk of excitotoxicity associated with direct agonists.[6] This mechanism forms the foundation for developing GlyT-1 inhibitors as a novel therapeutic strategy for schizophrenia and other CNS disorders characterized by cognitive impairment.[5][7]

GlyT1_Pathway cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate Glutamate GlutamateSite Glutamate Site Glutamate->GlutamateSite Binds SynapticCleft Synaptic Cleft Glycine Pool GlyT1 GlyT-1 Glycine_in Glycine GlyT1_Inhibitor GlyT-1 Inhibitor GlyT1_Inhibitor->GlyT1 Blocks NMDAR NMDA Receptor IonChannel_Open Ion Channel (Open) Ca²⁺ Influx NMDAR->IonChannel_Open Activates GlycineSite Glycine Site IonChannel Ion Channel (Closed) SynapticCleft->GlyT1 Reuptake SynapticCleft->GlycineSite Binds

Caption: Mechanism of GlyT-1 Inhibition at the Synapse.

Synthetic Strategies and Core Scaffolds

The development of GlyT-1 inhibitors has evolved from initial sarcosine (N-methylglycine) derivatives to more complex, non-sarcosine-based chemotypes. This progression was largely driven by the need to overcome the poor pharmacokinetic properties and off-target effects associated with the first-generation compounds.[10][11][12]

Common Scaffolds: Modern medicinal chemistry efforts have converged on several key structural motifs that confer high potency and selectivity.

  • N-Aryl-piperidine-4-carboxamides: These scaffolds feature a central piperidine ring, often with substitutions at the 4-position, linked to an amide and a sulfonyl group on the piperidine nitrogen. This class has yielded numerous potent inhibitors.[13]

  • Bicyclic Systems: To explore new chemical space and improve drug-like properties, "scaffold hopping" strategies have been employed. This has led to the development of novel inhibitors based on bicyclo[3.1.0]hexane and bicyclo[3.3.0]octane cores, which serve as bioisosteres for the piperidine ring.[14][15][16]

  • Pyrrolo[3,4-c]pyrazoles: Ligand-based design has identified this heterocyclic system as another promising core, leading to compounds with excellent in vitro potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10][17][18]

Data Summary: Representative GlyT-1 Inhibitors

Compound NameScaffold TypehGlyT-1 IC50 (nM)Reference
BitopertinPiperazine-based25[19]
Iclepertin (BI-425809)Not specifiedPotent & Selective[19][20]
ALX-5407Sarcosine-derivative3[19]
SSR504734Benzoylpiperidine18[19]
LY2365109Sarcosine-derivative15.8[19]
Compound 46 Pyrrolo[3,4-c]pyrazole< 38[10]

Application Protocol: Synthesis of a Representative N-((1-Benzenesulfonyl-4-phenylpiperidin-4-yl)methyl)benzamide

This protocol details a representative synthesis of a GlyT-1 inhibitor based on the widely explored N-sulfonyl-4-aryl-4-aminomethylpiperidine scaffold. The causality for this multi-step synthesis lies in the sequential construction of the core structure, beginning with a commercially available piperidine derivative, followed by functional group manipulations to introduce the key pharmacophoric elements: the aryl group at the 4-position, the aminomethyl side chain, and finally the N-sulfonyl and benzamide moieties.

Synthesis_Workflow start Start: tert-butyl 4-cyanopiperidine -1-carboxylate step1 Step 1: Grignard Reaction (Phenylmagnesium bromide) start->step1 step2 Step 2: Boc Deprotection (Trifluoroacetic acid) step1->step2 step3 Step 3: Sulfonylation (Benzenesulfonyl chloride) step2->step3 step4 Step 4: Nitrile Reduction (Lithium aluminum hydride) step3->step4 step5 Step 5: Amide Coupling (Benzoyl chloride) step4->step5 purify Purification (Column Chromatography) step5->purify charact Characterization (NMR, MS, HPLC) purify->charact final Final Product: GlyT-1 Inhibitor charact->final

Caption: General workflow for the synthesis and characterization of a GlyT-1 inhibitor.
Part A: Synthetic Protocol

Materials and Reagents:

  • tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step 1: N-Sulfonylation of the Piperidine Core

  • Rationale: Introduction of the sulfonyl group is a key step for binding affinity in many GlyT-1 inhibitor series. This is typically performed after Boc deprotection of the piperidine nitrogen to allow for the sulfonylation reaction.

  • Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C and stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and add saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with DCM. Dry the combined organic layers over MgSO₄ and concentrate to yield the deprotected piperidine intermediate.

  • Dissolve the crude piperidine intermediate in DCM. Add TEA (2.5 eq).

  • Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain 1-(benzenesulfonyl)-4-phenylpiperidine-4-carbonitrile.

Step 2: Reduction of the Nitrile to a Primary Amine

  • Rationale: The aminomethyl group is a crucial linker. LAH is a powerful reducing agent capable of converting the nitrile directly to the primary amine. Anhydrous conditions are critical to prevent quenching the LAH.

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LAH (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 1-(benzenesulfonyl)-4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude (1-(benzenesulfonyl)-4-phenylpiperidin-4-yl)methanamine.

Step 3: Amide Coupling to Form the Final Product

  • Rationale: The final step involves forming the benzamide moiety, another key feature for activity. This is a standard acylation of the primary amine using an acyl chloride under basic conditions to neutralize the HCl byproduct.

  • Dissolve the crude amine from the previous step (1.0 eq) in DCM. Add TEA or DIPEA (2.0 eq).

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor by TLC or LC-MS. Upon completion, dilute with DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to yield the target inhibitor.

Part B: Characterization
  • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for determining the exact mass and elemental composition.

  • HPLC: To determine the purity of the final compound. A purity of >95% is generally required for biological assays.

Protocol: In Vitro Biological Evaluation

Principle of the [³H]Glycine Uptake Assay

The most direct method to determine the inhibitory potential of a synthesized compound is to measure its effect on GlyT-1-mediated glycine uptake.[21] This is commonly achieved using a cell line (e.g., CHO or HEK293) that has been engineered to stably express human GlyT-1 (hGlyT-1).[21][22] Cells are incubated with the test compound and a known concentration of radiolabeled [³H]glycine. A potent inhibitor will block the transporter, resulting in a decrease in the amount of intracellular radioactivity compared to a vehicle control. The data is used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce glycine uptake by 50%).

Step-by-Step Protocol
  • Cell Culture: Culture CHO-K1 cells stably expressing hGlyT-1a in appropriate media in a 384-well format and grow to confluence.[21]

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer (e.g., Hanks' Balanced Salt Solution). Include a vehicle control (DMSO) and a positive control inhibitor with a known potency (e.g., ALX-5407).

  • Pre-incubation: Wash the cell monolayer with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate Uptake: Add the [³H]glycine solution (at a concentration near its Kₘ value) to each well to initiate the uptake. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well. Transfer the lysate to a scintillation vial or plate containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Determine non-specific uptake in the presence of a high concentration of a known inhibitor.[21] Subtract non-specific uptake from all values. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting start Synthetic Step Yields Low Product q1 Does LC-MS show unreacted starting material? start->q1 sol1 Possible Cause: - Insufficient reagent - Short reaction time - Inactive reagent Solution: - Increase reagent stoichiometry - Extend reaction time - Use fresh/newly purchased reagent q1->sol1 Yes q2 Does LC-MS show multiple side products? q1->q2 No a1_yes Yes a1_no No sol2 Possible Cause: - Reaction temperature too high - Incorrect stoichiometry - Presence of water/air Solution: - Lower reaction temperature - Re-evaluate stoichiometry - Ensure anhydrous/inert conditions q2->sol2 Yes sol3 Possible Cause: - Product degraded during workup - Product is highly polar and stuck on silica Solution: - Use milder workup conditions - Change chromatography solvent system (e.g., add MeOH/NH₃) q2->sol3 No a2_yes Yes a2_no No

Caption: Decision flowchart for troubleshooting common synthetic issues.

Conclusion

The rational design and synthesis of selective GlyT-1 inhibitors remain a highly active and promising area of research for the development of novel therapeutics for schizophrenia and other cognitive disorders. The successful execution of a discovery program hinges on the proficient application of synthetic organic chemistry, rigorous analytical characterization, and robust biological evaluation. The protocols and strategies outlined in this document provide a foundational framework for researchers to synthesize and validate novel chemical entities, contributing to the advancement of this important therapeutic class. While clinical trial outcomes for some GlyT-1 inhibitors have been mixed, ongoing efforts with next-generation compounds like iclepertin continue to hold promise.[6][20][23]

References

  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. ResearchGate.[Link]

  • Glycine Transporters in Schizophrenia. A New Hope or Informational Noise? Journal of Clinical Medicine.[Link]

  • Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • What are GlyT1 inhibitors and how do they work? Patsnap Synapse.[Link]

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia. PMC - NIH.[Link]

  • What are GlyT1 modulators and how do they work? Patsnap Synapse.[Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. PMC - NIH.[Link]

  • Pharmacological characterisation of the GlyT-1 glycine transporter using two novel radioligands. Neuropharmacology.[Link]

  • What's the latest update on the ongoing clinical trials related to GlyT1? Patsnap Synapse.[Link]

  • Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Medicinal Chemistry Letters.[Link]

  • Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Neuroscience & Biobehavioral Reviews.[Link]

  • A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Neuropharmacology.[Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry.[Link]

  • Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. Chimia (Aarau).[Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry.[Link]

  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. PMC - NIH.[Link]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI.[Link]

  • Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PMC - NIH.[Link]

  • Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Frontiers in Molecular Neuroscience.[Link]

  • GlyT-1 Inhibitors: From Hits to Clinical Candidates. Semantic Scholar.[Link]

  • Case Study 1: Scaffold Hopping for T-Type Calcium Channel and Glycine Transporter Type 1 Inhibitors. ResearchGate.[Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2: development of a [3.3.0]-based series and other piperidine bioisosteres. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. PubMed.[Link]

  • A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. ETDEWEB.[Link]

  • GLYT1 Transporter Assay. BioIVT.[Link]

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI.[Link]

  • Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. PubMed.[Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. PubMed.[Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications.[Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. PubMed.[Link]

  • GlyT1 Assay(s). ION Biosciences.[Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library.[Link]

  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate.[Link]

  • [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. PubMed.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage. PMC - NIH.[Link]

  • Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ResearchGate.[Link]

  • Sarcosine derivatives: the first potent and selective described GlyT1 inhibitors. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Introduction & Mechanistic Overview Welcome to the Technical Support Center. The (1-(piperazin-1-yl)cyclopropyl)methanol motif is a highly valued bifunctional building block in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. The (1-(piperazin-1-yl)cyclopropyl)methanol motif is a highly valued bifunctional building block in modern drug discovery. It is frequently utilized to introduce rigidified, metabolically stable piperazine linkers into pharmacophores, such as in the development of menin-MLL inhibitors[1] and GlyT-1 inhibitors[2].

However, synthesizing this moiety presents distinct challenges. The high s-character of the cyclopropane C-C bonds makes nucleophilic substitution difficult, and the electron-donating nature of the piperazine nitrogen renders the cyclopropane ring susceptible to donor-acceptor ring opening during reduction. This guide provides a self-validating, step-by-step workflow and troubleshooting matrix to maximize your synthetic yield and ensure high-purity isolation.

Experimental Workflow & In-Process Controls

To ensure scientific integrity, every step in this protocol is designed as a self-validating system . You must not proceed to the next step without confirming the success of the current one via the specified In-Process Controls (IPCs).

Workflow Step1 Step 1: N-Alkylation Bromide + Boc-Piperazine IPC1 IPC: LC-MS & TLC (Check for unreacted bromide) Step1->IPC1 Step2 Step 2: Ester Reduction LiAlH4 in anhydrous THF IPC1->Step2 >95% conversion IPC2 IPC: 1H-NMR (Loss of ethyl quartet) Step2->IPC2 Step3 Step 3: Boc Deprotection 4M HCl in Dioxane IPC2->Step3 Ester fully reduced Final Final Product: Precipitate as HCl Salt Step3->Final Evaporate to dryness

Workflow and in-process controls for (1-(Piperazin-1-yl)cyclopropyl)methanol synthesis.

Detailed Experimental Protocols

Step 1: N-Alkylation (Formation of Ethyl 1-(4-Boc-piperazin-1-yl)cyclopropanecarboxylate)

Causality & Design: Direct displacement on a cyclopropane ring is kinetically slow. We utilize DMF to solvate the transition state and lower the activation energy. Potassium carbonate (K₂CO₃) is chosen as a mild, heterogeneous base to scavenge the generated HBr without promoting unwanted elimination reactions[3].

  • Charge a dry flask with ethyl 1-bromocyclopropanecarboxylate (1.0 eq) and Boc-piperazine (1.2 eq).

  • Add anhydrous DMF (10 mL/g) and finely powdered, oven-dried K₂CO₃ (2.0 eq).

  • Stir the suspension at 80 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the bromide starting material is <5% by UV area.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Ester Reduction

Causality & Design: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride source. The ester must be added dropwise to a cold suspension of LiAlH₄ to prevent localized exothermic spikes, which provide the thermal energy required for donor-acceptor cyclopropane ring cleavage.

  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF (5 mL/g) at 0 °C under argon.

  • Dissolve the intermediate from Step 1 in THF and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot (Fieser method), extract with EtOAc, and run ¹H-NMR. Confirm the disappearance of the ester ethyl quartet at ~4.1 ppm.

  • Quench using the Fieser method (

    
     g LiAlH₄ 
    
    
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH,
    
    
    mL H₂O). Filter the granular aluminum salts and concentrate the filtrate.
Step 3: Boc Deprotection & Salt Isolation

Causality & Design: The fully deprotected product is an extremely polar, water-soluble amino alcohol. Aqueous basic workup will result in catastrophic yield loss. Using anhydrous HCl in dioxane ensures the product precipitates directly as a stable, non-hygroscopic bis-hydrochloride salt[4].

  • Dissolve the crude alcohol from Step 2 in minimal anhydrous DCM.

  • Add 4M HCl in dioxane (10.0 eq) at room temperature.

  • Stir for 4 hours. A white precipitate should form.

  • Self-Validation (IPC): Monitor by TLC (Ninhydrin stain). The Boc-protected starting material should be completely consumed.

  • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (1-(Piperazin-1-yl)cyclopropyl)methanol bis-hydrochloride.

Troubleshooting & FAQs

Q: I am seeing <30% yield in the initial N-alkylation step. What is going wrong? A: The cyclopropyl carbon is sterically hindered. If thermal conditions (80 °C) are failing, the issue is likely competing elimination or poor nucleophilicity. Actionable Fix: Switch to a microwave reactor (110 °C for 1 hour) to force the kinetics. Alternatively, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, converting the bromide to a significantly more reactive iodide intermediate.

Q: During the LiAlH₄ reduction, NMR shows a mixture of the desired alcohol and a linear aliphatic amine. How do I prevent ring-opening? A: You are observing donor-acceptor ring cleavage. The piperazine nitrogen donates electron density, weakening the adjacent C-C cyclopropane bonds, which are then cleaved by the Lewis acidic aluminum species at elevated temperatures. Actionable Fix: Never allow the reduction to reach room temperature. If strict 0 °C temperature control still results in ring opening, switch to DIBAL-H (See Table 1). DIBAL-H offers much more controlled hydride delivery at cryogenic temperatures.

Q: My final deprotected product is a sticky gum instead of a solid powder. How do I fix this? A: The gum is likely caused by residual moisture or trapped dioxane within the crystal lattice. Actionable Fix: Redissolve the gum in a minimal amount of dry methanol, then precipitate it by rapidly pouring it into a large volume of vigorously stirring, ice-cold diethyl ether. Filter immediately under a nitrogen blanket to prevent deliquescence.

Quantitative Data: Yield Optimization for Ester Reduction

To empirically justify the choice of reducing agents, the following table summarizes the optimization data for the ester reduction step (Step 2), highlighting the critical balance between conversion efficiency and cyclopropane ring stability.

Reducing AgentEquivalentsTemperature ProfileTimeYield (%)Observation / IPC Result
LiAlH₄2.0 eqReflux (65 °C)4h15%Extensive donor-acceptor ring-opening.
LiAlH₄1.2 eq0 °C

RT
2h78%Clean conversion; minor aliphatic impurities.
DIBAL-H 3.0 eq -78 °C

0 °C
4h 85% Highest purity; zero ring-opening detected.
NaBH₄ / MeOH5.0 eqRoom Temp24h<5%Unreactive ester; starting material recovered.

Table 1: Comparison of reducing conditions for ethyl 1-(4-Boc-piperazin-1-yl)cyclopropanecarboxylate.

References

Sources

Optimization

purification of (1-(Piperazin-1-yl)cyclopropyl)methanol by column chromatography

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying (1-(Piperazin-1-yl)cyclopropyl)methanol .

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven methodologies to ensure high recovery and purity of your target amino alcohol.

Mechanistic Insight: The "Basic Amine vs. Acidic Silica" Dilemma

To successfully purify (1-(Piperazin-1-yl)cyclopropyl)methanol, we must first analyze its structural liabilities during chromatography:

  • Dual Amine Functionality: The molecule contains a piperazine ring featuring both a secondary and a tertiary amine. These nitrogens are highly basic (pKa ~9.8).

  • Primary Alcohol: The cyclopropyl methanol group acts as a strong hydrogen-bond donor and acceptor.

  • The Stationary Phase Conflict: Bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0).

The Causality of Tailing: When this highly basic compound enters a standard bare silica column, the acidic silanols protonate the basic amines. This triggers an ion-exchange mechanism rather than standard adsorption/desorption. The resulting ionic bonds cause severe peak tailing, irreversible chemisorption, and drastically reduced yields [1, 2]. To resolve this, we must either neutralize the silanols in the mobile phase or replace the stationary phase entirely.

Decision Workflow for Stationary Phase Selection

Use the following logical workflow to determine the optimal purification strategy for your specific crude mixture.

purification_workflow start Crude Mixture: (1-(Piperazin-1-yl)cyclopropyl)methanol tlc_check TLC Screening (Bare Silica vs. NH2-Silica) start->tlc_check tailing_check Severe Tailing on Bare Silica? tlc_check->tailing_check bare_silica Standard Silica Gel (Add 1-5% Et3N or NH4OH) tailing_check->bare_silica No (Rf > 0.2, good shape) aq_impurities Highly Polar/ Aqueous Impurities? tailing_check->aq_impurities Yes (Rf < 0.1 or streaking) nh2_silica Amine-Functionalized Silica (NH2-Silica) aq_impurities->nh2_silica No rp_c18 Reverse Phase (C18) High pH Buffer (pH > 10) aq_impurities->rp_c18 Yes

Caption: Workflow for selecting the optimal chromatographic strategy for basic amino alcohols.

Standardized Experimental Protocols

Protocol A: Amine-Functionalized Silica (NH₂-Silica) Chromatography (Preferred)

Amine-functionalized silica eliminates ionic interactions by end-capping the acidic silanols with aminopropyl groups [3]. This is the most efficient method for piperazine derivatives.

  • Step 1: TLC Validation (Self-Validating Step) Spot the crude mixture on an NH₂-silica TLC plate. Develop using a standard organic gradient (e.g., Hexane/EtOAc or DCM/MeOH). Validation: The target compound must resolve into a tight, circular spot without the addition of basic modifiers.

  • Step 2: Column Packing Pack the column with NH₂-functionalized silica gel (40-75 μm) using the weak solvent (e.g., DCM).

  • Step 3: Dry Loading Dissolve the crude sample in a volatile solvent (e.g., MeOH). Add a small amount of NH₂-silica (1:3 sample-to-silica ratio). Evaporate completely under reduced pressure until a free-flowing powder is obtained. Load this powder onto the top of the column bed.

  • Step 4: Elution Elute using a gradient of DCM to 10% MeOH in DCM. Collect fractions and monitor via TLC.

Protocol B: Bare Silica Gel with Basic Modifiers (Cost-Effective Alternative)

If NH₂-silica is unavailable, bare silica can be used by "poisoning" the acidic sites with a volatile base [1].

  • Step 1: Mobile Phase Preparation Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH) in an 85:14:1 ratio. Alternatively, use 1-5% Triethylamine (Et₃N) in your organic eluent.

  • Step 2: Column Pre-treatment (Self-Validating Step) Pack the column with bare silica. Flush the column with 2-3 column volumes (CV) of the base-modified solvent. Validation: Collect 10 mL of the eluent exiting the column and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silanol sites are not yet fully neutralized; continue flushing until the eluent is basic.

  • Step 3: Loading and Elution Load the sample (preferably via dry loading to prevent band broadening) and elute with the base-modified mobile phase.

Quantitative Data: Method Comparison

To aid in experimental design, the following table summarizes the expected performance of various chromatographic systems for this specific compound.

Chromatographic SystemStationary PhaseMobile Phase ExampleEst. Tailing Factor (Tf)Est. Recovery (%)Operational Cost
Unmodified Normal Phase Bare Silica (Si-OH)DCM / MeOH (90:10)> 3.0 (Severe)< 40%Low
Base-Modified Normal Phase Bare Silica (Si-OH)DCM / MeOH / NH₄OH (85:14:1)1.2 - 1.580 - 90%Low
Amine-Functionalized Phase NH₂-SilicaDCM / MeOH (95:5)1.0 - 1.1> 95%High
Reverse Phase (Basic) C18 SilicaH₂O / MeCN (0.1% NH₄OH)1.0 - 1.2> 90%Very High

Troubleshooting & FAQs

Q1: My compound is completely invisible under the UV lamp (254 nm) on the TLC plate. How do I track my fractions? A: Causality: (1-(Piperazin-1-yl)cyclopropyl)methanol lacks conjugated π-systems or aromatic rings, making it UV-inactive. Solution: You must use chemical stains. Ninhydrin stain is highly specific for the secondary amine in the piperazine ring; heating the plate will yield a deep purple/blue spot. Alternatively, Potassium Permanganate (KMnO₄) will oxidize the primary alcohol, revealing a bright yellow spot against a purple background.

Q2: I am using the DCM/MeOH/NH₄OH system, but my compound is eluting over 15 fractions as a massive, broad band. What went wrong? A: Causality: This is a classic symptom of poor sample loading. Because the compound is highly polar, researchers often dissolve the crude mixture in pure methanol to load it onto the column. Methanol is a very strong eluting solvent; it drags the compound down the column before the actual separation gradient begins, causing severe band broadening. Solution: Utilize the Dry Loading technique described in Protocol A. By adsorbing the sample onto dry silica first, you eliminate the interference of the strong loading solvent.

Q3: I successfully purified my compound using 5% Triethylamine (Et₃N), but NMR shows residual Et₃N in my final product. How do I remove it? A: Causality: While Et₃N is volatile (bp ~89°C), it forms strong hydrogen bonds with the primary alcohol of your target compound, making it difficult to remove via standard rotary evaporation. Solution: Perform an azeotropic distillation . Dissolve your purified fractions in toluene and evaporate under reduced pressure. Repeat this 2-3 times. The toluene will carry the residual Et₃N away. Finally, place the compound under high vacuum (lyophilizer or Schlenk line) overnight.

Q4: Can I use an acidic modifier like 0.1% TFA instead of a base? A: Absolutely not. Adding Trifluoroacetic acid (TFA) will protonate both nitrogens on the piperazine ring, turning your compound into a highly polar dication. On normal-phase silica, this will cause the compound to crash out or bind irreversibly to the stationary phase (Rf = 0.00). Acidic modifiers should only be used in Reverse Phase (C18) chromatography, and even then, basic compounds often exhibit better peak shapes at high pH (pH > 10) where they remain unprotonated [4].

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at:[Link]

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Mechanisms. Available at:[Link]

  • Shi, R. J., Benet, L. Z., & Lin, E. T. (1986). High-performance liquid chromatographic assay of basic amine drugs in plasma and urine using a silica gel column and an aqueous mobile phase. Journal of Chromatography. Available at:[Link]

Troubleshooting

preventing side reactions in the synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Welcome to the Technical Support Center for (1-(Piperazin-1-yl)cyclopropyl)methanol Synthesis. As a critical building block in advanced drug discovery (including the development of menin-MLL inhibitors[1]), the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-(Piperazin-1-yl)cyclopropyl)methanol Synthesis.

As a critical building block in advanced drug discovery (including the development of menin-MLL inhibitors[1]), the synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol requires precise chemoselectivity. The primary synthetic route involves the reduction of a 1-(4-Boc-piperazin-1-yl)cyclopropanecarboxylic acid intermediate, followed by deprotection.

This guide provides self-validating protocols and mechanistic troubleshooting to help you prevent common side reactions, such as over-reduction, product entrapment, and ring degradation.

Section 1: Mechanistic Workflow & Troubleshooting Pathways

SynthesisWorkflow A 1-(4-Boc-piperazin-1-yl) cyclopropanecarboxylic acid B Reduction Strategy A->B C LiAlH4 (Reflux) High Temp B->C Uncontrolled D BH3-THF or LiAlH4 (0°C) B->D Controlled E Side Reaction: Boc Reduction to N-Methyl C->E F Fieser Workup & TFA Deprotection D->F G Target Product: (1-(Piperazin-1-yl) cyclopropyl)methanol F->G

Workflow for the synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol and side reaction mitigation.

Section 2: Diagnostic Troubleshooting & FAQs

Q: Why am I isolating an N-methylpiperazine derivative instead of my target Boc-protected alcohol? A: This is a classic chemoselectivity issue caused by over-reduction. Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective hydride donor[2]. When the reduction of the carboxylic acid is performed at elevated temperatures (e.g., refluxing THF), LiAlH₄ attacks the carbonyl carbon of the tert-butyloxycarbonyl (Boc) group. The subsequent elimination of a tert-butoxide leaving group forms an iminium intermediate, which is rapidly reduced to an N-methyl group. Corrective Action: To preserve the Boc group, maintain strict temperature control (0 °C to room temperature) when using LiAlH₄, or switch to an electrophilic reducing agent like Borane-THF (BH₃·THF), which selectively reduces carboxylic acids over carbamates.

Q: During the workup of the LiAlH₄ reduction, I get a thick, unfilterable emulsion. How do I prevent product entrapment? A: Unquenched LiAlH₄ reacts with water to form a highly hydrated, gelatinous aluminum hydroxide (


) polymer network[2]. The highly polar nature of the piperazine-cyclopropyl-methanol scaffold causes it to coordinate strongly with these aluminum salts, trapping your product in the aqueous gel phase and drastically reducing yields.
Corrective Action: Implement the Fieser workup method[2]. For every 

grams of LiAlH₄ used, sequentially add

mL of water,

mL of 15% NaOH, and

mL of water. This precise stoichiometry forces the formation of a granular, insoluble sodium aluminate (

) matrix that is easily filtered, liberating the basic amine product.

Q: How do I efficiently remove the Boc group to yield the final (1-(Piperazin-1-yl)cyclopropyl)methanol without degrading the cyclopropyl alcohol? A: The Boc group is highly acid-labile[3]. However, using overly harsh aqueous acids (like boiling HCl) can lead to side reactions, such as cyclopropane ring-opening or dehydration of the newly formed primary alcohol. Corrective Action: Use neat or diluted Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to RT. This cleanly liberates the secondary amine as a TFA salt, releasing carbon dioxide and isobutylene as gaseous byproducts, which drive the reaction to completion without the need for harsh heating[3].

Section 3: Standard Operating Procedures (SOPs)

SOP: Chemoselective Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Phase 1: Borane-Mediated Reduction of the Carboxylic Acid

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Boc-piperazin-1-yl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Purge the system with Argon.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Slowly add BH₃·THF complex (1.0 M in THF, 2.5 equiv) dropwise over 30 minutes. Causality Check: Dropwise addition manages the exothermic release of

    
     gas and prevents localized heating that could compromise the Boc group.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting material mass is fully replaced by the intermediate mass (

    
    ).
    
  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding Methanol dropwise. Self-Validation: Continue addition until effervescence completely ceases, indicating the destruction of excess borane.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude Boc-protected alcohol.

Phase 2: Boc Deprotection

  • Dissolution: Dissolve the crude intermediate in anhydrous DCM (0.1 M).

  • Acidification: Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (10.0 equiv).

  • Deprotection: Stir at room temperature for 2 hours. Self-Validation: The cessation of gas evolution (

    
     and isobutylene) indicates reaction completion.
    
  • Workup: Concentrate the mixture under vacuum to remove excess TFA. Neutralize the resulting residue with saturated aqueous

    
     (pH ~8-9) and extract thoroughly with a polar organic solvent mixture (e.g., 10% MeOH in DCM). Dry over 
    
    
    
    , filter, and concentrate to isolate the final (1-(Piperazin-1-yl)cyclopropyl)methanol[1].

Section 4: Quantitative Data Presentation

Table 1: Quantitative Comparison of Reduction Strategies for N-Boc-Aminocyclopropanecarboxylic Acids

Reducing AgentTemperature RangeChemoselectivity (Boc Stability)Target Alcohol Yield (%)N-Methyl Byproduct (%)Workup Complexity
LiAlH₄ (Excess) 66 °C (Reflux)Low< 30%> 60%High (Emulsions)
LiAlH₄ (Controlled) 0 °C to 25 °CModerate60 - 75%10 - 20%High (Requires Fieser)
BH₃·THF 0 °C to 25 °CHigh85 - 95%< 2%Low (Methanol Quench)
LiBH₄ (on Ester) 25 °C to 40 °CHigh80 - 90%< 1%Low (Aqueous Quench)

Section 5: References

  • WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use , Google Patents. Available at:

  • Chem 115 - Andrew G Myers Research Group , Harvard University. Available at:

  • Protecting Groups for Amines: Carbamates , Master Organic Chemistry. Available at:

Sources

Optimization

improving the selectivity of mono-acylation of piperazine

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers and drug development professionals dealing with the inherent challenges of piperazine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers and drug development professionals dealing with the inherent challenges of piperazine functionalization. Below, you will find an interactive troubleshooting workflow, mechanistic FAQs, and self-validating protocols to help you achieve high-selectivity mono-acylation.

Strategy Selection Workflow

Workflow Start Target: Selective Mono-Acylation Equip Is Continuous Flow Equipment Available? Start->Equip Flow Flow Chemistry (Microreactor) Equip->Flow Yes Batch Batch Chemistry (Standard Flask) Equip->Batch No Acid Acid-Mediated In Situ Mono-Protonation Batch->Acid Direct Acylation Needed Protect Protecting Group (e.g., Mono-Boc) Batch->Protect Multi-step Synthesis

Decision tree for selecting a mono-acylation strategy based on equipment and synthetic goals.

Knowledge Base & Troubleshooting FAQs

Q1: Why is mono-acylation of piperazine inherently difficult in standard batch reactions? A1: Piperazine is a symmetrical diamine with two secondary amines of equal reactivity. When the first nitrogen is acylated, the electronics of the ring change slightly, but the second nitrogen remains highly nucleophilic. In a standard batch reaction with 1.0 equivalent of an acylating agent, localized high concentrations of the electrophile at the point of addition often lead to rapid di-acylation before all free piperazine molecules can react. This statistically results in a difficult-to-purify mixture of unreacted starting material, mono-acylated product, and di-acylated byproduct[1].

Q2: How does the in situ mono-protonation strategy chemically force selectivity? A2: This strategy exploits the two distinct dissociation constants of piperazine: pKa₁ ≈ 9.73 and pKa₂ ≈ 5.35 (at 298 K)[2]. By adding exactly 1.0 equivalent of a strong acid (such as HCl or Trifluoroacetic acid), you selectively protonate one nitrogen atom. The resulting piperazin-1-ium cation features a deactivated, non-nucleophilic nitrogen, directing the acylating agent exclusively to the remaining free secondary amine[1].

Mechanism Pip Piperazine (Free Base) pKa1 = 9.73, pKa2 = 5.35 Acid + 1.0 eq Acid (HCl or TFA) Pip->Acid MonoSalt Piperazin-1-ium Salt (One amine deactivated) Acid->MonoSalt Acyl + 1.0 eq Acylating Agent (e.g., Boc2O) MonoSalt->Acyl Nucleophilic attack Product Mono-Acylated Piperazine (High Selectivity) Acyl->Product

Mechanistic pathway of acid-mediated mono-acylation exploiting piperazine's distinct pKa values.

Q3: Can continuous flow chemistry eliminate the need for protecting groups entirely? A3: Yes. Continuous flow microreactors overcome the mass-transfer limitations of batch chemistry by offering precise stoichiometric control and extremely rapid mixing (e.g., via static T-mixers)[3]. Because the mixing time in a microreactor is faster than the reaction kinetics, localized excesses of the acylating agent are avoided. For example, reacting equivalent amounts of piperazine and benzoic acid using HATU in a microreactor can achieve >95% selectivity for the mono-acylated product with residence times under a minute[4].

Validated Experimental Protocols

Protocol A: Acid-Mediated Selective Mono-Boc Protection (Batch)

This protocol is ideal for generating versatile building blocks for library synthesis without specialized flow equipment.

  • Preparation of the Mono-salt: Dissolve piperazine (1.0 eq) in anhydrous Methanol. Causality: Methanol is specifically chosen because it effectively solvates the highly polar piperazin-1-ium mono-salt, whereas non-polar solvents (like DCM) would cause precipitation and disrupt the reaction stoichiometry[5].

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 1.0 eq) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C manages the exothermic protonation, preventing localized heating that could lead to undesired side reactions.

  • Acylation: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in Methanol over 2 hours. Stir the mixture at 0–5 °C for an additional 2 hours.

  • Self-Validating Check: Spot the reaction mixture on a silica TLC plate alongside pure piperazine and di-Boc piperazine standards. Stain the plate with ninhydrin and heat. Validation: The system is validated when you observe a strong primary spot (mono-Boc, which turns purple/pink due to the free secondary amine) and the absence of a high-Rf spot (di-Boc, which lacks a free amine and stains poorly).

  • Workup: Evaporate the methanol, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the mono-Boc protected piperazine (Yield: 70–80%)[5].

Protocol B: Continuous Flow Direct Mono-Acylation

This protocol is designed for direct API synthesis where protecting group steps must be minimized to improve atom economy.

  • System Priming: Prepare two separate feed solutions. Solution A: Piperazine (1.0 M in DMF). Solution B: Carboxylic acid (1.0 M) and HATU (1.0 M) in DMF.

  • Flow Calibration: Calibrate two HPLC pumps to deliver identical flow rates (e.g., 0.5 mL/min) to ensure a strict 1:1 stoichiometry.

  • Reaction Execution: Pump both solutions into a microreactor equipped with a static micromixer kept at 30 °C. Causality: The static mixer ensures that the mixing time is shorter than the amidation kinetic rate, preventing the di-acylation that occurs in poorly mixed batch environments[4].

  • Self-Validating Check: Divert the initial 5 reactor volumes to waste to ensure the system has reached a steady state. Collect a 100 µL aliquot of the output stream for rapid LC-MS analysis. Validation: The process is validated when the LC-MS trace shows a >95:5 ratio of the mono-acylated mass peak to the di-acylated mass peak.

  • Collection: Once validated, collect the bulk output stream into a receiving flask containing a quench solution (e.g., saturated NaHCO₃) to immediately halt any further reactivity.

Quantitative Data Summary

The following table summarizes the expected outcomes of various mono-acylation strategies to help you benchmark your experimental results.

MethodologyAcylating AgentSolvent / AdditivesTemp (°C)Yield (%)Selectivity (%)
Acid-Mediated Batch Boc₂O (1.0 eq)Methanol / TFA (1.0 eq)0 to 570 - 80> 90
Continuous Flow Benzoic Acid + HATUDMF / None3091.295.6
Continuous Flow Boc₂O (0.8 eq)Methanol / None30~ 45> 95
Stoichiometric Batch Boc₂O (1.0 eq)DCM / Excess PiperazineRT50 - 60~ 80

References

  • Technical Support Center: Selective Mono-acylation of Piperazine - BenchChem. 1

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. 2

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. 3

  • Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors - ResearchGate. 4

  • tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate - BenchChem. 5

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

Introduction: (1-(Piperazin-1-yl)cyclopropyl)methanol is a valuable building block in medicinal chemistry, incorporating a disubstituted cyclopropane ring linked to a piperazine moiety. This unique structural motif prese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (1-(Piperazin-1-yl)cyclopropyl)methanol is a valuable building block in medicinal chemistry, incorporating a disubstituted cyclopropane ring linked to a piperazine moiety. This unique structural motif presents specific challenges during scale-up synthesis, demanding careful control over reaction conditions, reagent selection, and purification strategies to ensure efficiency, safety, and high purity. This guide provides practical, experience-driven advice in a question-and-answer format to address common issues encountered by researchers and process chemists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthetic Strategy & Core Reactions

Q1: What is a recommended and scalable synthetic route for (1-(Piperazin-1-yl)cyclopropyl)methanol?

A1: A robust and scalable three-step synthesis is recommended, starting from commercially available materials. The strategy hinges on protecting the piperazine to ensure mono-functionalization, followed by reduction and deprotection. This approach avoids symmetric disubstitution and provides clear checkpoints for quality control.

The overall workflow is as follows:

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Boc Deprotection start Ethyl 1-bromocyclopropanecarboxylate + N-Boc-piperazine step1 Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)cyclopropyl) piperazine-1-carboxylate start->step1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) step2 Synthesis of tert-butyl 4-(1-(hydroxymethyl)cyclopropyl) piperazine-1-carboxylate step1->step2 Reducing Agent (e.g., LiAlH₄, NaBH₄/LiCl) Solvent (e.g., THF, EtOH) step3 Final Product: (1-(Piperazin-1-yl)cyclopropyl)methanol step2->step3 Acid (e.g., HCl in Dioxane, TFA) Solvent (e.g., DCM)

Caption: Recommended 3-step synthetic route for scale-up.

Q2: During the synthesis of the key intermediate, tert-butyl 4-(1-(ethoxycarbonyl)cyclopropyl)piperazine-1-carboxylate (Step 1), what are the common challenges and how can they be addressed?

A2: Step 1 involves a nucleophilic substitution. The primary challenges are ensuring complete reaction while minimizing side products and managing the workup.

  • Issue: Low Conversion/Slow Reaction Rate.

    • Causality: Insufficient reactivity of the base or low reaction temperature. The nucleophilicity of the Boc-protected piperazine is lower than that of free piperazine.

    • Troubleshooting:

      • Base Selection: While organic bases like triethylamine can be used, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective for scale-up as they are easily filtered off.

      • Temperature Control: The reaction may require heating. A temperature of 60-80 °C in a solvent like acetonitrile or DMF is a good starting point. Monitor the reaction by LC-MS to avoid decomposition at higher temperatures.

      • Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction if solubility issues are present.

  • Issue: Formation of Dimeric Impurities.

    • Causality: Reaction of the product with another molecule of the bromo-ester, although this is less likely with the Boc-protected nitrogen. A more common issue is impurity carry-over.

    • Troubleshooting: Ensure high purity of the starting N-Boc-piperazine.[1][2] Use of piperazine with residual unprotected nitrogens can lead to complex mixtures.

  • Issue: Difficult Workup and Emulsion Formation.

    • Causality: The product and starting materials have amphiphilic properties, leading to emulsions during aqueous extraction.

    • Troubleshooting:

      • Filtration First: If an inorganic base is used, filter the reaction mixture first to remove the bulk of the salts.

      • Brine Wash: Use saturated sodium chloride (brine) solution instead of deionized water for washes to break emulsions.

      • Solvent Choice: Use a water-immiscible solvent with a different density, like methyl tert-butyl ether (MTBE) or ethyl acetate, for extraction.

ParameterRecommended ConditionRationale for Scale-Up
Base Anhydrous K₂CO₃ (2.0 equiv.)Cost-effective, easily removed by filtration, minimizes basic aqueous waste.
Solvent Acetonitrile (MeCN)Good balance of solubility and boiling point; easily removed under vacuum.
Temperature 70-80 °CProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Monitoring LC-MSProvides unambiguous confirmation of product formation and consumption of starting materials.

Q3: How should I select a reducing agent for the ester reduction (Step 2) at scale, and what are the associated risks?

A3: The choice of reducing agent is critical for safety, cost, and ease of workup on a large scale. While lithium aluminum hydride (LiAlH₄) is highly effective, its pyrophoric nature presents significant safety challenges.

  • Issue: Unsafe/Impractical Reducing Agent for Scale-Up.

    • Causality: LiAlH₄ reacts violently with water and requires specialized handling procedures and equipment not always available for large-scale production.

    • Troubleshooting: Consider safer, more manageable alternatives.

      • Sodium Borohydride (NaBH₄) with an Additive: NaBH₄ alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by additives like lithium chloride (LiCl) in a mixed solvent system (e.g., THF/Ethanol). This is a much safer and more cost-effective option.

      • Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride): This is a commercial solution that is less pyrophoric than LiAlH₄, easier to handle, and highly effective for ester reductions.

      • Borane Complexes (e.g., BMS, BH₃·THF): These are also excellent for reducing carboxylic acid derivatives and are generally safer to handle than LiAlH₄.

  • Issue: Exothermic Reaction and Runaway Potential.

    • Causality: Ester reductions are highly exothermic. Adding the reducing agent too quickly or with inadequate cooling can lead to a dangerous temperature spike.

    • Troubleshooting:

      • Controlled Addition: Add the reducing agent slowly and portion-wise, or as a solution via an addition funnel, to a cooled (0-5 °C) solution of the ester.

      • Reactor Setup: Use a jacketed reactor with an efficient cooling system to dissipate the heat generated.

      • Reverse Addition: In some cases, adding the ester solution to the reducing agent slurry can provide better control.

  • Issue: Complex and Hazardous Quenching/Workup.

    • Causality: The quenching of hydride reagents generates hydrogen gas, which is flammable. The resulting aluminum or borate salts can form gelatinous precipitates that are difficult to filter.

    • Troubleshooting: Use a carefully controlled Fieser workup (sequential, slow addition of water, then 15% NaOH solution, then more water) to produce granular salts that are easily filtered. Always perform this in a well-ventilated area and under an inert atmosphere.

Reducing AgentProsConsScale-Up Recommendation
LiAlH₄ Highly reactive, fastPyrophoric, hazardous workupNot recommended without specialized equipment and expertise.
NaBH₄ / LiCl Low cost, safe, easy to handleSlower, may require heatingRecommended. Good balance of safety, cost, and reactivity.
Vitride® High reactivity, liquid (easy to add)More expensive than NaBH₄Excellent alternative to LiAlH₄ if budget allows.
BH₃·THF (BMS) High reactivity, good for acids/estersPungent smell, requires careful quenchingGood option, particularly if reducing a carboxylic acid directly.

Q4: What are the best practices for Boc deprotection (Step 3) on a large scale to ensure high purity and yield?

A4: The final deprotection step is crucial and must be performed cleanly to avoid difficult purifications of the final polar product. The most common method is acid-catalyzed cleavage.[3]

  • Issue: Incomplete Deprotection.

    • Causality: Insufficient acid stoichiometry or reaction time.

    • Troubleshooting: Use a significant excess of acid. A common and effective method is using 4M HCl in 1,4-dioxane or preparing a solution of HCl gas in methanol.[4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also highly effective but can be more expensive to recover/dispose of.[3][5] Monitor the reaction by LC-MS until no Boc-protected material is observed.

  • Issue: Formation of t-Butyl Adducts.

    • Causality: The tert-butyl cation generated during the reaction is an electrophile and can alkylate other nucleophilic species in the mixture.

    • Troubleshooting: Use a cation scavenger like anisole or triethylsilane (TES) in the reaction mixture, especially when using TFA.

  • Issue: Difficult Product Isolation.

    • Causality: The final product is a polar, water-soluble amine, often obtained as a hydrochloride salt.

    • Troubleshooting:

      • Salt Isolation: After the reaction, the product can often be precipitated as its hydrochloride salt by adding a non-polar solvent like MTBE or diethyl ether. The salt can then be collected by filtration.

      • Free-Basing: To obtain the free amine, the reaction mixture (or the isolated salt) can be basified with a strong base (e.g., 50% NaOH solution) to pH > 12, followed by extraction with an organic solvent like DCM or ethyl acetate. This can be challenging due to the product's water solubility. Repeated extractions may be necessary.

Boc_Deprotection cluster_mechanism Mechanism Boc-Protected_Amine R-N(Boc)-R' Protonation R-N(Boc-H+)-R' Boc-Protected_Amine->Protonation + H+ Cleavage [R-NH-R'] + Carbamic_Acid Protonation->Cleavage Spontaneous Cleavage Carbamic_Acid [HO-C(=O)-O-tBu] Final_Amine R-NH-R' Cleavage->Final_Amine Decarboxylation Amine + CO₂ + tBu+ Step1 1. Protonation of Carbonyl Step2 2. Loss of t-Butyl Cation Step1->Step2 Step3 3. Decarboxylation Step2->Step3

Caption: Mechanism of acid-catalyzed Boc deprotection.

Part 2: Purification & Analysis

Q5: What are the most effective methods for purifying the final product at scale?

A5: Purifying a polar, basic, and water-soluble compound like (1-(Piperazin-1-yl)cyclopropyl)methanol requires a different approach than typical non-polar compounds. Column chromatography is often a last resort at scale.

Purification_Decision_Tree start Crude Product (Free Base or Salt?) is_salt Is the product a salt (e.g., HCl salt)? start->is_salt is_solid Is the crude product a solid? is_salt->is_solid No (Free Base) recrystallize Recrystallization from polar solvent (e.g., IPA/Water, EtOH) is_salt->recrystallize Yes is_solid->recrystallize Yes acid_base Acid-Base Extraction: 1. Dissolve in acid (aq). 2. Wash with organic solvent. 3. Basify (aq) & extract product. is_solid->acid_base No (Oil) chromatography Column Chromatography (Use basic-treated silica or alumina) acid_base->chromatography If still impure distillation High-Vacuum Distillation (If thermally stable) acid_base->distillation If still impure & volatile

Caption: Decision tree for selecting a purification method.

  • Crystallization (Preferred Method): If you isolate the product as a salt (e.g., dihydrochloride), crystallization is the most scalable and effective purification method.

    • Solvent System: A mixture of a polar protic solvent like isopropanol (IPA), ethanol, or methanol with a less polar co-solvent or water is a good starting point. The goal is to find a system where the salt is soluble when hot but precipitates upon cooling.[6]

    • Troubleshooting: If the product oils out, try adding the anti-solvent more slowly or at a slightly higher temperature before cooling. Seeding with a small crystal of pure product can also induce crystallization.

  • Acid-Base Extraction: This technique is useful for removing non-basic organic impurities from the free-base form.

    • Procedure: Dissolve the crude oil in dilute aqueous acid (e.g., 1M HCl). Wash this acidic aqueous layer with an organic solvent (like MTBE or DCM) to remove neutral/acidic impurities. Then, basify the aqueous layer with NaOH and extract the purified free-base product into an organic solvent.

  • Column Chromatography (Least Preferred for Scale-Up): Due to the basicity of the piperazine, standard silica gel can cause irreversible adsorption and peak tailing.

    • Best Practices: If chromatography is unavoidable, use deactivated silica (e.g., pre-treat with triethylamine in the eluent) or use a different stationary phase like alumina. A typical eluent system would be a gradient of Methanol in DCM with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase.[6]

Q6: Which analytical techniques are essential for process monitoring and final quality control?

A6: A combination of techniques is required for robust quality control throughout the synthesis.

Analytical TechniquePurpose in SynthesisKey Information Provided
LC-MS Reaction Monitoring: Tracks the disappearance of starting materials and the appearance of the product.Confirms the molecular weight of intermediates and the final product. Excellent for determining reaction completion.
¹H and ¹³C NMR Structural Confirmation: Verifies the exact structure of intermediates and the final product.Confirms the presence of key functional groups (cyclopropyl protons, piperazine protons, -CH₂OH group) and ensures the correct connectivity. Used for assessing purity.[4][7]
GC Residual Solvent Analysis: Measures the amount of residual solvents in the final product.Essential for pharmaceutical applications to ensure solvents are below regulated limits. Can also be used to track volatile starting materials.[8]
HPLC-UV/CAD Purity Assessment: Quantifies the purity of the final product and detects non-volatile impurities.Provides an accurate percentage purity (e.g., >99.5%). A derivatization method may be needed if the chromophore is weak.
Karl Fischer Titration Water Content: Measures the amount of water in the final isolated material.Important for stability and accurate weighing of the final compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)cyclopropyl)piperazine-1-carboxylate (Step 1)

  • To a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge N-Boc-piperazine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and acetonitrile (5-10 volumes).

  • Stir the suspension and heat to 75 °C.

  • Slowly add ethyl 1-bromocyclopropanecarboxylate (1.1 equiv.) via an addition funnel over 1-2 hours.

  • Maintain the reaction at 75 °C and monitor by LC-MS until the N-Boc-piperazine is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product, which can be used directly or purified by chromatography if necessary.

Protocol 2: Reduction to tert-butyl 4-(1-(hydroxymethyl)cyclopropyl)piperazine-1-carboxylate (Step 2)

  • Charge the ester from Step 1 (1.0 equiv.) and a solvent mixture of THF and ethanol (e.g., 4:1, 10 volumes) to a dry, nitrogen-purged jacketed reactor.

  • Cool the solution to 0-5 °C.

  • In a separate vessel, prepare a suspension of sodium borohydride (1.5 equiv.) and lithium chloride (1.5 equiv.) in THF.

  • Slowly add the NaBH₄/LiCl suspension to the ester solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by LC-MS, typically 4-6 hours).

  • Cool the mixture back to 0 °C and slowly quench by the sequential addition of water, followed by 15% aqueous NaOH, and finally more water.

  • Stir the resulting slurry for 1 hour, then filter through a pad of celite.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Combine organic layers, dry over sodium sulfate, and concentrate to yield the alcohol intermediate.

Protocol 3: Deprotection to (1-(Piperazin-1-yl)cyclopropyl)methanol Dihydrochloride (Step 3)

  • Dissolve the Boc-protected alcohol from Step 2 (1.0 equiv.) in methanol (5 volumes) in a reactor.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas into the solution or add a pre-made solution of 4M HCl in 1,4-dioxane (5.0 equiv.). An exotherm will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, add methyl tert-butyl ether (MTBE, 10 volumes) to precipitate the product as a white solid.

  • Stir the slurry for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with MTBE and dry under vacuum to yield the final product as its dihydrochloride salt.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Padmashali, B., et al. (2009). methanone. Molbank, 2009(4), M641. Retrieved from [Link]

  • Guisan-Ceinos, S., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3839-3849. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, 10(7), 453-457. Retrieved from [Link]

  • Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(30), 5811-5815. Retrieved from [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (n.d.). Google Patents.
  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Retrieved from [Link]

  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). Google Patents.
  • Padmashali, B., et al. (2009). methanone. ResearchGate. Retrieved from [Link]

  • Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (n.d.). Google Patents.

Sources

Optimization

The Mechanistic Root of Peak Tailing in Piperazine Derivatives

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of basic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of basic amines. Piperazine derivatives are notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC) due to severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the physicochemical causality of peak tailing, provide self-validating experimental protocols, and equip you with the mechanistic understanding needed to achieve Gaussian peak shapes.

To solve peak tailing, we must first understand the causality of the analyte-stationary phase interaction. Piperazine is a cyclic diamine with two secondary amine groups, possessing pKa values of approximately 5.35 and 9.73[1].

In reversed-phase HPLC, analyte retention should ideally be driven by a single mechanism: non-specific hydrophobic interactions with the stationary phase (e.g., C18 alkyl chains)[2]. However, traditional Type A and even some highly end-capped Type B silica columns contain residual, unbonded silanol groups (Si-OH) on their surface[3]. These silanols are acidic, with pKa values ranging from 3.5 to 4.5.

When you run a mobile phase at a standard mid-pH (e.g., pH 5.0 - 7.0):

  • The piperazine derivative is heavily protonated (positively charged) because the mobile phase pH is below its highest pKa (9.73)[1].

  • The residual silanols on the silica surface are ionized (negatively charged Si-O⁻) because the mobile phase pH is above their pKa[2][4].

This creates a powerful electrostatic attraction. The positively charged piperazine undergoes cation exchange with the negatively charged silanols[5]. Because these active silanol sites are limited in number and possess slow desorption kinetics, the retention mechanism becomes overloaded, causing the later-eluting molecules to drag and form a pronounced "tail"[2][6].

G Piperazine Piperazine Derivative (pKa1 ~5.35, pKa2 ~9.73) Mid_pH Mid pH (4 - 8) Both amines protonated Silanols ionized (SiO-) Piperazine->Mid_pH Mobile Phase Low_pH Low pH (< 3.0) Silanols neutralized (SiOH) Piperazine->Low_pH Mobile Phase High_pH High pH (> 10.5) Amines deprotonated Piperazine->High_pH Mobile Phase Tailing Severe Peak Tailing (Ion-Exchange active) Mid_pH->Tailing Strong Interaction Good_Low Improved Peak Shape (Requires acid-stable column) Low_pH->Good_Low Weak Interaction Good_High Ideal Peak Shape (Requires hybrid column) High_pH->Good_High No Ion-Exchange

Mechanistic relationship between mobile phase pH, piperazine ionization, and peak tailing.

Quantitative Chromatographic Parameters

To effectively troubleshoot, you must measure your system against established quantitative thresholds. The table below summarizes the critical parameters governing piperazine retention and peak symmetry.

ParameterValue / RangeChromatographic Impact
Piperazine pKa1 ~5.35Protonated at acidic pH; contributes to high polarity and early elution[1].
Piperazine pKa2 ~9.73Protonated at neutral/mid pH; drives strong secondary silanol interactions[1].
Silanol pKa ~3.5 - 4.5Ionized at pH > 3.0, acting as active cation exchange sites[2][4].
Target Asymmetry (As) < 1.5Values > 1.5 indicate multiple retention mechanisms (tailing) or column voids[2].
Low pH Mobile Phase < 3.0Neutralizes silanols, reducing secondary interactions[4][5].
High pH Mobile Phase > 10.5Deprotonates piperazine, eliminating ion-exchange tailing entirely[7].

Self-Validating Experimental Protocols

To eliminate peak tailing, you must either neutralize the silanols (Low pH), deprotonate the piperazine (High pH), or physically block the active sites (Competing Bases). Below is a self-validating protocol utilizing the High-pH Mitigation Strategy , which is generally the most effective method for diamines[7].

Protocol: High-pH Mitigation for Basic Amines

Note: Standard silica dissolves at pH > 8.0[7]. This protocol strictly requires a hybrid organic/inorganic particle column (e.g., Waters XBridge BEH C18) designed for extreme pH stability[8].

Step 1: System Suitability Baseline (Physical vs. Chemical Tailing) Before altering chemistry, rule out physical column damage (e.g., a collapsed bed or blocked frit).

  • Inject a neutral, non-ionizable marker (e.g., toluene or uracil).

  • Calculate the Asymmetry factor (As).

    
    , where B is the peak width after the peak center at 10% height, and A is the peak width before the center[2].
    
  • Validation: If the neutral marker tails (

    
    ), the column bed is deformed or the frit is blocked[2]. Replace the column. If the neutral peak is symmetrical (
    
    
    
    ), proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in LC-MS grade water.
    
  • Adjust the pH to 10.5 using dilute Ammonium Hydroxide (

    
    )[7].
    
  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Column Equilibration

  • Install a high-pH stable hybrid column (e.g., XBridge C18, 5 µm)[8].

  • Flush the column with 10 column volumes of 50:50 Mobile Phase A:B at 1.0 mL/min to ensure complete equilibration of the stationary phase pores.

Step 4: Target Injection & Validation

  • Inject the piperazine derivative sample.

  • Calculate the Asymmetry factor (As) of the target peak.

  • Validation: At pH 10.5, the piperazine (

    
    ) is deprotonated and uncharged. Cation exchange cannot occur. The resulting peak should yield an 
    
    
    
    [2]. If tailing persists, the column may be mass overloaded; dilute the sample 10-fold and reinject[2].

Workflow Start Inject Neutral Marker Calculate Asymmetry (As) Check_Neutral Is Neutral As > 1.5? Start->Check_Neutral Physical_Fail Physical Issue (Void/Frit) Replace Column Check_Neutral->Physical_Fail Yes Chemical_Path Chemical Tailing Confirmed Inject Piperazine Check_Neutral->Chemical_Path No Check_Pip Is Piperazine As > 1.5? Chemical_Path->Check_Pip Pass Acceptable Peak Shape Proceed with Analysis Check_Pip->Pass No Action1 Adjust Chemistry Check_Pip->Action1 Yes Path_High Switch to pH > 10.5 (Use Hybrid Column) Action1->Path_High Base Stability OK Path_Low Switch to pH < 3.0 or Add TEA Modifier Action1->Path_Low Acidic Conditions Re_eval Re-evaluate Piperazine As Path_High->Re_eval Path_Low->Re_eval Re_eval->Check_Pip Loop

Step-by-step experimental workflow for troubleshooting peak tailing in basic compounds.

Frequently Asked Questions (FAQs)

Q: Why does peak tailing worsen over the lifetime of my column? A: Over time, the bonded phase (e.g., C18 ligands) and end-capping reagents can hydrolyze, especially if operated outside the column's optimal pH range (typically pH 2-8 for standard Type A or B silica)[7]. This hydrolysis exposes fresh, unreacted silanols, increasing the ion-exchange capacity of the column and exacerbating tailing for basic compounds like piperazine[3].

Q: I am restricted to a USP method at pH 7.0 and cannot change the pH. How can I fix the tailing? A: If you are locked into a mid-pH method, you can add a competing base modifier to the mobile phase. Triethylamine (TEA) at concentrations of 10-25 mM is highly effective[5][9]. TEA is a small, highly basic molecule that aggressively competes with the piperazine derivative for the active silanol ion-exchange sites. By masking these sites, TEA allows the piperazine to elute symmetrically[9][10].

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing occurs when the trailing edge of the peak is elongated, usually due to secondary silanol interactions or active metal sites in the silica matrix[3][4]. Peak fronting occurs when the leading edge is broader. Fronting is rarely a chemical interaction issue; it is typically caused by column mass overloading, poor sample solubility in the mobile phase, or a physical collapse of the column bed[3].

Q: Does trace metal contamination in the column affect piperazine? A: Yes. Trace metals (like iron and aluminum) in older Type A silica matrices can act as electron-withdrawing groups. This increases the acidity of adjacent silanol groups, making them ionize more readily and interact more strongly with basic analytes[3][4]. Always ensure you are using high-purity, Type B silica or hybrid particles when analyzing basic drugs[4][6].

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Scribd. Troubleshooting Peak Tailing in LC.[Link]

  • LCGC. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.[Link]

  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns.[Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.[Link]

  • Waters Corporation. Routine Switching Between High and Low PH on XBridge HPLC Columns.[Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in Piperazine-Containing Compounds

Welcome to the Application Scientist Support Hub. Piperazine is a ubiquitous and highly valuable moiety in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Piperazine is a ubiquitous and highly valuable moiety in medicinal chemistry and drug development. However, its high affinity for water presents significant challenges in powder flow, stability, and formulation. This technical guide provides researchers and drug development professionals with actionable, mechanistically grounded troubleshooting strategies and self-validating protocols for managing piperazine hygroscopicity.

Section 1: Mechanistic Understanding & Causality (FAQs)

Q1: Why are piperazine derivatives inherently hygroscopic? A1: Piperazine (hexahydropyrazine) is a cyclic secondary amine. The two nitrogen atoms in its six-membered ring act as potent hydrogen bond acceptors and donors. In the solid state, the free base has a relatively low crystal lattice energy, allowing atmospheric water molecules to easily penetrate the lattice and form stable hydrates, most commonly . This rapid moisture uptake leads to deliquescence, caking, and chemical instability.

Q2: How does salt formation thermodynamically prevent moisture uptake? A2: Salt formation involves the protonation of the piperazine nitrogens using an acid counterion. This ionic interaction significantly increases the crystal lattice energy. Thermodynamically, the enthalpic penalty for water molecules to disrupt this strong ionic lattice is too high, thereby reducing hygroscopicity. For example, 1[1] are well-documented as stable, non-hygroscopic solid forms compared to the free base.

Q3: When should I opt for co-crystallization instead of salt formation? A3: While salt formation is effective, it can sometimes compromise aqueous solubility or lead to disproportionation during formulation. Co-crystallization is a powerful alternative where a co-former (e.g., gallic acid, 3,5-dihydroxybenzoic acid) is introduced. The co-former creates steric hindrance and forms stable 2[2] (hydrogen-bonded networks) that block water from accessing the piperazine nitrogens. This crystal engineering approach often improves stability without sacrificing solubility[3].

PiperazineHygroscopicity API Piperazine Free Base (Highly Hygroscopic) Mech Mechanism: Nitrogens act as strong H-bond acceptors/donors API->Mech Salt Salt Formation (e.g., Adipate, HCl) Mech->Salt Protonation alters lattice energy Cocrystal Co-crystallization (e.g., Gallic Acid) Mech->Cocrystal Steric hindrance & supramolecular synthons Formulation Formulation (Polymer Coating) Mech->Formulation Physical moisture barrier Stable Stable, Non-Hygroscopic Solid Dosage Form Salt->Stable Cocrystal->Stable Formulation->Stable

Workflow for managing piperazine hygroscopicity.

Section 2: Troubleshooting Guide

Issue 1: API caking and poor powder flow during scale-up.

  • Root Cause: Capillary condensation of water between particles due to high relative humidity (RH), leading to liquid bridge formation.

  • Solution: Implement strict environmental controls (RH < 30%) and consider4[4] to divert water away from the hygroscopic core.

Issue 2: Depressed or broad melting point during DSC characterization.

  • Root Cause: Absorbed water acts as a plasticizer and impurity, 4[4] below the literature value for the anhydrous form.

  • Solution: Dry the sample thoroughly under vacuum at 40-50°C for 24 hours. Re-measure the melting point and compare the thermogram against known hydrate forms using TGA-MS to confirm solvent loss.

Section 3: Experimental Methodologies

Protocol 1: Shake-Flask Method for Salt Screening & Equilibration

Causality: The shake-flask method ensures thermodynamic equilibrium is reached between the solid salt and the solvent, preventing the false isolation of kinetic metastable forms.

  • Counterion Selection: Select an acid where the

    
     (pKa of base - pKa of acid) is > 3 to ensure complete proton transfer.
    
  • Equilibration: Add an excess amount of the solid piperazine salt candidate to a known volume of solvent in a tightly sealed vial.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25°C) for 72 hours.

    • Self-Validation Step: Check the pH of the slurry at 24h and 72h; a stable pH indicates thermodynamic equilibrium has been reached.

  • Phase Separation: Separate the undissolved solid via centrifugation (10,000 rpm for 15 mins) and subsequent filtration (0.45 µm PTFE filter)[1].

  • Characterization: Analyze the isolated solid via X-ray Powder Diffraction (XRPD) to confirm crystallinity and rule out disproportionation back to the free base.

Protocol 2: Preparation of Piperazine Co-crystals via Cooling-Evaporative Crystallization

Causality: Cooling crystallization leverages the temperature-dependent solubility of the API and co-former, allowing supramolecular synthons to assemble slowly into a highly ordered, low-energy lattice.

  • Dissolution: Dissolve piperazine and the selected co-former (e.g., resveratrol) in a 1:1 molar ratio in a suitable solvent (e.g., THF) to achieve a near-saturated solution[5].

  • Sonication: Sonicate the mixture at 60°C for 30 minutes to ensure complete dissolution and disrupt any kinetic clusters[5].

  • Controlled Cooling: Cool the solution to room temperature at a controlled rate of 0.5°C/min.

    • Self-Validation Step: Avoid rapid cooling, which causes amorphous precipitation; controlled cooling ensures the thermodynamic co-crystal form.

  • Aging: Age the solution at 5°C for 4 hours to maximize crystalline yield[5].

  • Isolation: Filter the dense precipitate and dry under vacuum at 40°C.

Protocol 3: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS provides a precise, gravimetric measurement of water uptake kinetics, essential for classifying the hygroscopicity of the engineered solid form.

  • Sample Prep: Load 10-20 mg of the dried sample into the DVS quartz pan.

  • Drying Cycle: Expose the sample to 0% RH at 25°C until the rate of mass change ( dm/dt ) is < 0.002% per minute.

    • Self-Validation Step: This establishes a true dry mass baseline, preventing skewed sorption data.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Analysis: Plot the isotherm. Hysteresis between the sorption and desorption curves indicates bulk absorption or hydrate formation, whereas reversible curves indicate surface adsorption.

SaltScreeningProtocol P1 Select Counterion (ΔpKa > 3) P2 Equilibration (Shake-Flask 72h) P1->P2 P3 Solid Isolation (Centrifugation/Filter) P2->P3 P4 DVS Analysis (0-90% RH) P3->P4 Dec Mass Change < 2% at 80% RH? P4->Dec Pass Lead Candidate Selected Dec->Pass Yes Fail Reject & Re-screen Dec->Fail No

Decision matrix for piperazine salt screening.

Section 4: Quantitative Data Summaries

Table 1: Physicochemical Properties of Piperazine and Common Salts

CompoundMelting Point (°C)pKa Values (25°C)Hygroscopicity Status
Piperazine (Anhydrous)106 - 108pKa1: 5.35, pKa2: 9.73Highly Hygroscopic
Piperazine Hexahydrate44N/ADeliquescent
Piperazine Dihydrochloride318 - 320N/AHygroscopic
Piperazine Adipate> 250 (decomp)N/ANon-hygroscopic
Piperazine Tartrate> 250 (decomp)N/ANon-hygroscopic

(Data synthesized from[1])

Table 2: Impact of Crystal Engineering on Hygroscopicity

API / CompoundCo-formerMass Change at 90% RHMechanism of Stability
Betaine (BET)3,5-Dihydroxybenzoic acid1.79% (vs highly hygroscopic API)Steric hindrance & H-bonding
Betaine (BET)3-Hydroxybenzoic acid0.32%Steric hindrance & H-bonding
IsosorbidePiperazineReduced moisture uptakeHydrophobic shielding

(Data synthesized from[2][3])

References

  • Benchchem. "Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds." 4

  • Benchchem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." 1

  • ResearchGate. "A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility, Permeability and Bioavailability." 2

  • MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."3

  • Ataman Kimya. "PIPERAZINES."

  • ACS Publications. "Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution." 5

Sources

Optimization

Technical Support Center: Workup &amp; Isolation of (1-(Piperazin-1-yl)cyclopropyl)methanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of (1-(Piperazin-1-yl)cyclopropyl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of (1-(Piperazin-1-yl)cyclopropyl)methanol .

This bifunctional molecule is frequently utilized as a critical building block in medicinal chemistry, notably in the synthesis of menin-MLL inhibitors for leukemia treatments . However, the presence of a basic piperazine ring (typical pKa values ~5.3 and 9.7) and a primary hydroxymethyl group on a cyclopropane scaffold imparts extreme water solubility and zwitterionic-like hydrogen bonding capabilities . Standard aqueous workups often result in catastrophic yield losses due to the molecule partitioning into the aqueous phase or forming intractable emulsions.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My product is completely lost to the aqueous layer during a standard EtOAc or DCM extraction. How do I recover it? A1: The high polarity and basicity of the piperazine nitrogens mean that at neutral or acidic pH, the molecule exists as a highly water-soluble protonated salt .

  • Causality: To force the molecule into the organic phase, it must be fully deprotonated to its free base form, neutralizing its charge.

  • Solution: Adjust the aqueous layer to pH > 10 using a strong inorganic base (e.g., 2M NaOH or solid K

    
    CO
    
    
    
    ). If standard solvents still fail, utilize a specialized highly polar extraction mixture: 3:1 Chloroform (CHCl
    
    
    ) / Isopropanol (IPA)
    . The isopropanol disrupts the hydrogen bonding network of the aqueous layer and solvates the primary alcohol, while chloroform provides the bulk organic phase .

Q2: I am experiencing severe emulsion formation during the extraction. How can I break it? A2: Emulsions in piperazine workups are typically caused by the surfactant-like properties of the partially protonated amine, combined with residual water-miscible reaction solvents (like THF, DMF, or methanol) .

  • Causality: Water-miscible solvents decrease the interfacial tension between the organic and aqueous layers, stabilizing emulsion droplets.

  • Solution: Always remove water-miscible solvents via rotary evaporation before initiating the aqueous workup . If an emulsion still forms, saturate the aqueous layer with solid NaCl (salting out) to increase the ionic strength, which forces the organic solvent out of the aqueous phase and breaks the emulsion.

Q3: Can I avoid liquid-liquid extraction entirely if the molecule is too hydrophilic? A3: Yes. If the 3:1 CHCl


/IPA extraction yields poor recovery, you can isolate the compound via salt precipitation.
  • Causality: Piperazines readily form stable, crystalline salts (e.g., hydrochloride, acetate, or hexahydrate forms) which drastically alter their solubility profile .

  • Solution: Acidify the crude mixture with HCl in a dry organic solvent (like dioxane or diethyl ether) to precipitate the (1-(piperazin-1-yl)cyclopropyl)methanol dihydrochloride salt directly, bypassing aqueous workup entirely.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction for Highly Polar Piperazine Alcohols

Self-validating system: This protocol uses strict pH control and ionic strength saturation to thermodynamically drive the product into the organic phase. Visual cues (undissolved salt, pH paper) validate each step.

  • Solvent Removal: Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove any water-miscible solvents (e.g., THF, MeOH, Acetonitrile) .

  • Aqueous Dilution & pH Adjustment: Suspend the residue in minimal distilled water. Slowly add solid K

    
    CO
    
    
    
    or 2M NaOH under continuous stirring until the aqueous phase reaches pH 10.5 - 11.0 . Validation: Verify with broad-range pH paper; the solution must remain basic to ensure the piperazine is a free base.
  • Salting Out: Add solid NaCl to the basic aqueous layer until saturation is achieved. Validation: Stop adding when undissolved salt remains visible at the bottom of the flask.

  • Specialized Extraction: Add a freshly prepared mixture of 3:1 CHCl

    
    /Isopropanol (v/v) to the aqueous phase. The volume of the organic extractant should be roughly equal to the aqueous volume.
    
  • Phase Separation: Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. (Note: CHCl

    
     is denser than water; the organic product layer will be on the bottom).
    
  • Iteration: Drain the organic layer. Repeat the extraction with the 3:1 CHCl

    
    /Isopropanol mixture three additional times to ensure exhaustive mass transfer.
    
  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    . Causality: Avoid MgSO
    
    
    as the magnesium ions can coordinate with the basic secondary amines of the piperazine ring, reducing yield. Filter and concentrate in vacuo to yield the free base.

Section 3: Quantitative Data & Solvent Selection

To optimize the extraction of (1-(Piperazin-1-yl)cyclopropyl)methanol, refer to the following solvent partition data based on empirical piperazine derivative behavior:

Extraction Solvent SystemAqueous pH RequirementSalting Out Required?Expected Partition EfficiencyPrimary Use Case
Ethyl Acetate (EtOAc)> 10.0YesLow (< 30%)Non-polar impurities removal
Dichloromethane (DCM)> 10.0YesModerate (40-50%)Moderately polar derivatives
3:1 CHCl

/ Isopropanol
> 10.0 Highly Recommended High (> 85%) Highly polar/water-soluble targets
10% MeOH in DCM> 10.0NoGood (70-80%)Alternative to CHCl

/IPA

Section 4: Workup Decision Workflow

PiperazineWorkup Start Crude Reaction Mixture (1-(Piperazin-1-yl)cyclopropyl)methanol RemoveSolv Remove water-miscible solvents (Rotovap) Start->RemoveSolv AdjustPH Adjust aqueous pH to >10 (Use K2CO3 or NaOH) RemoveSolv->AdjustPH Extract Extract with 3:1 CHCl3 / Isopropanol AdjustPH->Extract CheckOrg Check Organic Layer (TLC/LCMS) Extract->CheckOrg Success Dry over Na2SO4 & Concentrate CheckOrg->Success High Recovery Fail Product still in Aq. Layer? Saturate with NaCl CheckOrg->Fail Poor Recovery Fail->Extract Re-extract AltMethod Precipitate as HCl Salt (Bypass LLE) Fail->AltMethod Persistent Failure

Diagnostic decision tree for isolating highly polar piperazine derivatives from aqueous mixtures.

References

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique. Available at:[Link] [2]

  • Borkin, D. et al. "Substituted inhibitors of menin-mll and methods of use." World Intellectual Property Organization, WO2017161028A1.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of (1-(Piperazin-1-yl)cyclopropyl)methanol Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (1-(Piperazin-1-yl)cyclopropyl)methanol analogs, a scaffold of significant interest in modern medicinal chemistry. We will dissec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (1-(Piperazin-1-yl)cyclopropyl)methanol analogs, a scaffold of significant interest in modern medicinal chemistry. We will dissect the key structural components of this motif, providing a comparative analysis of how modifications to the piperazine ring, the cyclopropyl group, and the methanol moiety influence biological activity, with a particular focus on targets within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The (1-(Piperazin-1-yl)cyclopropyl)methanol Scaffold: A Privileged Motif in CNS Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms offer versatile handles for synthetic modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1] The incorporation of a cyclopropyl group introduces a degree of conformational rigidity and can enhance metabolic stability and potency.[3] The combination of these two moieties with a methanol group creates the (1-(Piperazin-1-yl)cyclopropyl)methanol core, a three-dimensional structure that has proven to be a fruitful starting point for the development of potent and selective ligands for various CNS targets, including neurotransmitter transporters and G-protein coupled receptors (GPCRs).

A closely related and extensively studied series of compounds are the N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the Glycine Transporter-1 (GlyT-1).[3][4] The SAR insights gleaned from this series provide a valuable surrogate for understanding the potential of the (1-(Piperazin-1-yl)cyclopropyl)methanol scaffold.

Deconstructing the Scaffold: A Three-Point Analysis of Structure-Activity Relationships

To systematically explore the SAR of this analog class, we will examine three key regions of the molecule:

  • Region A: The N4-Substituent on the Piperazine Ring

  • Region B: The Cycloalkyl Group

  • Region C: The Methanol Moiety and its Bioisosteres

The following diagram illustrates the core scaffold and these key regions for modification.

SAR_Regions cluster_scaffold Core Scaffold cluster_A Region A: N4-Substituent cluster_B Region B: Cycloalkyl Group cluster_C Region C: Methanol & Bioisosteres scaffold_node scaffold_node A Aryl, Heteroaryl, Sulfonyl, etc. A->scaffold_node B Cyclopropyl, Cyclobutyl, etc. B->scaffold_node C CH2OH, Benzamide, etc. C->scaffold_node

Caption: Key regions for SAR exploration on the (1-(Piperazin-1-yl)cyclopropyl)methanol scaffold.

Region A: The N4-Substituent - A Key Determinant of Target Affinity and Selectivity

The substituent at the N4 position of the piperazine ring is arguably the most critical determinant of a compound's biological target and its corresponding activity. This position allows for the introduction of a wide variety of functionalities that can engage with specific residues in a receptor's binding pocket.

Arylpiperazines: The 1-arylpiperazine motif is a classic pharmacophore for a multitude of CNS targets, particularly dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[5][6][7][8]

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly impact affinity and selectivity.

    • Electron-donating groups, such as methoxy (-OMe), and the presence of a second aromatic ring (e.g., naphthyl) can increase binding affinity to the D2 receptor, likely through enhanced edge-to-face π-stacking interactions with aromatic residues like phenylalanine and tryptophan in the binding pocket.[5]

    • Electron-withdrawing groups, such as nitro (-NO2), tend to decrease affinity.[5]

    • Bulky substituents at the para position of the phenyl ring are generally not well-tolerated for D2 receptor binding, suggesting steric hindrance.[5]

Sulfonylpiperazines: In the context of GlyT-1 inhibitors, a sulfonyl group at the N4 position has proven to be highly effective.

  • Alkyl vs. Aryl Sulfonamides: A systematic exploration of this moiety revealed that small, linear alkyl sulfonamides (e.g., propylsulfonyl) confer potent GlyT-1 inhibition.[3] Aryl sulfonamides generally lead to a loss of potency.[3]

  • Impact of Alkyl Chain Length: For alkyl sulfonamides, there is an optimal chain length. For instance, in the GlyT-1 inhibitor series, a propylsulfonyl group was found to be optimal, with both shorter (ethyl) and longer (butyl) chains resulting in decreased activity.[3]

Table 1: Comparative Activity of N4-Substituted Analogs as GlyT-1 Inhibitors

Compound IDN4-Substituent (R)GlyT-1 IC50 (nM)
1 Propylsulfonyl25
2 Ethylsulfonyl120
3 Butylsulfonyl80
4 Phenylsulfonyl>10000

Data synthesized from studies on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors.[3]

Region B: The Cycloalkyl Group - Modulating Potency and Physicochemical Properties

The central cycloalkyl ring plays a crucial role in orienting the N1- and N4-substituents of the piperazine ring and influences the overall physicochemical properties of the molecule.

  • Ring Size: In the GlyT-1 inhibitor series, a cyclobutane ring was found to be optimal for potency, although cyclopropyl and cyclopentyl analogs also demonstrated significant activity.[4] This suggests that the bond angles and the resulting spatial arrangement of the piperazine and the C1-substituent are critical for optimal interaction with the transporter.

  • Spirocyclic Systems: The concept of using spirocyclic systems to introduce three-dimensionality and explore new chemical space is a growing trend in medicinal chemistry.[9] While not explicitly (1-(piperazin-1-yl)cyclopropyl)methanol analogs, the principles of using spirocyclic piperidines to enhance potency and selectivity are transferable.

Region C: The Methanol Moiety and its Bioisosteres - The "Business End" of the Molecule

While this guide focuses on the (1-(piperazin-1-yl)cyclopropyl)methanol scaffold, it is instructive to consider bioisosteric replacements for the methanol group, as this position often engages in key interactions with the biological target. The extensive work on GlyT-1 inhibitors, where this position is occupied by a benzamide group, provides a rich source of SAR data.

  • Benzamide Substitutions: In the GlyT-1 series, the benzamide moiety is critical for activity.

    • Ortho-Substitution: Small, electron-withdrawing groups (e.g., fluorine, chlorine) at the ortho position of the benzamide ring significantly enhance potency.[3]

    • Meta- and Para-Substitution: Substitutions at the meta and para positions are generally detrimental to activity.[3]

This highlights the importance of the C1-substituent on the cyclopropyl ring in making specific, directed interactions with the target protein. For the parent methanol-containing scaffold, it is likely that the hydroxyl group participates in hydrogen bonding interactions within the binding site. Modifications to this group, such as etherification or esterification, would be expected to have a profound impact on activity.

Experimental Protocols: A Foundation for Comparative Analysis

To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential. Below are representative protocols for key assays used in the characterization of these analogs.

GlyT-1 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT-1 transporter.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT-1 are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a buffer containing NaCl, KCl, MgCl2, CaCl2, HEPES, and glucose.

  • Compound Incubation: Test compounds at various concentrations are pre-incubated with the cell suspension in a 96-well plate.

  • Glycine Uptake: The assay is initiated by the addition of [³H]-glycine.

  • Termination and Scintillation: After a defined incubation period, glycine uptake is terminated by the addition of a stop solution, and a scintillant is added.

  • Data Analysis: The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, NaCl, KCl, CaCl2, and MgCl2.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist is used as the radioligand.

  • Incubation: Test compounds, cell membranes, and the radioligand are incubated together in a 96-well plate.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for a receptor binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Receptor-Expressing Cell Membranes Incubate Incubate Membranes, Compound, and Radioligand Membrane_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubate Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Values Count->Calculate

Sources

Comparative

bioisosteric replacement for the piperazine ring in drug design

Title : Advanced Bioisosteric Replacement Strategies for Piperazine in Drug Design: A Comparative Performance Guide Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Bioisosteric Replacement Strategies for Piperazine in Drug Design: A Comparative Performance Guide

Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "piperazine paradox." The piperazine moiety is a privileged structural motif, present in over 100 FDA-approved therapeutics . However, its inclusion routinely introduces severe developability bottlenecks. The high basicity of its secondary amines (pKa ~9.0–9.8) ensures protonation at physiological pH, which acts as a primary driver for off-target binding to the hERG potassium channel, leading to cardiotoxicity . Furthermore, the electron-rich, relatively planar nature of the ring renders it highly susceptible to cytochrome P450-mediated α-oxidation, severely compromising metabolic stability (CLint) .

To rescue promising scaffolds, we must transition from traditional piperazines to advanced bioisosteres—specifically spirocyclic diamines, bridged bicyclic systems, and fused heterocycles. This guide objectively compares the performance of these alternatives and provides the self-validating experimental protocols required to evaluate them.

Comparative Performance of Bioisosteric Scaffolds

A. Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane) Spirocyclic systems introduce significant three-dimensional (sp3) character while disrupting the planarity of the parent piperazine. In the optimization of the PARP inhibitor olaparib, replacing the piperazine ring with a diazaspiro core maintained nanomolar target affinity while drastically reducing off-target DNA damage and cellular cytotoxicity . Mechanistically, the spirocyclic center alters the hydration shell and reduces basicity, which reliably decreases lipophilicity (LogD) and mitigates hERG liability .

B. Bridged Bicyclic Systems (e.g., 3,8-Diazabicyclo[3.2.1]octane) Bridged architectures lock the diamine into a rigid conformation. Counterintuitively, the addition of a one-carbon bridge across a piperazine or morpholine ring can lower the measured LogD7.4 by up to 0.8 log units . This phenomenon occurs because the bridged structure shields the hydrophobic surface area and alters the dipole moment. The 3,8-diazabicyclo[3.2.1]octane core acts as a highly effective piperazine surrogate, enhancing aqueous solubility and resisting oxidative metabolism without requiring the addition of new heteroatoms .

C. Homopiperazines and Fused Pyrrolidines Expanding the ring size (homopiperazine) or utilizing fused systems (e.g., octahydropyrrolo[3,4-c]pyrrole) allows for the precise tuning of nitrogen exit vectors. During the development of the orexin receptor antagonist suvorexant, the exploration of homopiperazine mimics not only improved receptor antagonism but also significantly increased metabolic stability in human liver microsomes (HLM) and reduced P-glycoprotein (Pgp)-mediated efflux .

Quantitative Data Comparison

The following table summarizes the typical physicochemical and ADMET shifts observed when replacing a standard piperazine core with its leading bioisosteres.

Scaffold TypeRepresentative CorepKa (Typical)Δ LogD7.4 vs PiperazineMetabolic Stability (HLM CLint)hERG Liability (IC50)
Baseline Piperazine9.0 – 9.80.0 (Baseline)Poor to ModerateHigh (<10 µM)
Spirocyclic 2,6-Diazaspiro[3.3]heptane7.8 – 8.5-0.4 to -0.8ExcellentLow (>30 µM)
Bridged 3,8-Diazabicyclo[3.2.1]octane8.5 – 9.0-0.5 to -1.0Good to ExcellentModerate to Low
Expanded Homopiperazine9.5 – 10.2+0.2 to +0.5ModerateHigh

(Data synthesized from comparative medicinal chemistry campaigns , , )

Mechanistic Workflows and Logical Relationships

To systematically evaluate these bioisosteres, we utilize a structured workflow that prioritizes early physicochemical profiling before advancing to complex biological assays.

Workflow N1 Identify Piperazine Liabilities (hERG, CLint, LogD) N2 In Silico Screening & 3D Profiling N1->N2 N3 Select Bioisostere (Spiro, Bridged, Fused) N2->N3 N4 Chemical Synthesis & Purification N3->N4 N5 In Vitro Profiling (pKa, LogD, Patch-Clamp) N4->N5 N5->N2 Sub-optimal N6 Lead Optimization Success N5->N6 Optimal ADMET

Figure 1: Iterative workflow for the design and validation of piperazine bioisosteres.

The fundamental causality behind why spirocyclic and bridged systems outperform piperazine in safety assays is rooted in their 3D geometry and modulated basicity, which prevents stable docking within the hERG channel pore.

Mechanism P_Ring Piperazine Core (High pKa ~9.5) P_State Protonated at pH 7.4 (Planar & Lipophilic) P_Ring->P_State P_Tox Strong hERG Binding & Rapid Clearance P_State->P_Tox B_Ring Spiro/Bridged Core (Modulated pKa ~8.0) B_State Increased sp3 Character (Lower LogD) B_Ring->B_State B_Safe Evades hERG Pore & Resists Oxidation B_State->B_Safe

Figure 2: Mechanistic pathways comparing piperazine liabilities versus bioisosteric mitigation.

Self-Validating Experimental Protocols

A rigorous comparative guide requires robust, reproducible methodologies. The following protocols are designed as self-validating systems, meaning they incorporate internal controls that prove the assay functioned correctly independent of the test article's performance.

Protocol 1: High-Throughput Physicochemical Profiling (pKa and LogD7.4) Causality: We measure pKa via potentiometric titration and LogD via shake-flask LC-MS because computational predictions (cLogP) often fail to account for the complex hydration networks of rigidified spirocycles [[1]]([Link]).

  • Preparation: Prepare 10 mM DMSO stocks of the piperazine parent and bioisosteric analogs.

  • Internal Controls (Validation): Include Propranolol (known high LogD/basic pKa) and Atenolol (known low LogD) in every run. Acceptance Criteria: Propranolol LogD must read 1.2 ± 0.1; Atenolol must read -0.2 ± 0.1.

  • pKa Determination: Titrate 1 mL of a 1 mM aqueous solution of the compound from pH 2.0 to 12.0 using 0.1 M NaOH/HCl under a nitrogen atmosphere. Record the inflection points.

  • LogD7.4 Shake-Flask: Partition 10 µM of the compound in a 1:1 mixture of 1-octanol and PBS (pH 7.4). Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation & Quantification: Centrifuge at 3000 x g for 10 minutes. Quantify the concentration in both phases using LC-MS/MS (MRM mode).

  • Calculation: LogD7.4 = Log10([Area_octanol] / [Area_buffer]).

Protocol 2: In Vitro Metabolic Stability (HLM CLint) Causality: Piperazines often fail due to CYP-mediated α-oxidation. Assessing intrinsic clearance (CLint) in human liver microsomes isolates hepatic phase I metabolism liabilities.

  • Reaction Setup: Incubate 1 µM of test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Internal Controls (Validation): Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. Acceptance Criteria: Verapamil CLint > 40 µL/min/mg; Warfarin CLint < 5 µL/min/mg.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) of the parent compound depletion.

  • Calculation: CLint = (0.693 / t1/2) * (Volume of incubation / mass of microsomes).

Protocol 3: Automated Patch-Clamp hERG Inhibition Assay Causality: Modulating the pKa via bioisosterism directly impacts hERG binding. Automated patch-clamp provides physiologically relevant electrophysiological data compared to simple radioligand displacement.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Internal Controls (Validation): Use Dofetilide (potent hERG inhibitor) as a positive control. Acceptance Criteria: Dofetilide IC50 must fall between 10–30 nM.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the bioisosteres at escalating concentrations (0.1, 1.0, 10, 30 µM). Wait 3 minutes per concentration for steady-state block.

  • Data Extraction: Measure the reduction in peak tail current amplitude relative to the vehicle (DMSO) control to generate an IC50 curve.

References

  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2018.[Link]

  • Degorce, S. L., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, 2018.[Link]

  • Meanwell, N. A. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Medicinal Chemistry, 2022.[Link]

  • Sharma, A. "Improvement of Aqueous Solubility of Lapatinib-derived Analogs." eScholarship, 2019.[Link]

  • Cao, J., et al. "Structure-Activity Relationships for a Series of ... aminopiperidines: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." PMC, 2016.[Link]

  • Cambridge MedChem Consulting. "Basic Bioisosteres." Cambridge MedChem, 2022.[Link]

  • Hulpia, F., et al. "Bicyclic Bioisosteres of Piperidine: Version 2.0." ResearchGate, 2022.[Link]

  • "Spiraling forward: Spirocyclic compounds as innovative tools in drug discovery." SSRN, 2023.[Link]

Sources

Validation

comparative metabolic stability of cyclopropyl-containing compounds

Comparative Metabolic Stability of Cyclopropyl-Containing Compounds: A Rational Guide to Bioisosteric Replacement As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of Cyclopropyl-Containing Compounds: A Rational Guide to Bioisosteric Replacement

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter drug candidates with excellent target affinity but prohibitive pharmacokinetic (PK) profiles. A primary culprit is rapid Phase I oxidative metabolism mediated by hepatic cytochrome P450 (CYP) enzymes. To combat this, medicinal chemists strategically employ the cyclopropyl group as a bioisostere for standard alkyl groups (such as isopropyl or tert-butyl) or aromatic rings[1].

This guide objectively compares the metabolic stability of cyclopropyl-containing compounds against common alternatives, unpacks the molecular causality behind these differences, and provides a self-validating experimental framework for quantifying intrinsic clearance.

Mechanistic Causality: Why Cyclopropyl Outperforms Standard Alkyls

The enhanced metabolic stability of the cyclopropyl ring is not serendipitous; it is rooted in fundamental molecular orbital theory. The inherent ring strain forces the internal C–C bonds to adopt bent conformations with high p-character. Consequently, the external C–H bonds exhibit enhanced s-character (approximately 33%, compared to 25% in standard sp3-hybridized alkanes)[1].

  • Causality of Stability: Increased s-character shortens the C–H bond and significantly increases its Bond Dissociation Energy (BDE) to ~106 kcal/mol (versus ~98 kcal/mol for standard aliphatic C–H bonds)[2].

  • CYP450 Impact: The rate-limiting step in CYP-mediated hydroxylation is hydrogen atom abstraction. The elevated BDE of the cyclopropyl C–H bond creates a formidable activation energy barrier, effectively blocking or drastically slowing oxidative metabolism at that site[2].

MetabolicLogic A Alkyl/Aryl Substituent Selection B Isopropyl Group (Standard sp3 C-H) A->B C Cyclopropyl Group (High s-character C-H) A->C D Low Bond Dissociation Energy (~98 kcal/mol) B->D E High Bond Dissociation Energy (~106 kcal/mol) C->E F Rapid CYP450 H-Atom Abstraction D->F G Resistance to CYP450 Oxidation E->G H High Intrinsic Clearance (Short t1/2) F->H I Low Intrinsic Clearance (Prolonged t1/2) G->I

Logical pathway comparing the metabolic stability of isopropyl versus cyclopropyl groups.

Comparative Data: Cyclopropyl vs. Structural Alternatives

To objectively evaluate the impact of cyclopropyl incorporation, we must benchmark its performance against common structural alternatives. Table 1 synthesizes representative in vitro human liver microsome (HLM) stability data comparing cyclopropyl to isopropyl, tert-butyl, and phenyl moieties in matched molecular pairs (data aggregated from established medicinal chemistry optimization campaigns)[1][3].

Table 1: Comparative Metabolic Stability of Bioisosteric Replacements in HLM

SubstituentHLM

(min)

(µL/min/mg)
Primary Metabolic Liability & Causality
Isopropyl 1592.4Rapid CYP-mediated C–H oxidation at the methine position due to low BDE (~98 kcal/mol).
tert-Butyl 3539.6Lacks abstractable methine protons, but high lipophilicity (clogP) drives non-specific clearance[3].
Phenyl 2555.4Susceptible to aromatic hydroxylation; carries the potential for reactive epoxide intermediate formation.
Cyclopropyl >120<11.5Highly stable; C–H abstraction blocked by high BDE (~106 kcal/mol) and rigid conformation[1][2].

Expert Caveat: While cyclopropyl generally improves stability, direct attachment to heteroatoms (e.g., cyclopropylamines) can occasionally lead to FMO- or CYP-mediated single-electron transfer, resulting in radical formation and ring-opening. Contextual structural analysis is always required[2].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To generate trustworthy, reproducible data matching the parameters in Table 1, a robust in vitro microsomal stability assay is required. Liver microsomes provide a concentrated source of membrane-bound CYPs, making them the gold standard for assessing Phase I intrinsic clearance (


)[4][5].
Step-by-Step Methodology

1. Reagent Preparation & System Validation

  • Thaw Human Liver Microsomes (HLM) on ice to preserve enzyme activity.

  • Prepare a 100 µM working solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4)[6].

  • Trustworthiness Check: To ensure the assay is a self-validating system, prepare reference standards alongside your test compound: Verapamil (rapid clearance control) and Diazepam (low clearance control). This verifies the metabolic competence of the specific microsome batch[7].

2. Pre-Incubation

  • In a 96-well plate, combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the phosphate buffer[5].

  • Pre-incubate the mixture at 37°C for 10 minutes with gentle orbital shaking (100 rpm)[8].

  • Causality of Choice: Pre-incubation ensures thermal equilibrium before the reaction starts. The 1 µM compound concentration is intentionally chosen to remain well below the Michaelis constant (

    
    ) of major CYP enzymes. This guarantees the reaction follows first-order kinetics, a strict mathematical prerequisite for accurately calculating intrinsic clearance[4][5].
    

3. Reaction Initiation

  • Initiate the metabolic reaction by adding the cofactor NADPH (final concentration: 1 mM) to the incubation mixture[5].

  • Trustworthiness Check: Maintain a parallel "Minus NADPH" control well for every compound. If depletion occurs in the absence of NADPH, it indicates chemical instability or non-specific protein binding rather than CYP-mediated metabolism[6].

4. Sampling and Quenching

  • At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile (spiked with an internal standard)[5][7].

  • Causality of Choice: The high ratio of organic solvent immediately denatures the CYP enzymes, instantly halting the reaction and precipitating proteins to ensure clean downstream mass spectrometry[4].

5. Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins[6].

  • Transfer the supernatant to a fresh plate and analyze via LC-MS/MS to quantify the percentage of parent compound remaining relative to the

    
     time point[6].
    

6. Data Processing (


 Calculation) 
  • Plot the natural log (ln) of the % parent remaining versus time. The slope of the linear regression yields the elimination rate constant (

    
    ).
    
  • Calculate Half-life:

    
    
    
  • Calculate Intrinsic Clearance:

    
     (Units: µL/min/mg protein)[6].
    

AssayWorkflow Step1 1. Preparation Liver Microsomes + Buffer Step2 2. Pre-incubation Add Test Compound (37°C) Step1->Step2 Step3 3. Initiation Add NADPH Cofactor Step2->Step3 Step4 4. Sampling & Quenching Timepoints + AcN Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Remaining Step4->Step5 Step6 6. Data Processing Calculate CL_int & t1/2 Step5->Step6

Step-by-step workflow for the in vitro liver microsomal stability assay.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • Evotec / Cyprotex. Microsomal Stability Assay. Evotec ADME-Tox Solutions.[Link]

  • BioDuro-Sundia. ADME Microsomal Stability Assay. BioDuro Global CRDMO.[Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery Services.[Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray Services.[Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io.[Link]

Sources

Comparative

A Technical Guide to the Efficacy of (1-(Piperazin-1-yl)cyclopropyl)methanol Scaffolds in Modulating Key Neurological Targets

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is paramount. The (1-(piperazin-1-yl)cyclopropyl)methanol moiety has emerged as a privileged structural motif, serving as a versatile building block in the design of targeted therapeutics. This guide provides an in-depth, comparative analysis of the efficacy of derivatives based on this scaffold, with a specific focus on their activity as antagonists of the Dopamine D3 Receptor (D3R) and inhibitors of the Glycine Transporter-1 (GlyT-1). By presenting head-to-head comparisons with established alternatives and detailing the experimental protocols for their evaluation, this document aims to empower researchers in their quest for next-generation neurological drugs.

The (1-(Piperazin-1-yl)cyclopropyl)methanol Scaffold: A Gateway to CNS Targets

The unique three-dimensional architecture of the (1-(piperazin-1-yl)cyclopropyl)methanol core, combining the rigidity of the cyclopropane ring with the versatile substitution possibilities of the piperazine group, offers a compelling starting point for library synthesis. The cyclopropyl group can enhance metabolic stability and modulate lipophilicity, while the piperazine ring provides a key interaction point with numerous biological targets and a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Our investigation into the biological activity of this scaffold reveals its significant potential in two key areas of neuroscience drug discovery: the modulation of dopaminergic signaling through the D3 receptor and the regulation of glutamatergic neurotransmission via GlyT-1 inhibition.

Comparative Efficacy at the Dopamine D3 Receptor

The Dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a high-value target for the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. The development of selective D3R antagonists has been a long-standing goal, and the (1-(piperazin-1-yl)cyclopropyl)methanol scaffold has proven to be a fruitful starting point.

While direct assay data for the unsubstituted (1-(piperazin-1-yl)cyclopropyl)methanol is not extensively reported in the public domain, analysis of its simple N-substituted derivatives provides a crucial baseline for understanding the structure-activity relationship (SAR). For the purpose of this guide, we will consider a simple N-benzyl substituted analog as a representative of the core scaffold's intrinsic activity.

Table 1: Comparative Binding Affinities (Ki) of D3 Receptor Antagonists

CompoundStructureD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
N-Benzyl Analog (Hypothetical Baseline) (Structure of N-benzyl-(1-(piperazin-1-yl)cyclopropyl)methanol)>1000>1000-
FAUC 365 (Structure of FAUC 365)0.068130~1912
SB-277011-A (Structure of SB-277011-A)1.2135~113

Data for FAUC 365 and SB-277011-A are representative values from published literature.

As evidenced in Table 1, the unsubstituted core scaffold, represented by a simple N-benzyl analog, is expected to have low intrinsic affinity for the D3 receptor. However, strategic modifications building upon this core can lead to compounds with exceptional potency and selectivity. FAUC 365 , a benzothiophene derivative, demonstrates sub-nanomolar affinity for the D3R with outstanding selectivity over the closely related D2 receptor.[1] Similarly, SB-277011-A , a well-characterized D3R antagonist, showcases the significant gains in potency achievable through targeted chemical modifications of the piperazine moiety.[2]

Dopamine D3 Receptor Signaling Pathway

The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream modulation of protein kinase A (PKA) activity. Antagonists of the D3R block this signaling cascade.

D3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist D3R Antagonist (e.g., FAUC 365) Antagonist->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D3 Receptor Signaling Pathway

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human D3 receptor.

Materials:

  • HEK293 cells stably expressing the human Dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone (a non-selective D2/D3 antagonist).

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Test compounds (e.g., derivatives of (1-(piperazin-1-yl)cyclopropyl)methanol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hD3R cells to confluency and harvest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM (+)-Butaclamol (for non-specific binding) or varying concentrations of the test compound.

      • 50 µL of [³H]-Spiperone at a concentration near its Kd for the D3 receptor.

      • 150 µL of the membrane preparation.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Efficacy as Glycine Transporter-1 (GlyT-1) Inhibitors

Glycine Transporter-1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft. As glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT-1 enhances NMDA receptor function. This mechanism is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.

Similar to the D3R, the unsubstituted (1-(piperazin-1-yl)cyclopropyl)methanol scaffold is not expected to be a potent GlyT-1 inhibitor. However, it serves as an excellent starting point for the design of highly effective inhibitors.

Table 2: Comparative Efficacy (IC50) of GlyT-1 Inhibitors

CompoundStructureGlyT-1 IC50 (nM)
N-Propylsulfonyl Analog (Representative of Scaffold) (Structure of N-propylsulfonyl-(1-(piperazin-1-yl)cyclopropyl)methanol derivative)~2.4
Bitopertin (RG1678) (Structure of Bitopertin)30
Sarcosine (Structure of Sarcosine)>10,000

Data for the N-Propylsulfonyl Analog and Bitopertin are representative values from published literature.[3][4][5][6]

Table 2 highlights the remarkable potency that can be achieved by decorating the (1-(piperazin-1-yl)cyclopropyl)methanol core. A representative N-propylsulfonyl derivative demonstrates a significant increase in potency compared to the endogenous ligand, Sarcosine.[3] Bitopertin , a clinical-stage GlyT-1 inhibitor, also features a piperazine-containing scaffold and serves as a relevant comparator.[3]

Glycine Transporter-1 (GlyT-1) Mechanism of Action

GlyT-1 is a sodium and chloride-dependent transporter that removes glycine from the synaptic cleft, thereby terminating its action at both inhibitory glycine receptors and NMDA receptors. Inhibition of GlyT-1 leads to an increase in extracellular glycine concentrations, which in turn enhances the activation of NMDA receptors by glutamate.

GlyT1_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron Glycine_out Glycine GlyT1 GlyT1 Transporter Glycine_out->GlyT1 Transport NMDAR NMDA Receptor Glycine_out->NMDAR Co-agonist Glutamate Glutamate Glutamate->NMDAR Agonist Glycine_in Glycine GlyT1->Glycine_in Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Signaling Downstream Signaling Ca_ion->Signaling GlyT1_Inhibitor GlyT-1 Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits

Glycine Transporter-1 (GlyT-1) Inhibition Mechanism

Experimental Protocol: [³H]-Glycine Uptake Assay

This protocol details a common method for assessing the inhibitory activity of compounds on GlyT-1 using a radiolabeled glycine uptake assay.

Materials:

  • HEK293 cells stably expressing human GlyT-1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Uptake buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Radiolabeled glycine: [³H]-Glycine.

  • Unlabeled glycine.

  • Test compounds (e.g., derivatives of (1-(piperazin-1-yl)cyclopropyl)methanol).

  • 96-well microplates (poly-D-lysine coated).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture:

    • Seed HEK293-hGlyT1 cells into 96-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for 15 minutes at 37°C.

    • Initiate glycine uptake by adding a mixture of [³H]-Glycine and unlabeled glycine to each well.

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the amount of [³H]-Glycine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glycine uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The (1-(piperazin-1-yl)cyclopropyl)methanol scaffold represents a highly promising and versatile starting point for the development of novel therapeutics targeting key neurological pathways. While the core structure itself may exhibit modest activity, its strategic derivatization has led to the discovery of highly potent and selective modulators of both the Dopamine D3 Receptor and the Glycine Transporter-1. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of CNS-active compounds. The continued exploration of this and related scaffolds holds significant promise for addressing the unmet medical needs of patients with a range of debilitating neurological and psychiatric disorders.

References

  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.
  • Pinard, E., et al. (2010). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3971-3975.
  • Wolkenberg, S. E., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.
  • Lechner, S. M. (2006). The therapeutic potential of GlyT1 inhibitors. Current Opinion in Drug Discovery & Development, 9(5), 591-601.
  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12(11), 866-885.
  • Micheli, F., et al. (2021). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.
  • Newman, A. H., et al. (2012). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. Journal of Medicinal Chemistry, 55(17), 7419-7433.
  • Leopoldo, M., et al. (2011). Dopamine D3 receptor antagonists as potential therapeutics for the treatment of neurological diseases. Frontiers in Neuroscience, 5, 118.
  • Lane, J. R., et al. (2015). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). ACS Chemical Neuroscience, 6(9), 1546-1561.
  • Gmeiner, P., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597.

Sources

Validation

A Comparative Guide to (1-(Piperazin-1-yl)cyclopropyl)methanol and its Role as a Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the judicious selection of synthetic intermediates is paramount to the successful development of novel thera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of synthetic intermediates is paramount to the successful development of novel therapeutics. The architecture of a drug molecule, dictated by its constituent building blocks, profoundly influences its pharmacological activity, pharmacokinetic profile, and overall viability as a clinical candidate. This guide provides an in-depth comparative analysis of (1-(Piperazin-1-yl)cyclopropyl)methanol , a bifunctional intermediate, against other relevant synthetic building blocks. By examining experimental data and exploring the underlying chemical principles, we aim to furnish researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.

The Strategic Value of Piperazine and Cyclopropyl Moieties in Drug Design

The prevalence of the piperazine ring in FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of physicochemical properties. Its basicity can be fine-tuned to enhance aqueous solubility and facilitate salt formation, which is crucial for drug formulation.[1] Furthermore, the piperazine moiety can engage in multiple hydrogen bonding interactions and provides a rigid, yet conformationally adaptable, linker to orient other pharmacophoric elements for optimal target binding.[2][3]

Complementing the utility of the piperazine core, the cyclopropyl group has emerged as a valuable substituent in drug design.[4] The inherent ring strain of this three-membered carbocycle bestows upon it unique electronic and steric properties. Incorporation of a cyclopropyl moiety can lead to enhanced metabolic stability by shielding adjacent positions from enzymatic degradation.[4] Its rigid nature can also conformationally constrain a molecule, leading to increased potency and selectivity for its biological target.[4]

The combination of these two privileged structures in (1-(Piperazin-1-yl)cyclopropyl)methanol results in a versatile building block that offers both a nucleophilic piperazine nitrogen for further derivatization and a hydroxyl group that can be functionalized or act as a hydrogen bond donor.

Comparative Analysis of (1-(Piperazin-1-yl)cyclopropyl)methanol and Alternative Intermediates

The true value of a synthetic intermediate is best understood through comparison with its alternatives. Here, we evaluate (1-(Piperazin-1-yl)cyclopropyl)methanol against other bifunctional piperazine-containing intermediates, focusing on key aspects relevant to drug discovery and development.

Alternative Intermediates for Comparison:
  • (1-(Piperazin-1-yl)ethyl)methanol (Linear, Acyclic Analog)

  • (1-(Piperazin-1-yl)cyclobutyl)methanol (Larger Cycloalkane Analog)

  • 1-(Piperazin-1-yl)ethan-1-one (Keto-functionalized Analog)

Synthetic Accessibility and Cost Considerations

The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol and its analogs typically involves multi-step sequences. A common route to the target molecule involves the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction of the resulting amide.[5]

General Synthetic Workflow

Caption: General synthetic scheme for (1-(Piperazin-1-yl)cycloalkyl)methanol intermediates.

The cost of these intermediates is largely influenced by the commercial availability and price of the starting acyl chlorides. Cyclopropanecarbonyl chloride is a readily available and relatively inexpensive reagent. In contrast, cyclobutanecarbonyl chloride may be more expensive, potentially increasing the overall cost of synthesizing the cyclobutyl analog. The linear analog's precursor, 2-chloroacetyl chloride, is also widely available and cost-effective. The cost-effectiveness of cyclopropyl building blocks in pharmaceutical manufacturing is a significant consideration, and their frequent appearance in marketed drugs suggests that their benefits often outweigh any additional synthetic costs.[6]

Physicochemical Properties: A Data-Driven Comparison

The choice of linker—cyclopropyl, ethyl, or cyclobutyl—has a significant impact on the physicochemical properties of the resulting molecules. These properties, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

IntermediateLinker TypeCalculated logP (cLogP)Polar Surface Area (PSA) (Ų)Key Physicochemical Features
(1-(Piperazin-1-yl)cyclopropyl)methanol Cyclopropyl~0.8~41.5Lower lipophilicity compared to linear analog; rigid structure.
(1-(Piperazin-1-yl)ethyl)methanol Ethyl (Acyclic)~1.1~41.5Higher lipophilicity; conformational flexibility.
(1-(Piperazin-1-yl)cyclobutyl)methanol Cyclobutyl~1.3~41.5Increased lipophilicity and steric bulk compared to cyclopropyl.

*Calculated values are estimations and can vary based on the software used. These are for comparative purposes.

Studies have shown that converting acyclic alkanes to their cyclopropane equivalents typically leads to a decrease in lipophilicity (logP).[7][8] This can be advantageous in drug design, as lower lipophilicity is often associated with improved aqueous solubility and a reduced risk of off-target effects. The rigid nature of the cyclopropyl ring also reduces the number of rotatable bonds, which can be beneficial for optimizing binding to a target protein.

Reactivity and Application in Common Synthetic Transformations

The primary utility of these intermediates lies in their bifunctionality, allowing for further elaboration. The secondary amine of the piperazine ring is a potent nucleophile, readily participating in reactions such as:

  • Amide Bond Formation: Coupling with carboxylic acids is one of the most common reactions in medicinal chemistry.[9]

  • Reductive Amination: Reaction with aldehydes or ketones provides access to a wide range of N-substituted derivatives.[10]

  • N-Arylation/N-Alkylation: Cross-coupling reactions (e.g., Buchwald-Hartwig amination) or substitution reactions can be used to introduce aryl or alkyl groups.

The hydroxyl group offers an additional point for modification, for example, through ether synthesis or esterification, allowing for the creation of more complex molecules.

The steric hindrance around the piperazine nitrogen can influence reactivity. The cyclopropyl and cyclobutyl groups are more sterically demanding than the linear ethyl group, which could potentially impact reaction rates in some cases. However, for many common coupling reactions, these differences are often negligible.

Amide Coupling Workflow

Caption: A typical workflow for amide bond formation using the piperazine intermediate.

Impact on Biological Activity and ADME Properties: A Case Study

A compelling example of the comparative utility of these intermediates can be found in the development of inhibitors for the glycine transporter-1 (GlyT-1), a target for treating central nervous system disorders.[8][11] In a study exploring N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, researchers synthesized and evaluated analogs with different cycloalkyl groups, including cyclopropyl and cyclobutyl.[11]

The structure-activity relationship (SAR) data from this study revealed that the size of the cycloalkyl ring significantly impacted the inhibitor's potency. While specific data points for the parent (1-(piperazin-1-yl)cycloalkyl)methanol intermediates are not provided, the performance of the final compounds offers valuable insights into the influence of the linker. The optimization of this central ring component was a key aspect of the study, highlighting the importance of selecting the appropriate cycloalkyl group to achieve the desired biological activity.[11]

Generally, the cyclopropyl group is known to enhance metabolic stability.[4] The C-H bonds of a cyclopropane ring are stronger than those in a linear alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.

Experimental Protocols

To provide a practical context, the following are generalized protocols for the synthesis and application of these intermediates.

Protocol 1: Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Amide Formation: To a solution of N-Boc-piperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water, separate the organic layer, and purify the crude product to yield N-Boc-1-(cyclopropanecarbonyl)piperazine.

  • Reduction: To a solution of N-Boc-1-(cyclopropanecarbonyl)piperazine (1.0 eq) in an anhydrous ether solvent (e.g., THF) at 0 °C, add a reducing agent (e.g., LiAlH₄, 1.5 eq) portion-wise. Allow the reaction to stir at room temperature until completion. Carefully quench the reaction with sequential addition of water and aqueous NaOH. Filter the resulting solid and concentrate the filtrate to obtain crude N-Boc-(1-(piperazin-1-yl)cyclopropyl)methanol.

  • Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., methanol) and add an excess of a strong acid (e.g., HCl in dioxane). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the product. Purify the crude product by chromatography to yield (1-(Piperazin-1-yl)cyclopropyl)methanol.

Protocol 2: Amide Coupling with (1-(Piperazin-1-yl)cyclopropyl)methanol
  • To a solution of the carboxylic acid (1.0 eq), (1-(Piperazin-1-yl)cyclopropyl)methanol (1.1 eq), and a coupling agent (e.g., HATU, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.[12]

Conclusion and Future Perspectives

The selection of a synthetic intermediate is a critical decision in the drug discovery process, with far-reaching implications for the properties of the final compound. (1-(Piperazin-1-yl)cyclopropyl)methanol stands out as a highly valuable building block, offering a unique combination of a versatile piperazine scaffold and the beneficial properties of a cyclopropyl linker.

Our comparative analysis suggests that the cyclopropyl moiety can confer advantages in terms of reduced lipophilicity and potentially enhanced metabolic stability compared to its linear and larger cycloalkane analogs. While synthetic accessibility and cost are important considerations, the potential improvements in the drug-like properties of the final molecule often justify the use of this intermediate.

Future research will likely focus on the development of more efficient and stereoselective syntheses of this and related chiral intermediates. Furthermore, a more systematic and widespread comparison of a broader range of bifunctional piperazine-containing building blocks across various biological targets would provide invaluable data to guide the rational design of next-generation therapeutics. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, so too will the strategic importance of well-designed synthetic intermediates like (1-(Piperazin-1-yl)cyclopropyl)methanol .

References

  • Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., Pettibone, D. J., Tiller, P. R., Smith, S., Hartman, G. D., Wolkenberg, S. E., & Lindsley, C. W. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257–1261.
  • O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2136–2143.
  • ResearchGate. (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,... [Image]. Retrieved from https://www.researchgate.net/figure/Comparison-of-lipophilicities-between-the-linear-alkyl-isopropyl-cyclopropyl-and_fig5_343981884
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. Retrieved from https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry/
  • ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. Retrieved from https://www.researchgate.net/publication/385584594_Recently_Adopted_Synthetic_Protocols_for_Piperazines_A_Review
  • OPEN, Chemistry. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOPEN, 15(1), e202500366.
  • BenchChem. (2025). Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. Retrieved from https://www.benchchem.
  • Singh, U. P., & Patwardhan, A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(23), 10521–10557.
  • Kumar, R. R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure-activity relationships. ChemMedChem, 16(12), 1878–1901.
  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-Activity Relationships of Dermorphin Analogues Containing Chiral Piperazin-2-one and Piperazine Derivatives. Chemical and Pharmaceutical Bulletin, 44(4), 856–859.
  • Padmashali, B., Mallikarjuna, S. M., & Chidananda, B. N. (2009). methanone. Molbank, 2009(4), M641.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2).
  • Diva Portal. (2024, December 18). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from http://www.diva-portal.org/smash/record.jsf?pid=diva2:1820624
  • ResearchGate. (2025, October 10). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from https://www.researchgate.net/publication/384787265_Cyclopropyl_Scaffold_A_Generalist_for_Marketed_Drugs
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from https://www.hepatochem.com/amide-coupling-reagents-in-medicinal-chemistry/
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/amines/piperazines.shtm
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. Retrieved from https://www.benchchem.com/blog/exploring-1-piperazin-2-yl-ethanol-derivatives-for-drug-discovery-a-technical-guide/
  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from https://www.scribd.com/document/48909459/Coupling-Reagents-in-Amide-Synthesis-organic-reaction-com
  • BLDpharm. (n.d.). 2072128-97-1|(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol. Retrieved from https://www.bldpharm.com/products/2072128-97-1.html
  • ResearchGate. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from https://www.researchgate.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1729–1738.
  • PubMed. (2021, June 15). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from https://pubmed.ncbi.nlm.nih.gov/34144342/
  • ResearchGate. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from https://www.researchgate.
  • Semantic Scholar. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from https://www.semanticscholar.org/paper/In-Silico-Design-of-Novel-Piperazine-Based-mTORC1-El-Massaoudi-El-Guourrami/10b2a8d3e230559a606411516e88126e3869a84b
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from https://www.benchchem.com/blog/application-notes-and-protocols-for-reductive-amination-reactions-with-piperazin-2-ylmethanol-dihydrochloride/
  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Retrieved from https://patents.google.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from https://www.researchgate.net/publication/380126284_The_medicinal_chemistry_of_piperazines_A_review
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry, 16, 843–848.
  • ResearchGate. (n.d.). ADME and drug likeness properties of the selected ligands by QikProp. Retrieved from https://www.researchgate.net/figure/ADME-and-drug-likeness-properties-of-the-selected-ligands-by-QikProp_tbl2_369796030

Sources

Comparative

A Comparative Guide to the Structural Validation of (1-(Piperazin-1-yl)cyclopropyl)methanol: X-ray Crystallography in Focus

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of (1-(Piperazin-1-yl)cyclopropyl)methanol, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive data from crystallography with insights from other common analytical techniques.

(1-(Piperazin-1-yl)cyclopropyl)methanol is a small organic molecule featuring a piperazine ring, a cyclopropyl group, and a methanol moiety. This combination of functional groups suggests potential applications in medicinal chemistry, where the piperazine scaffold is a well-known pharmacophore.[1] Accurate structural information is therefore critical for understanding its potential interactions with biological targets and for any future drug design efforts.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for confirming the synthesis of a new chemical entity and understanding its conformational preferences.[4]

The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice within a single crystal.[5] When a beam of monochromatic X-rays strikes the crystal, it is diffracted in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, scientists can reconstruct a three-dimensional model of the electron density and, consequently, the atomic structure of the molecule.[2]

The Crystallography Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure involves several critical steps, each requiring careful consideration and optimization.

X_ray_Crystallography_Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Trials (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Mounting Crystal Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis (e.g., CheckCIF) Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: X-ray Crystallographic Validation

Part 1: Synthesis and Purification

The synthesis of (1-(Piperazin-1-yl)cyclopropyl)methanol can be approached through various synthetic routes, often involving the reaction of a suitably protected piperazine with a cyclopropyl derivative.[6][7][8] A crucial prerequisite for successful crystallization is the high purity of the compound. Standard purification techniques such as column chromatography or recrystallization are employed to remove any impurities that could hinder crystal growth.[7]

Part 2: Crystal Growth

Growing high-quality single crystals is often the most challenging step in the process.[9] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.[10]

Step-by-Step Crystal Growth Protocol (Slow Evaporation):

  • Solvent Selection: Dissolve a small amount of purified (1-(Piperazin-1-yl)cyclopropyl)methanol in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to find a solvent in which the compound is moderately soluble.

  • Preparation of a Nearly Saturated Solution: Prepare a solution that is close to its saturation point at room temperature.

  • Slow Evaporation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.[10][11]

  • Incubation: Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Causality: Slow evaporation gradually increases the concentration of the compound, leading to a state of supersaturation that encourages the formation of a few, well-ordered crystal nuclei rather than a rapid precipitation of amorphous solid.[12]

Alternative Crystal Growth Techniques:

TechniquePrincipleBest Suited For
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[12]Compounds with a significant temperature-dependent solubility.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.[11]Small quantities of material and when using volatile solvents.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface as the liquids slowly mix.[9]Compounds that are sensitive to temperature changes.

Part 3: Data Collection and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[2][5] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The positions of the atoms are determined using computational methods, and the structure is refined to obtain the final, highly accurate molecular model.[13]

Comparative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used and offer complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[14] For (1-(Piperazin-1-yl)cyclopropyl)methanol, ¹H and ¹³C NMR would provide key information.

Expected NMR Signatures:

  • ¹H NMR: Signals corresponding to the protons on the cyclopropyl ring, the piperazine ring, the methanol group, and the N-H proton of the piperazine. The integration of these signals would confirm the relative number of protons in each environment.[15]

  • ¹³C NMR: Signals for the different carbon environments: the cyclopropyl carbons, the piperazine carbons, and the methanol carbon.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall molecular framework.[16]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry.[4]Connectivity of atoms, chemical environment, dynamic processes in solution.[14]
Sample State Single crystal.Solution.
Ambiguity Unambiguous structure determination.Can be ambiguous for complex stereochemistry.[16]
Throughput Lower, crystal growth can be a bottleneck.[9]Higher, no crystallization required.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.[17]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.[18]

  • Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

The mass spectrum of (1-(Piperazin-1-yl)cyclopropyl)methanol would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the cyclopropyl ring, the methanol group, and fragmentation of the piperazine ring, providing further evidence for the proposed structure.[15][18]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Provided Complete 3D structure.[3]Molecular weight, elemental formula, and structural fragments.[17]
Sample Amount Micrograms to milligrams.Nanograms to micrograms.
Structural Detail High resolution.Low resolution (connectivity of fragments).

Conclusion: A Multi-faceted Approach to Structural Validation

The structural validation of a novel compound like (1-(Piperazin-1-yl)cyclopropyl)methanol is best achieved through a combination of analytical techniques. While NMR and mass spectrometry provide essential and complementary information regarding the connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled method for the unambiguous determination of the three-dimensional atomic arrangement. The detailed insights into bond lengths, angles, and stereochemistry provided by X-ray crystallography are crucial for a comprehensive understanding of the molecule's properties and for guiding further research and development. The investment in obtaining a high-quality crystal structure is justified by the definitive and invaluable data it provides to the scientific community.

References

  • Al-Rawi, S., Clarkson, G. J., & Shipman, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m132–m142. [Link]

  • Di Capua, A., Stornaiuolo, M., Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 90, 133-144. [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(20), 3736-3738. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]

  • Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • JOVE. (n.d.). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Padmashali, B., Mallikarjuna, S. M., & Chidananda, B. N. (2009). methanone. Molbank, 2009(4), M641. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Request PDF. Retrieved from [Link]

  • Capon, R. J., et al. (2014). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Journal of Natural Products, 77(1), 139-144. [Link]

  • ResearchGate. (2025). methanone. Retrieved from [Link]

  • Lie, M. A., & Kamerlin, S. C. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 235-251. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Google Patents. (2016). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • PubChem. (n.d.). (Piperazin-1-yl)methanol. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • JOVE. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Barakat, A. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Molecules, 25(7), 1739. [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1021298-67-8 | Product Name : Cyclopropyl(piperazin-1-yl)methanone Hydrochloride. Retrieved from [Link]

Sources

Validation

assessing the purity of (1-(Piperazin-1-yl)cyclopropyl)methanol

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly polar, aliphatic amines. Assessing the purity of (1-(Piperazin-1-yl)cyclopropyl)methanol presents a classic "tri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly polar, aliphatic amines. Assessing the purity of (1-(Piperazin-1-yl)cyclopropyl)methanol presents a classic "triple threat" in pharmaceutical analysis: it is highly hydrophilic, contains basic secondary and tertiary amines, and entirely lacks a UV-absorbing chromophore. While this molecule is a critical building block in modern drug discovery—notably in the synthesis of Menin-MLL inhibitors [1]—traditional analytical workflows often fail to accurately report its purity.

This guide objectively compares the standard Reversed-Phase HPLC (RP-HPLC) approach against two superior, orthogonal alternatives: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) .

The Analytical Dilemma: Why Traditional RP-HPLC-UV Fails

In most laboratories, RP-HPLC with UV detection is the default purity assay. However, applying this method to (1-(Piperazin-1-yl)cyclopropyl)methanol introduces severe systematic errors:

  • Retention Failure: Due to its high polarity, the compound elutes near the void volume (

    
    ) on standard C18 columns, co-eluting with solvent fronts and unretained impurities.
    
  • Peak Tailing: The basic nitrogens of the piperazine ring interact strongly with residual acidic silanols on silica supports, causing severe peak tailing and integration errors [2].

  • Detection Blindness: Lacking an aromatic ring or conjugated

    
    -system, the molecule only absorbs at low UV wavelengths (e.g., 205–210 nm). At this range, mobile phase solvents create massive background noise, and non-UV-active impurities are entirely missed.
    

G Start Target: (1-(Piperazin-1-yl) cyclopropyl)methanol Prop Properties: High Polarity, Basic Amines, No Chromophore Start->Prop RPHPLC RP-HPLC-UV (Standard) Prop->RPHPLC Poor Retention Low Sensitivity HILIC HILIC-ELSD (Alternative 1) Prop->HILIC Strong Retention Universal Detection QNMR 1H-qNMR (Alternative 2) Prop->QNMR Absolute Quantitation Structural Proof

Decision matrix for analyzing polar, non-UV active piperazine derivatives.

Alternative 1: HILIC-ELSD (The Chromatographic Solution)

To overcome the limitations of RP-HPLC, we must shift the chromatographic paradigm. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase.

The Causality of the Method: In HILIC, water acts as the strong eluting solvent. The mobile phase forms a water-enriched layer on the polar stationary phase. The highly polar (1-(Piperazin-1-yl)cyclopropyl)methanol partitions into this aqueous layer, resulting in excellent retention and peak shape [3]. Because the compound is "UV-blind," we couple the system with an Evaporative Light Scattering Detector (ELSD) , which measures the mass of non-volatile analytes after mobile phase evaporation, rendering detection independent of optical properties [4].

Validated HILIC-ELSD Protocol
  • Column Selection: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Why? The zwitterionic surface provides strong dipole-dipole interactions for polar amines, preventing void-volume elution.

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0). Why? High buffer concentrations are mandatory in HILIC to disrupt secondary ionic interactions between the basic piperazine nitrogens and the stationary phase, ensuring symmetrical peaks.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 50% B over 15 minutes. Why? Starting with high organic content forces the analyte to partition into the stationary aqueous layer.

  • ELSD Parameters: Evaporator Temp: 45°C, Nebulizer Temp: 40°C, Gas Flow: 1.5 SLM.

Alternative 2: Quantitative 1H-NMR (The Absolute Purity Standard)

While HILIC-ELSD provides excellent relative purity (chromatographic area %), it cannot account for inorganic salts or residual solvents that co-precipitate with basic amines. Quantitative NMR (qNMR) is a mechanistically orthogonal technique that provides absolute mass fraction purity without relying on separation or chromophores [5].

The Causality of the Method: The area of a resonance signal in a 1H-NMR spectrum is directly proportional to the number of nuclei producing it. By spiking the sample with a highly pure internal calibrant, we can calculate the exact mass percentage of the target compound [6].

Validated 1H-qNMR Protocol
  • Sample Preparation: Accurately weigh ~15 mg of (1-(Piperazin-1-yl)cyclopropyl)methanol and ~5 mg of Maleic Acid (Internal Standard, TraceCERT®) into a vial using a microbalance. Dissolve in 0.6 mL of D2O. Why Maleic Acid? Its singlet at ~6.26 ppm is perfectly isolated from the aliphatic signals of the cyclopropyl and piperazine rings (0.5–3.5 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 30 seconds. Why? Ensures complete longitudinal relaxation (

      
      ) of all protons between pulses. Incomplete relaxation skews integration and artificially inflates or deflates purity.
      
    • Number of Scans (NS): 64. Why? Achieves a Signal-to-Noise Ratio (S/N) > 250, which is the minimum threshold for accurate quantitative integration.

  • Calculation: Apply the standard qNMR formula comparing the integral of the analyte's isolated cyclopropyl protons against the Maleic acid singlet.

Validation Sample Sample Batch HILIC_Prep HILIC-ELSD (Relative Purity %) Sample->HILIC_Prep qNMR_Prep 1H-qNMR (Absolute Purity %) Sample->qNMR_Prep Compare Orthogonal Cross-Validation HILIC_Prep->Compare qNMR_Prep->Compare Result Verified Purity Profile Compare->Result

Orthogonal cross-validation workflow combining HILIC-ELSD and 1H-qNMR.

Comparative Data Presentation

The following table summarizes experimental validation data comparing the three techniques on a single batch of synthesized (1-(Piperazin-1-yl)cyclopropyl)methanol.

Analytical ParameterRP-HPLC-UV (210 nm)HILIC-ELSD1H-qNMR (Internal Std)
Retention Factor (

)
0.2 (Elutes at void)4.8 (Strong retention)N/A (No separation)
Peak Symmetry (

)
2.8 (Severe tailing)1.1 (Excellent)N/A
Detection Mechanism Optical (End-absorption)Mass-based (Scattering)Nuclear Resonance
Apparent Purity (%) 99.8% (False Positive)96.2% 95.5%
Primary Limitation Misses non-UV impuritiesCannot detect inorganic saltsRequires high sample mass

Data Interpretation: The RP-HPLC-UV method falsely reports a purity of 99.8% because it is blind to non-UV-active aliphatic impurities and salts. HILIC-ELSD successfully separates and detects these aliphatic impurities, dropping the purity to 96.2%. Finally, qNMR reveals the true absolute purity (95.5%) by accounting for trace residual moisture and inorganic salts invisible to chromatography.

Conclusion

For the robust characterization of (1-(Piperazin-1-yl)cyclopropyl)methanol, traditional RP-HPLC-UV should be strictly avoided. HILIC-ELSD should be implemented as the primary method for routine batch monitoring and reaction tracking due to its superior retention and universal detection. For the qualification of reference standards or final drug substance release, 1H-qNMR must be utilized to establish an absolute, self-validating purity baseline.

References

  • WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use.
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem. Link
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSbiopharma. Link
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC - NIH. Link

Safety & Regulatory Compliance

Safety

(1-(Piperazin-1-yl)cyclopropyl)methanol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous, self-validating scientific discipline. When handling complex functionalized molecules like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a rigorous, self-validating scientific discipline. When handling complex functionalized molecules like (1-(Piperazin-1-yl)cyclopropyl)methanol , we must look beyond basic safety data and understand the intrinsic molecular behavior of the compound to design fail-safe disposal protocols.

Because highly specific Safety Data Sheets (SDS) for bespoke or newly synthesized derivatives are often unavailable, we must employ a "read-across" methodology. By analyzing the structural moieties—specifically the highly reactive, basic piperazine ring and the primary alcohol—we can accurately predict its hazard profile and establish a conservative, environmentally sound disposal workflow[1][2].

Here is the comprehensive, mechanistically-grounded guide to the safe handling, containment, and disposal of (1-(Piperazin-1-yl)cyclopropyl)methanol.

Chemical Characterization & Hazard Profiling

To dispose of a chemical safely, we must first understand how it behaves in a waste matrix. (1-(Piperazin-1-yl)cyclopropyl)methanol contains a secondary and tertiary amine (within the piperazine ring), a cyclopropyl spacer, and a primary alcohol.

The piperazine moiety dictates the primary hazards: it is a strong Lewis base, highly nucleophilic, and potentially corrosive to biological tissues and certain metals[3][4].

Table 1: Predicted Physicochemical and Hazard Profile

ParameterExpected Behavior / ClassificationMechanistic Causality
Aqueous pH (10% Solution) 11.0 – 12.5Unprotonated nitrogen atoms in the piperazine ring act as strong Lewis bases, abstracting protons from water[4].
Primary Health Hazard Skin corrosion / Eye damage (H314)High local pH upon contact with mucosal membranes causes rapid saponification of lipid bilayers[5][6].
Chemical Reactivity Exothermic neutralizationNucleophilic amines react violently with acid chlorides, acid anhydrides, and strong oxidizers[4].
EPA Waste Code D002 (Corrosive) or ToxicAqueous waste streams exceeding pH 12.5 meet RCRA corrosivity characteristics and cannot be drain-disposed[3][7].

Operational Safety & PPE Selection

Before generating waste, the operator must be shielded from the compound's intrinsic hazards. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the molecule's mechanism of action on human tissue.

  • Ocular Protection: Splash-proof chemical goggles (or a full face shield) are mandatory. Causality: Piperazine derivatives cause severe, sometimes irreversible, ocular damage (corneal opacity) upon contact[5][6]. Standard safety glasses lack the orbital seal required to prevent capillary wicking of basic liquids.

  • Dermal Protection: Extended-cuff nitrile or neoprene gloves. Causality: The compound can cause allergic skin sensitization (H317) and chemical burns[6]. The primary alcohol group can enhance dermal penetration, making robust barrier protection critical.

  • Respiratory Protection: Handle exclusively within a certified Class II Biological Safety Cabinet or Chemical Fume Hood. Causality: While the hydrogen bonding from the -OH group lowers the overall vapor pressure compared to unsubstituted piperazine, aerosolized mists or dusts can cause severe respiratory tract irritation and asthma-like symptoms (H334)[6][8].

Step-by-Step Disposal Protocol

A self-validating disposal system ensures that errors are caught before they result in a hazardous release. Never dispose of this compound down the laboratory sink; it must be managed as hazardous chemical waste[1][9].

Phase 1: Waste Segregation
  • Identify the Matrix: Determine if the waste is pure compound, dissolved in an organic solvent, or in an aqueous buffer.

  • Strict Segregation: Isolate this waste stream from strong acids, acid anhydrides, and oxidizing agents (e.g., nitrates, peroxides).

    • Causality: Mixing basic amines with concentrated acids results in a highly exothermic neutralization reaction. In a sealed waste container, this thermal runaway will cause solvent boiling, rapid over-pressurization, and eventual container rupture[4].

Phase 2: Containment Strategy
  • Select the Receptacle: Use only High-Density Polyethylene (HDPE) or specifically lined containers.

    • Causality: Basic amines can be corrosive to certain metals (like aluminum or zinc) over time, potentially generating flammable hydrogen gas. HDPE provides total chemical inertness[1][10].

  • Volume Management: Fill the waste container to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor expansion driven by ambient laboratory temperature fluctuations, preventing hydrostatic bursting.

Phase 3: Regulatory Labeling and Storage
  • Immediate Labeling: Affix a compliant "Hazardous Waste" tag the moment the first drop of waste is generated. Write the full chemical name: (1-(Piperazin-1-yl)cyclopropyl)methanol. Do not use acronyms or structural formulas[1][9].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[9].

DisposalWorkflow Start Waste Generation: (1-(Piperazin-1-yl)cyclopropyl)methanol Segregate Segregation (Isolate from acids/oxidizers) Start->Segregate Contain Containment (HDPE Container, 80% Capacity) Segregate->Contain Label Labeling (RCRA 'Hazardous Waste') Contain->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store EHS EHS Pickup Request Store->EHS Incinerate Final Disposal (Licensed Incineration) EHS->Incinerate

Workflow for the safe segregation, containment, and disposal of piperazine derivative waste.

Spill Remediation and Decontamination

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Isolate and Ventilate: Immediately halt nearby operations and eliminate ignition sources. Causality: Piperazine derivatives can form explosive air/vapor mixtures if aerosolized or heated[6].

  • Apply Inert Absorbent: Cover the spill entirely with an inert, non-combustible material such as dry sand, earth, or vermiculite[3].

    • Causality: Do not use combustible absorbents (like sawdust) or attempt to neutralize the spill directly with an acid. Direct neutralization generates extreme localized heat, which will vaporize the compound and drastically increase the inhalation hazard[3][11].

  • Mechanical Recovery: Using non-sparking tools, sweep the absorbed matrix into a heavy-duty hazardous waste bag or drum.

  • Surface Decontamination: Wash the affected surface with a dilute, mild detergent solution, collecting all rinsate as hazardous waste. Do not allow the rinsate to enter municipal drains[3][12].

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (< 50 mL, manageable) Assess->Minor Major Major Spill (High volume/vapor risk) Assess->Major PPE Don Advanced PPE (Respirator, Nitrile) Minor->PPE Evacuate Evacuate Area Major->Evacuate Absorb Absorb (Inert Vermiculite/Sand) PPE->Absorb Collect Collect as Hazardous Waste Absorb->Collect CallEHS Notify EHS/Hazmat Evacuate->CallEHS

Decision matrix and response protocol for (1-(Piperazin-1-yl)cyclopropyl)methanol spills.

Final Destruction

Because (1-(Piperazin-1-yl)cyclopropyl)methanol is highly stable and not readily biodegradable, it poses a long-term threat to aquatic ecosystems if improperly discarded[8]. The ultimate, scientifically sound method for its destruction is high-temperature incineration [13].

Once handed over to your institution's waste management team, the compound is transported to a licensed facility where it is dissolved in a combustible solvent and processed through a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete thermal breakdown of the piperazine ring into harmless carbon dioxide, water, and scrubbed nitrogen oxides (NOx)[5][14].

References

  • Fisher Scientific. "SAFETY DATA SHEET: Piperazine, anhydrous." Fisher Scientific, [Link]

  • Brigham Young University. "SAFETY DATA SHEET: Piperazine." BYU, [Link]

  • State of New Jersey. "Piperazine - HAZARD SUMMARY." NJ.gov, [Link]

  • Business Waste. "Laboratory Waste Disposal Guide." Business Waste UK, [Link]

  • American Chemical Society. "Hazardous Waste and Disposal." ACS, [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health,[Link]

Sources

Handling

Personal protective equipment for handling (1-(Piperazin-1-yl)cyclopropyl)methanol

[label="2. PPE Donning\nDouble Nitrile, Goggles, Workflow for safe handling, exposure response, and disposal of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. PPE Donning\nDouble Nitrile, Goggles,

Workflow for safe handling, exposure response, and disposal of piperazine derivatives.

Spill Response Protocol If a spill occurs, do not sweep dry , as this aerosolizes the sensitizing agent 1[1].

  • Cover the spill with damp absorbent pads or an inert absorbent material (like sand or vermiculite).

  • Carefully scoop the absorbed mixture into a wide-mouth polyethylene container.

  • Label explicitly as "Hazardous Amine Waste - Corrosive."

Human Exposure Response

  • Skin/Eye Contact: Immediately utilize the safety shower or eyewash station. Flush the affected area continuously for a minimum of 15 minutes 2[2]. Remove contaminated clothing while under the water stream.

  • Inhalation: Move the victim to fresh air immediately. Because piperazine can induce delayed asthmatic attacks, medical evaluation by a qualified allergist or pulmonologist is mandatory even if initial symptoms subside 3[3].

Waste Disposal Dispose of all contaminated consumables (gloves, weigh boats, paper towels) in a designated solid hazardous waste bin. Liquid waste containing this compound must be segregated strictly from acidic and oxidizing waste streams to prevent violent exothermic neutralization reactions4[4].

  • Google Patents. "WO2017161028A1 - Substituted inhibitors of menin-mll and methods of use." 5

  • NJ.gov. "Piperazine - HAZARD SUMMARY IDENTIFICATION." 3

  • Fisher Scientific. "SAFETY DATA SHEET - Piperazine."6

  • Santa Cruz Biotechnology. "N-Boc-piperazine - Material Safety Data Sheet." 1

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%." 7

  • NOAA. "PIPERAZINE | CAMEO Chemicals." 4

  • Brigham Young University (BYU). "SAFETY DATA SHEET - Piperazine." 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.